Dacarbazine hydrochloride
Descripción
Structure
3D Structure of Parent
Propiedades
Número CAS |
17925-90-5 |
|---|---|
Fórmula molecular |
C6H11ClN6O |
Peso molecular |
218.64 g/mol |
Nombre IUPAC |
4-[(E)-dimethylaminodiazenyl]-1H-imidazole-5-carboxamide;hydrochloride |
InChI |
InChI=1S/C6H10N6O.ClH/c1-12(2)11-10-6-4(5(7)13)8-3-9-6;/h3H,1-2H3,(H2,7,13)(H,8,9);1H/b11-10+; |
Clave InChI |
JTLLDOORGJVYPT-ASTDGNLGSA-N |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Dacarbazine hydrochloride; Dacarbazine HCl; |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Dacarbazine Hydrochloride in Melanoma
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dacarbazine (DTIC), an alkylating agent, has been a cornerstone in the treatment of metastatic melanoma for decades. Its efficacy, though modest, stems from its ability to induce cytotoxic DNA lesions in rapidly proliferating tumor cells. This technical guide provides a comprehensive overview of the core mechanism of action of dacarbazine, detailing its journey from a systemically administered prodrug to a potent DNA methylating agent. We will explore its metabolic activation, the specific nature of the DNA adducts formed, the subsequent cellular response, and the key mechanisms that drive tumor resistance. This document consolidates quantitative data, detailed experimental protocols, and visual pathways to serve as a resource for researchers in oncology and drug development.
Bioactivation: The Transformation of a Prodrug
Dacarbazine itself is pharmacologically inactive and requires a multi-step bioactivation process, primarily occurring in the liver, to exert its cytotoxic effects.[1][2]
Hepatic N-demethylation
The initial and rate-limiting step is the oxidative N-demethylation of dacarbazine by the cytochrome P450 (CYP) mixed-function oxidase system.[3][4][5][6] This reaction converts dacarbazine into an unstable intermediate, 5-(3-hydroxymethyl-3-methyl-triazen-1-yl)-imidazole-4-carboxamide (HMMTIC).[3][4][6][7] Subsequently, HMMTIC spontaneously eliminates a molecule of formaldehyde to yield the principal active metabolite, 5-(3-methyl-1-triazenyl)imidazole-4-carboxamide (MTIC).[3][4][6][7][8]
Key CYP isoenzymes involved in this process in humans are CYP1A1, CYP1A2, and CYP2E1.[1][3][4][5] Studies have shown that CYP1A2 is the predominant enzyme for hepatic metabolism of dacarbazine, while CYP2E1 contributes at higher substrate concentrations and CYP1A1 is involved in extrahepatic metabolism.[3][4][5][6] The significant inter-individual variability in the expression of these enzymes may partly explain the variable clinical response rates to dacarbazine.[6]
Generation of the Ultimate Alkylating Agent
MTIC is unstable at physiological pH and undergoes spontaneous decomposition.[6][7] It cleaves to form 5-aminoimidazole-4-carboxamide (AIC), a purine precursor that is excreted, and a highly reactive methyldiazonium ion (CH₃N₂⁺).[1][6][7] This electrophilic cation is the ultimate alkylating species responsible for the drug's cytotoxic activity.[1][9]
Caption: Metabolic activation cascade of dacarbazine from an inactive prodrug to the active methyldiazonium ion.
Core Mechanism: DNA Alkylation
The primary mechanism of dacarbazine's cytotoxicity is the methylation of DNA, which disrupts DNA replication and transcription, ultimately leading to cell death.[1][9] The methyldiazonium ion is a powerful electrophile that readily attacks nucleophilic sites on DNA bases.
Formation of DNA Adducts
The primary targets for methylation are the purine bases, specifically guanine. The most clinically significant DNA adducts formed are:
-
O⁶-methylguanine (O⁶-meG): While a minor product, O⁶-meG is considered the most critical lesion for the cytotoxic and mutagenic effects of dacarbazine.[1][10] During DNA replication, O⁶-meG mispairs with thymine instead of cytosine. This G:T mismatch is recognized by the DNA mismatch repair (MMR) system. Persistent, futile attempts by the MMR system to repair this lesion can lead to DNA double-strand breaks, cell cycle arrest, and apoptosis.[1]
-
N⁷-methylguanine (N⁷-meG): This is the most abundant adduct formed.[1][10] While less directly cytotoxic than O⁶-meG, N⁷-meG can destabilize the glycosidic bond, leading to depurination and the formation of abasic sites, which can stall replication forks and induce DNA strand breaks.[10]
-
N³-methyladenine (N³-meA): This is another adduct formed, though its contribution to overall cytotoxicity is less characterized compared to guanine methylation.
Caption: Dacarbazine-induced DNA alkylation and subsequent activation of cell death pathways.
Mechanisms of Resistance in Melanoma
The clinical efficacy of dacarbazine is often limited by both intrinsic and acquired resistance.[11][12] Several mechanisms contribute to this resistance.
O⁶-Methylguanine-DNA Methyltransferase (MGMT)
The most significant mechanism of resistance is the expression of the DNA repair protein O⁶-methylguanine-DNA methyltransferase (MGMT).[12][13][14] MGMT is a "suicide enzyme" that directly reverses the cytotoxic O⁶-meG lesion by transferring the methyl group from the guanine to one of its own cysteine residues.[12] This action restores the normal G:C pairing but inactivates the MGMT protein.[10] High levels of MGMT expression in melanoma cells can efficiently repair the dacarbazine-induced damage, preventing the activation of apoptotic pathways and conferring a high degree of resistance.[12][15][16]
Mismatch Repair (MMR) Deficiency
While the MMR system is critical for mediating the cytotoxicity of the O⁶-meG lesion, cells that are deficient in MMR (e.g., due to mutations in genes like MLH1) can become tolerant to dacarbazine. In these cells, the G:T mispair is not recognized, futile repair cycles are not initiated, and the cells can survive despite carrying a higher mutational load.
Other Resistance Pathways
-
Purine Metabolism: Recent studies suggest that alterations in purine metabolism, specifically involving the enzyme adenylosuccinate lyase (ADSL), may influence dacarbazine sensitivity.[17][18]
-
Induction of Pro-survival Factors: Dacarbazine treatment has been shown to cause transcriptional up-regulation of pro-angiogenic and pro-survival factors like Interleukin-8 (IL-8) and Vascular Endothelial Growth Factor (VEGF) in melanoma cells, potentially creating an escape mechanism from the drug's cytotoxic effects.[11]
Quantitative Data Summary
The following tables summarize key quantitative data related to dacarbazine's mechanism and efficacy.
Table 1: Kinetic Parameters of Human CYP450 Isozymes in Dacarbazine Metabolism
| Enzyme | Km (μM) | Vmax (nmol/min/mg protein) | Primary Role |
|---|---|---|---|
| CYP1A1 | 595 | 0.684 | Extrahepatic Metabolism |
| CYP1A2 | 659 | 1.74 | Predominant Hepatic Metabolism |
| CYP2E1 | > 2800 | Not Determined | Hepatic Metabolism (High Substrate Conc.) |
Data sourced from Reid et al., Clinical Cancer Research, 1999.[3][4][5][6][7]
Table 2: Clinical Efficacy of Dacarbazine in Metastatic Melanoma
| Study Type | Comparison | Endpoint | Result |
|---|---|---|---|
| Meta-analysis (3 RCTs, n=1314) | Dacarbazine vs. Temozolomide | Disease Control Rate | No significant difference (RR=2.64, P=0.11) |
| Retrospective Study (n=31) | Dacarbazine + IL-2 | Overall Response Rate | 19.3% |
| Retrospective Study (n=31) | Dacarbazine + IL-2 | Median Overall Survival | 8.6 months |
| Retrospective Study (n=72) | Dacarbazine post-ICI vs. no prior ICI | Median Progression-Free Survival | 4.27 months vs. 2.04 months (P=0.03) |
Data compiled from multiple clinical studies.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of dacarbazine's mechanism of action.
Protocol: Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effect of dacarbazine on melanoma cell lines.
Materials:
-
Melanoma cell lines (e.g., A375)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Dacarbazine (DTIC) stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 40% DMF in 2% acetic acid with 16% SDS)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed melanoma cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of dacarbazine in culture medium. Remove the existing medium from the wells and replace it with 100 µL of medium containing various concentrations of dacarbazine. Include untreated wells as a control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10-20 µL of MTT stock solution to each well (final concentration ~0.5 mg/mL).
-
Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control: (Absorbance of treated cells / Absorbance of control cells) x 100.
Protocol adapted from multiple sources.[1][3][6][7][11]
Protocol: Alkaline Comet Assay for DNA Damage
This protocol detects single-strand and double-strand DNA breaks induced by dacarbazine.
Materials:
-
Treated and control cells
-
Microscope slides (pre-coated with 1% normal melting point agarose)
-
Low Melting Point (LMP) Agarose (1% in PBS)
-
Cold Lysis Buffer (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)
-
Cold Alkaline Unwinding/Electrophoresis Buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization Buffer (e.g., 0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR Green or DAPI)
-
Horizontal gel electrophoresis tank
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Preparation: Harvest cells (treated with dacarbazine for a specified time) and resuspend in ice-cold PBS (Ca²⁺ and Mg²⁺ free) at ~1 x 10⁵ cells/mL.
-
Embedding in Agarose: Mix ~25 µL of the cell suspension with ~75 µL of molten LMP agarose (held at 37°C). Quickly pipette the mixture onto a pre-coated slide and cover with a coverslip.
-
Solidification: Place the slide at 4°C for 10-15 minutes to solidify the agarose.
-
Cell Lysis: Gently remove the coverslip and immerse the slide in cold Lysis Buffer. Incubate at 4°C for at least 1 hour (or overnight), protected from light. This step removes cell membranes and cytoplasm, leaving behind nucleoids.
-
DNA Unwinding: Drain the lysis buffer and place the slide in a horizontal electrophoresis tank. Fill the tank with cold Alkaline Unwinding/Electrophoresis Buffer until the slides are just covered. Let the slides sit for 20-40 minutes at 4°C to allow the DNA to unwind.
-
Electrophoresis: Apply a voltage of ~25V (~1 V/cm) for 30 minutes. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization: After electrophoresis, gently drain the alkaline buffer and wash the slides three times for 5 minutes each with Neutralization Buffer at 4°C.
-
Staining: Drain the buffer and add a drop of DNA stain to the agarose gel.
-
Visualization and Analysis: Visualize the slides using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the extent of DNA damage (e.g., by measuring tail length, tail intensity, or tail moment).
Protocol adapted from multiple sources.[8][9][12]
Protocol: Detection of O⁶-methylguanine by UPLC-MS/MS
This protocol outlines the highly sensitive quantification of dacarbazine's key DNA adduct.
Materials:
-
DNA isolated from treated cells or tissues
-
Internal standard (e.g., a stable isotope-labeled version of O⁶-meG)
-
Hydrolysis solution (e.g., 0.1 N HCl)
-
UPLC system with a C18 column (e.g., BEH column)
-
Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Mobile phase (e.g., 0.05% formic acid in water and acetonitrile)
Procedure:
-
DNA Isolation: Isolate genomic DNA from samples using a standard DNA extraction kit or protocol, ensuring high purity.
-
Acid Hydrolysis: Add a known amount of the internal standard to the DNA sample. Hydrolyze the DNA to release the purine bases by incubating in 0.1 N HCl at ~70°C for 30-60 minutes.
-
Sample Preparation: Neutralize and purify the hydrolysate, often using solid-phase extraction (SPE), to remove salts and other interfering substances.
-
UPLC Separation: Inject the prepared sample into the UPLC system. Separate the modified and unmodified bases using a gradient elution on a C18 column. For example, a mobile phase of 0.05% formic acid and a gradient of acetonitrile can be used at a flow rate of 0.1-0.2 mL/min.
-
MS/MS Detection: Analyze the column eluent using the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for quantification.
-
MRM Transition for O⁶-meG: Monitor the transition from the parent ion to a specific product ion (e.g., m/z 166 → 149).
-
MRM Transition for Internal Standard: Monitor the corresponding transition for the stable isotope-labeled internal standard.
-
-
Quantification: Create a calibration curve using known amounts of O⁶-meG standard. Quantify the amount of O⁶-meG in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Protocol adapted from multiple sources.[2][4][5][17]
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Mass Spectrometry Based Approach to Study the Kinetics of O6-Alkylguanine DNA Alkyltransferase Mediated Repair of O6-pyridyloxobutyl-2′-deoxyguanosine Adducts in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combined Therapy with Dacarbazine and Hyperthermia Induces Cytotoxicity in A375 and MNT-1 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous quantitation of 7-methyl- and O6-methylguanine adducts in DNA by liquid chromatography-positive electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Method Development and Validation for Measuring O6-Methylguanine in Dried Blood Spot Using Ultra High-Performance Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. geneticeducation.co.in [geneticeducation.co.in]
- 10. Use of New Techniques in Addition to IHC Applied to the Diagnosis of Melanocytic Lesions, With Emphasis on CGH, FISH, and Mass Spectrometry | Actas Dermo-Sifiliográficas [actasdermo.org]
- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 12. Immunohistochemistry for Skin Cancers: New Insights into Diagnosis and Treatment of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. dovepress.com [dovepress.com]
- 15. Quantitative Analysis of Immunohistochemistry in Melanoma Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 17. neb.com [neb.com]
- 18. Immunological and mass spectrometry-based approaches to determine thresholds of the mutagenic DNA adduct O6-methylguanine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Chemical Properties of Dacarbazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dacarbazine (DTIC), a cornerstone in the treatment of metastatic melanoma and Hodgkin's lymphoma, is a synthetic triazene derivative that functions as a DNA alkylating agent. Its efficacy is contingent on its metabolic bioactivation in the liver, a process central to its mechanism of action. This technical guide provides a comprehensive overview of the core chemical principles of dacarbazine, detailing its synthesis pathway, critical chemical properties, and the experimental protocols necessary for its preparation and characterization. This document is intended to serve as a vital resource for researchers and professionals engaged in oncology drug discovery and development.
Chemical Synthesis Pathway
The predominant and most efficient synthesis of dacarbazine is a two-step process commencing with the diazotization of 5-aminoimidazole-4-carboxamide. This is followed by a coupling reaction with dimethylamine.[1][2]
Step 1: Diazotization of 5-Aminoimidazole-4-carboxamide The initial step involves the conversion of the primary amino group of 5-aminoimidazole-4-carboxamide into a diazonium salt. This is achieved by treating the starting material with nitrous acid (HNO₂), which is typically generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl).[3][4] The reaction is conducted at low temperatures (0-5 °C) to ensure the stability of the highly reactive diazonium salt intermediate.[4]
Step 2: Coupling with Dimethylamine The resulting 5-diazoimidazole-4-carboxamide intermediate is then immediately reacted with dimethylamine.[1][5] The dimethylamine acts as a nucleophile, attacking the diazonium salt to form the stable triazene linkage, yielding dacarbazine.
Chemical and Physical Properties
Dacarbazine is a white to ivory-colored crystalline solid.[6] It is notably sensitive to light and heat, which can cause decomposition.[7] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| IUPAC Name | 5-(3,3-Dimethyl-1-triazen-1-yl)-1H-imidazole-4-carboxamide | [5] |
| CAS Number | 4342-03-4 | [5] |
| Molecular Formula | C₆H₁₀N₆O | [5][8] |
| Molecular Weight | 182.18 g/mol | [8][9] |
| Appearance | Colorless to ivory-colored solid | [6] |
| Melting Point | 250-255 °C (decomposes explosively) | [7] |
| Solubility | Slightly soluble in water and ethanol. | [10] |
| pKa | 4.42 | [7] |
| Stability | Light-sensitive; undergoes rapid photodecomposition. Sensitive to oxidation. | [7] |
Bioactivation and Mechanism of Action
Dacarbazine is a prodrug, meaning it is pharmacologically inactive until it undergoes metabolic conversion in the body.[2][11] The bioactivation occurs primarily in the liver, catalyzed by cytochrome P450 enzymes (CYP1A1, CYP1A2, and CYP2E1).[5] This process involves N-demethylation to form the active metabolite, 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC).[5] MTIC is a potent DNA alkylating agent. It releases a methyl diazonium ion, which then transfers a methyl group to nucleophilic sites on DNA bases, particularly the O⁶ and N⁷ positions of guanine.[11] This methylation leads to DNA damage, inhibition of DNA replication and protein synthesis, and ultimately triggers apoptosis (programmed cell death) in rapidly dividing cancer cells.[5]
Experimental Protocols
Synthesis of Dacarbazine
This protocol is a generalized procedure based on established chemical principles. Researchers should consult specific literature and exercise appropriate safety precautions.
Materials:
-
5-aminoimidazole-4-carboxamide
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Anhydrous Dimethylamine
-
Methanol
-
Distilled Water
-
Ice
-
Standard laboratory glassware (three-neck flask, dropping funnel, magnetic stirrer, etc.)
-
Filtration apparatus
Procedure:
-
Preparation of Amine Salt Solution: In a three-neck flask equipped with a magnetic stirrer and a dropping funnel, suspend 5-aminoimidazole-4-carboxamide in distilled water. Cool the mixture to 0-5 °C using an ice bath. Slowly add a molar excess (approx. 2.5-3 equivalents) of concentrated hydrochloric acid while maintaining the low temperature. Stir until a clear solution is obtained.
-
Diazotization: Dissolve a slight molar excess (approx. 1.1 equivalents) of sodium nitrite in cold distilled water. Add this solution dropwise to the cold amine salt solution from step 1. The temperature must be strictly maintained between 0-5 °C. Monitor the reaction for the presence of excess nitrous acid using starch-iodide paper.
-
Coupling Reaction: In a separate vessel, prepare a solution of anhydrous dimethylamine in methanol. Cool this solution in an ice bath. Slowly add the cold diazonium salt solution from step 2 to the dimethylamine solution with vigorous stirring. A precipitate should form.
-
Isolation and Purification: Allow the reaction to proceed for an additional 30-60 minutes in the ice bath. Collect the precipitated solid by vacuum filtration. Wash the crude product with cold water and then with a small amount of cold methanol to remove unreacted starting materials and salts. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water). Dry the purified dacarbazine under vacuum, protected from light.
Characterization: Stability-Indicating HPLC Method
This protocol is adapted from validated methods for assessing the stability of dacarbazine.
Objective: To quantify dacarbazine and its degradation products under various stress conditions.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid, pH adjusted to 5) and an organic solvent (e.g., acetonitrile) in a 90:10 v/v ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 323 nm.
-
Temperature: Ambient (e.g., 30 °C).
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of dacarbazine reference standard in a suitable diluent (e.g., acetonitrile:water 1:1 v/v). Prepare a series of working standard solutions by serial dilution to generate a calibration curve (e.g., 25-150 µg/mL).
-
Sample Preparation (Stress Studies):
-
Acid Degradation: Dissolve a known amount of dacarbazine in 1N HCl and heat (e.g., at 60 °C for 6 hours). Neutralize the solution and dilute to a known concentration with the mobile phase.
-
Base Degradation: Dissolve dacarbazine in 0.1N NaOH and keep at room temperature (e.g., for 2 hours). Neutralize and dilute as above.
-
Oxidative Degradation: Dissolve dacarbazine in a solution of 3% hydrogen peroxide (H₂O₂) and heat (e.g., at 50 °C for 45 minutes). Dilute as above.
-
Thermal Degradation: Store solid dacarbazine in an oven at an elevated temperature. Dissolve and dilute a sample at specified time points.
-
Photolytic Degradation: Expose a solution of dacarbazine to UV light. Sample and dilute at specified time points.
-
-
Chromatographic Analysis: Inject equal volumes of the standard and stressed sample solutions into the HPLC system.
-
Data Analysis: Identify and quantify the dacarbazine peak based on its retention time (approximately 2.7 minutes under these conditions) compared to the standard. Calculate the percentage of degradation by comparing the peak area of dacarbazine in the stressed samples to that of an unstressed control sample. The appearance of new peaks will indicate the formation of degradation products.
Conclusion
This guide has detailed the synthesis, chemical properties, and mechanism of action of dacarbazine, providing a foundational resource for scientific professionals. The synthesis, rooted in classical diazonium chemistry, yields a molecule whose therapeutic potential is unlocked through hepatic metabolism. Understanding these core principles, from the reaction flask to the cellular level, is paramount for the ongoing development of novel anticancer agents and the optimization of existing therapeutic regimens. The provided protocols offer a starting point for the practical synthesis and analysis of this important chemotherapeutic drug.
References
- 1. DACARBAZINE Synthesis, SAR, MCQ,Structure and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 2. epubl.ktu.edu [epubl.ktu.edu]
- 3. Diazotisation [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Dacarbazine - Wikipedia [en.wikipedia.org]
- 6. Spectrometric Results of Process Variations in Dacarbazine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dacarbazine | C6H10N6O | CID 135398738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. Imidazole-4-carboxamide, 5-(3,3-dimethyl-1-triazeno)- [webbook.nist.gov]
- 10. Formulation of Dacarbazine-loaded Cubosomes. Part III. Physicochemical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Function of Dacarbazine
Dacarbazine, sold under brand names such as DTIC-Dome, is a pivotal chemotherapeutic agent primarily utilized in the management of metastatic melanoma and Hodgkin's lymphoma.[1][2] This guide provides a detailed examination of its molecular characteristics, mechanism of action, and the experimental methodologies used to evaluate its efficacy.
Molecular Structure and Physicochemical Properties
Dacarbazine, with the IUPAC name 5-(3,3-Dimethyl-1-triazenyl)imidazole-4-carboxamide, is a synthetic analog of the naturally occurring purine precursor 5-amino-1H-imidazole-4-carboxamide (AIC).[1][3] Its structure features an imidazole ring, a carboxamide group, and a dimethyltriazene moiety.
| Property | Value | Reference |
| Molecular Formula | C6H10N6O | [1] |
| Molar Mass | 182.187 g·mol−1 | [1] |
| CAS Number | 4342-03-4 | [1] |
| Appearance | White to yellow solid | [4] |
| Solubility | Soluble in DMSO to 10 mM | [5] |
Mechanism of Action: A Prodrug's Journey to Cytotoxicity
Dacarbazine is a non-cell cycle specific alkylating agent that functions as a prodrug, meaning it requires metabolic activation to exert its cytotoxic effects.[6][7]
-
Hepatic Activation: Following intravenous administration, dacarbazine is metabolized in the liver by cytochrome P450 enzymes (primarily CYP1A1, CYP1A2, and CYP2E1) through N-demethylation.[7] This process converts dacarbazine into its primary active metabolite, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC).[6][7]
-
Formation of the Methyl Diazonium Ion: MTIC is a short-lived species that spontaneously breaks down to form 5-aminoimidazole-4-carboxamide (AIC) and a highly reactive electrophile, the methyl diazonium ion.[8][9]
-
DNA Alkylation: The methyl diazonium ion is the ultimate cytotoxic species that alkylates DNA, primarily at the O6 and N7 positions of guanine residues.[6][7] This addition of a methyl group to the DNA base leads to the formation of DNA adducts, such as O6-methylguanine.[7]
-
Induction of Cell Death: The formation of these DNA adducts distorts the DNA double helix, interfering with DNA replication and transcription.[7][10] This damage triggers cell cycle arrest and, if the damage is irreparable, leads to programmed cell death (apoptosis).[7][10] The mispairing of O6-methylguanine with thymine instead of cytosine during DNA replication can also lead to futile DNA mismatch repair cycles, ultimately activating cell death pathways.[7]
Resistance to dacarbazine can be mediated by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), which removes the methyl groups from the O6 position of guanine, thus repairing the DNA damage.[7][11]
Pharmacokinetics and Clinical Efficacy
The clinical utility of dacarbazine is defined by its pharmacokinetic profile and its efficacy in specific malignancies.
| Parameter | Value | Reference |
| Administration | Intravenous | [1][10] |
| Bioavailability | 100% | [1] |
| Elimination Half-life | Biphasic: ~19 minutes (initial), ~5 hours (terminal) | [6][12] |
| Metabolism | Extensive hepatic metabolism | [1] |
| Excretion | ~40% unchanged in urine | [1][6] |
| Volume of Distribution | Exceeds total body water, suggesting tissue localization | [12] |
| Clearance (Total) | 15.4 ml/kg·min | [13] |
| Indication | Treatment Regimen | Response Rate | Reference |
| Metastatic Melanoma | Single agent | 15-20% | [14] |
| Hodgkin's Lymphoma | Part of ABVD regimen (Adriamycin, Bleomycin, Vinblastine, Dacarbazine) | Varies with combination | [1] |
| Metastatic Melanoma | Dacarbazine-based combination therapies vs. Dacarbazine alone | Overall Response (RR=1.60), 1-Year Survival (RR=1.26) | [15] |
| Cell Line | IC50 Value (μg/mL) | Reference |
| B16F10 (mouse melanoma) | 1400 | [16] |
| T Lymphocytes | 50 | [4] |
| B Lymphocytes | 10 | [4] |
Experimental Protocols
A common laboratory synthesis of dacarbazine involves a two-step process:[17][18]
-
Step 1: Diazotization. 5-aminoimidazole-4-carboxamide is treated with nitrous acid (generated in situ from sodium nitrite and an acid, like hydrochloric acid) to form the diazonium salt, 5-diazoimidazole-4-carboxamide.[1][18] The reaction is typically carried out in an ice bath to maintain a low temperature.[8][19]
-
Step 2: Azo Coupling. The resulting diazonium salt is then reacted with anhydrous dimethylamine in a suitable solvent such as methanol to yield dacarbazine.[1][18]
This protocol allows for the quantification of dacarbazine and its metabolites in biological samples.
-
Sample Preparation: Plasma proteins are precipitated by adding ice-cold methanol to the plasma sample. The mixture is vortexed and centrifuged, and the supernatant is collected for analysis.[20][21]
-
Chromatographic Conditions:
-
Column: A reversed-phase column such as a Zorbax SB-CN or Altima ODS (250mm x 4.6mm, 5µm) is used.[21][22]
-
Mobile Phase: A common mobile phase consists of a mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid or 50 mM ammonium phosphate, pH 6.5) and an organic solvent like acetonitrile or methanol.[21][22] A typical ratio is 90:10 (aqueous:organic).[22]
-
Flow Rate: A standard flow rate is 1.0 mL/min.[22]
-
Detection: UV detection is performed at a wavelength of approximately 323-329 nm.[22][23]
-
-
Quantification: The concentration of dacarbazine is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of the drug.
This colorimetric assay is used to assess the cytotoxic effects of dacarbazine on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., B16F10 melanoma cells) are seeded into 96-well plates at a density of approximately 5x10³ cells/well and allowed to adhere for 24 hours.[24]
-
Treatment: The cells are then treated with varying concentrations of dacarbazine and incubated for a specified period (e.g., 24, 48, or 72 hours).[24][25]
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.[16]
-
Solubilization and Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance of each well is then measured using a microplate reader at a wavelength of approximately 560 nm.[16]
-
Analysis: Cell viability is expressed as a percentage of the untreated control cells. The IC50 value (the concentration of dacarbazine that inhibits cell growth by 50%) can be calculated from the dose-response curve.
Signaling Pathways Modulated by Dacarbazine
Recent research has indicated that dacarbazine can influence cellular signaling pathways beyond direct DNA damage. In melanoma cells, dacarbazine treatment has been shown to cause the transcriptional up-regulation of Interleukin-8 (IL-8) and Vascular Endothelial Growth Factor (VEGF).[14][26] This response may be a mechanism by which cancer cells escape the cytotoxic effects of the drug. The activation of IL-8 appears to be at least partially regulated by the mitogen-activated protein kinase (MAPK/ERK) signal transduction pathway.[14][26] Dacarbazine treatment can lead to the phosphorylation and activation of ERK, which in turn can increase the binding activity of transcription factors like activator protein 1 (AP-1) and nuclear factor-κB (NF-κB), driving the expression of pro-survival factors like IL-8.[14][26]
References
- 1. Dacarbazine - Wikipedia [en.wikipedia.org]
- 2. Articles [globalrx.com]
- 3. drugs.com [drugs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Dacarbazine, DNA alkylating agent (CAS 4342-03-4) | Abcam [abcam.com]
- 6. youtube.com [youtube.com]
- 7. What is the mechanism of Dacarbazine? [synapse.patsnap.com]
- 8. Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mitomycin-c.com [mitomycin-c.com]
- 10. oncolink.org [oncolink.org]
- 11. Analysis of O(6)-methylguanine-DNA methyltransferase in melanoma tumours in patients treated with dacarbazine-based chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
- 13. Pharmacokinetics of dacarbazine (DTIC) and its metabolite 5-aminoimidazole-4-carboxamide (AIC) following different dose schedules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Dacarbazine Combined Targeted Therapy versus Dacarbazine Alone in Patients with Malignant Melanoma: A Meta-Analysis | PLOS One [journals.plos.org]
- 16. The Cytotoxicity of Dacarbazine Potentiated by Sea Cucumber Saponin in Resistant B16F10 Melanoma Cells through Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. epubl.ktu.edu [epubl.ktu.edu]
- 18. DACARBAZINE Synthesis, SAR, MCQ,Structure and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 19. CN110305067A - A kind of optimum synthesis technique of anticancer drug Dacarbazine - Google Patents [patents.google.com]
- 20. Pharmacokinetics of Dacarbazine (DTIC) in Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Validated high-performance liquid chromatographic assay for simultaneous determination of dacarbazine and the plasma metabolites 5-(3-hydroxymethyl-3-methyl-1-triazeno)imidazole-4-carboxamide and 5-(3-methyl-1-triazeno)imidazole-4-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. neuroquantology.com [neuroquantology.com]
- 23. rjptonline.org [rjptonline.org]
- 24. mejc.sums.ac.ir [mejc.sums.ac.ir]
- 25. Protocatechuic aldehyde acts synergistically with dacarbazine to augment DNA double-strand breaks and promote apoptosis in cutaneous melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Dacarbazine causes transcriptional up-regulation of interleukin 8 and vascular endothelial growth factor in melanoma cells: a possible escape mechanism from chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of an Alkylating Agent: A Technical History of Dacarbazine
An In-depth Guide on the Historical Development and Discovery of Dacarbazine for Researchers, Scientists, and Drug Development Professionals.
Abstract
Dacarbazine (DTIC), an imidazole carboxamide derivative, represents a cornerstone in the chemotherapy of metastatic melanoma and Hodgkin's lymphoma. Its development is a landmark in the history of rational drug design, originating from the exploration of antimetabolites. This technical guide delineates the historical trajectory of dacarbazine, from its conceptualization and synthesis at Southern Research Institute in 1959 to its eventual FDA approval and establishment in clinical practice. We will detail the pivotal preclinical investigations, early clinical trial outcomes, and the elucidation of its mechanism of action as a DNA alkylating pro-drug. This document provides structured quantitative data, detailed experimental protocols representative of the discovery era, and visualizations of its metabolic activation and developmental workflow to offer a comprehensive resource for oncology and drug development professionals.
Discovery and Early Synthesis
The story of dacarbazine begins in the broader context of post-war cancer research, which was heavily focused on antimetabolites—compounds that mimic natural metabolites to interfere with cellular processes. Working under a US federal grant at Southern Research in Alabama, a team of scientists, including notable figures like John Montgomery, sought to synthesize novel purine analogs. In 1959, their work on imidazole derivatives led to the first synthesis of 5-(3,3-dimethyl-1-triazeno)imidazole-4-carboxamide, which would later be known as dacarbazine.[1][2] The initial hypothesis was that it would function as a purine analog, but its ultimate mechanism of action proved to be different.
The development stemmed from earlier work on 5-aminoimidazole-4-carboxamide, a known precursor in purine biosynthesis. Researchers found that diazotization of this precursor created 5-diazoimidazole-4-carboxamide, a compound with marginal anti-tumor activity in murine models.[3] In an effort to enhance this activity, various derivatives were created, leading to the synthesis of dacarbazine (designated NSC-45388), which showed significantly more promising activity against a range of rodent neoplasms.[3]
Representative Chemical Synthesis Protocol
Step 1: Diazotization of 5-Aminoimidazole-4-carboxamide
-
Reactants: 5-Aminoimidazole-4-carboxamide is used as the starting material.
-
Procedure: The starting material is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) in an aqueous solution. A 20% excess of sodium nitrite is typically used.[5]
-
Reaction Conditions: The reaction is conducted at low temperatures (i.e., in an ice bath) to ensure the stability of the resulting diazonium salt.
-
Product: This reaction yields the intermediate, 5-diazoimidazole-4-carboxamide.
Step 2: Coupling with Dimethylamine
-
Reactants: The 5-diazoimidazole-4-carboxamide intermediate is reacted with anhydrous dimethylamine.
-
Procedure: The reaction is typically carried out in a solvent such as methanol.[5]
-
Product: The diazo group couples with dimethylamine to form the stable triazene moiety, yielding dacarbazine. The product can then be purified through recrystallization. The overall yield for this process is reported to be in the range of 76-86%.[4]
Preclinical Development and Mechanism of Action
Following its synthesis, dacarbazine (NSC-45388) underwent extensive preclinical evaluation. These studies, largely conducted at Southern Research Institute, demonstrated encouraging activity against various rodent tumor models, including leukemia L1210.[3]
The initial hypothesis of dacarbazine acting as a purine antimetabolite was soon revised. It was discovered that dacarbazine is, in fact, a pro-drug that requires metabolic activation.[6] It has no cytotoxic effect in itself. The activation occurs in the liver via microsomal cytochrome P450 enzymes, specifically CYP1A1, CYP1A2, and CYP2E1.[6][7][8][9]
The metabolic cascade proceeds as follows:
-
N-demethylation: Hepatic P450 enzymes catalyze an oxidative N-demethylation of dacarbazine. This forms an unstable carbinolamine intermediate, 5-(3-hydroxymethyl-3-methyl-triazen-1-yl)-imidazole-4-carboxamide (HMMTIC).[7][9][10]
-
Formation of MTIC: HMMTIC spontaneously eliminates a molecule of formaldehyde to yield 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC), the primary active metabolite.[1][7][9]
-
Generation of the Methylating Agent: MTIC is a short-lived species that quickly decomposes, releasing 5-aminoimidazole-4-carboxamide (AIC) and a highly reactive methyldiazonium ion.
This methyldiazonium ion is the ultimate alkylating species. It readily transfers a methyl group to nucleophilic sites on cellular macromolecules. Its primary cytotoxic effect is mediated through the methylation of DNA, particularly at the O6 and N7 positions of guanine residues. The formation of O6-methylguanine is particularly cytotoxic, as it leads to base mispairing with thymine during DNA replication, triggering futile DNA mismatch repair cycles, cell cycle arrest, and ultimately, apoptosis.[11]
Clinical Trials and Regulatory Approval
Following promising preclinical results, dacarbazine entered clinical trials in the late 1960s and early 1970s. The Southwest Oncology Group (SWOG) and the Eastern Cooperative Oncology Group (ECOG) were instrumental in its clinical evaluation.[12][13]
Early Phase I studies established a manageable toxicity profile, with nausea, vomiting, and myelosuppression (leukopenia and thrombocytopenia) being the major dose-limiting side effects.[12] Phase II studies demonstrated significant antitumor activity in several malignancies.
The most notable successes were observed in:
-
Malignant Melanoma: Dacarbazine became the first chemotherapeutic agent to show consistent, albeit modest, activity as a single agent. Early trials reported objective response rates ranging from 16% to 21%.[12][13][14]
-
Hodgkin's Disease: In patients with refractory Hodgkin's disease, dacarbazine showed a remarkable response rate of 56% in a Phase II study.[12] This led to its incorporation into combination chemotherapy regimens, most famously the ABVD (Adriamycin, Bleomycin, Vinblastine, Dacarbazine) regimen, which remains a standard of care.
Based on this body of evidence, dacarbazine gained FDA approval in May 1975, marketed as DTIC-Dome.[1]
Summary of Key Historical Data
| Event / Parameter | Details | Year(s) | Reference(s) |
| Discovery | First synthesized at Southern Research Institute | 1959 | [1][2] |
| Preclinical Models | Demonstrated activity in murine neoplasms (e.g., L1210) | 1960s | [3] |
| Early Melanoma Trials (Single Agent) | Objective Response Rate: 16-21% | ~1970-1975 | [12][13] |
| Early Hodgkin's Disease Trials | Response Rate (refractory disease): 56% | ~1970-1975 | [12] |
| FDA Approval | Approved for medical use as DTIC-Dome | 1975 | [1] |
| Metabolic Activation Studies | Identification of CYP1A2 as the predominant activating enzyme | 1999 | [7][9] |
Experimental Workflow and Logical Development
The path of dacarbazine from laboratory bench to clinical application followed a logical, multi-stage progression characteristic of mid-20th-century drug development.
Conclusion
The historical development of dacarbazine is a testament to the systematic, albeit often serendipitous, nature of cancer drug discovery. Initially conceived as a purine analog, its true identity as an alkylating pro-drug was uncovered through meticulous preclinical and mechanistic studies. From its synthesis in 1959 to its approval in 1975, dacarbazine established a new, though limited, therapeutic option for metastatic melanoma and became an indispensable component of curative therapy for Hodgkin's lymphoma. Its story underscores the importance of academic and government-funded research in oncology and provides a valuable case study for drug development professionals on the pathway from chemical novelty to clinical staple.
References
- 1. Dacarbazine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Experimental studies at Southern Research Institute with DTIC (NSC-45388) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epubl.ktu.edu [epubl.ktu.edu]
- 5. DACARBAZINE Synthesis, SAR, MCQ,Structure and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 6. What is the mechanism of Dacarbazine? [synapse.patsnap.com]
- 7. Metabolic activation of dacarbazine by human cytochromes P450: the role of CYP1A1, CYP1A2, and CYP2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. DTIC (NSC-45388) studies in the southwest oncology group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Eastern Cooperative Oncology Group studies with DTIC (NSC-45388) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sorafenib and dacarbazine as first-line therapy for advanced melanoma: phase I and open-label phase II studies - PMC [pmc.ncbi.nlm.nih.gov]
The Activation of the Prodrug Dacarbazine by Hepatic Cytochrome P450 Enzymes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dacarbazine (DTIC), a cornerstone in the treatment of malignant melanoma and Hodgkin's lymphoma, is a prodrug that necessitates bioactivation to exert its cytotoxic effects. This process is primarily mediated by the cytochrome P450 (CYP) enzyme system within the liver. This technical guide provides an in-depth exploration of the enzymatic activation of dacarbazine, detailing the metabolic pathways, the specific CYP isoforms involved, and the experimental methodologies used to elucidate this critical biotransformation. Quantitative data are summarized in structured tables for comparative analysis, and key pathways and workflows are visualized through detailed diagrams.
Introduction
Dacarbazine is an alkylating agent that requires metabolic conversion to its active form, 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC).[1][2][3][4] This activation is a critical determinant of its therapeutic efficacy. The initial and rate-limiting step in this pathway is the N-demethylation of dacarbazine, a reaction catalyzed by specific cytochrome P450 enzymes predominantly located in the liver.[1][3][5] Understanding the nuances of this activation process, including the kinetic parameters of the involved enzymes and the experimental methods to study them, is paramount for optimizing dacarbazine therapy and for the development of novel, more efficiently activated analogs.
The Metabolic Activation Pathway of Dacarbazine
The bioactivation of dacarbazine proceeds through a two-step process:
-
Hydroxylation: Hepatic CYP enzymes catalyze the hydroxylation of one of the N-methyl groups of dacarbazine, forming an unstable intermediate, 5-(3-hydroxymethyl-3-methyl-1-triazeno)imidazole-4-carboxamide (HMMTIC).[1][3]
-
Formation of MTIC: HMMTIC spontaneously decomposes, losing formaldehyde, to yield the active cytotoxic agent, MTIC.[1][3]
MTIC is a potent methylating agent that transfers a methyl group to DNA, primarily at the O6 and N7 positions of guanine. This DNA alkylation triggers a cascade of events, including DNA damage, cell cycle arrest, and ultimately, apoptosis of cancer cells.
Below is a diagram illustrating the metabolic activation pathway of dacarbazine.
Key Liver Enzymes in Dacarbazine Activation
Extensive research has identified three primary cytochrome P450 isoforms responsible for the metabolic activation of dacarbazine:
-
CYP1A2: This is the predominant enzyme responsible for the hepatic metabolism of dacarbazine at therapeutic concentrations.[1][3][5]
-
CYP1A1: This isoform plays a more significant role in the extrahepatic metabolism of dacarbazine.[1][5]
-
CYP2E1: This enzyme contributes to dacarbazine metabolism, particularly at higher substrate concentrations.[1][3][5]
The relative contribution of these enzymes can vary between individuals due to genetic polymorphisms and induction or inhibition by co-administered drugs.
Quantitative Data on Dacarbazine Metabolism
The following tables summarize the key quantitative data related to the enzymatic activation of dacarbazine.
Table 1: Kinetic Parameters of Dacarbazine N-demethylation by Recombinant Human CYP450 Isoforms
| Enzyme | Km (μM) | Vmax (nmol/min/mg protein) |
| CYP1A1 | 595[1][5] | 0.684[1][5] |
| CYP1A2 | 659[1][5] | 1.74[1][5] |
| CYP2E1 | > 2800[1][5] | Not determined |
Table 2: Inhibition of Dacarbazine N-demethylation in Human Liver Microsomes
| Inhibitor | Target CYP(s) | Concentration (μM) | % Inhibition (approx.) |
| α-Naphthoflavone | CYP1A1, CYP1A2 | 20 | 60 |
| 200 | 85 | ||
| Quercetin | CYP1A2 | 20 | 50 |
| 200 | 75 | ||
| Chlorzoxazone | CYP2E1, CYP1A2 | 20 | 40 |
| 200 | 60 | ||
| Disulfiram | CYP2E1 | 20 | 30 |
| 200 | 50 |
Note: The percentage of inhibition is estimated from graphical data presented in Reid et al. (1999).
Table 3: Cytotoxicity of Dacarbazine and its Pyridine Analog
| Compound | EC50 (μM) in isolated rat hepatocytes |
| Dacarbazine | 56[6] |
| Pyridine Analog | 33[6] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to study the activation of dacarbazine.
Preparation of Human Liver Microsomes
A general protocol for the preparation of human liver microsomes for in vitro drug metabolism studies is as follows:
-
Homogenization: Obtain human liver tissue and homogenize it in a cold buffer (e.g., 100 mM phosphate buffer, pH 7.4).[1][2]
-
Centrifugation: Centrifuge the homogenate at a low speed (e.g., 10,000 x g) to pellet cellular debris.[1][2]
-
Ultracentrifugation: Transfer the supernatant (S9 fraction) to an ultracentrifuge and spin at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.[1][2]
-
Resuspension and Storage: Resuspend the microsomal pellet in a suitable buffer and store at -80°C until use.[1]
Dacarbazine Metabolism Assay using Human Liver Microsomes
-
Incubation Mixture: Prepare an incubation mixture containing human liver microsomes (e.g., 1 mg/mL protein), an NADPH-regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and a buffer (e.g., 100 mM phosphate buffer, pH 7.4).[1]
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).[1]
-
Initiation of Reaction: Add dacarbazine (e.g., 500 µM) to initiate the metabolic reaction.[1]
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., up to 60 minutes).[1]
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol).[1]
-
Sample Preparation: Centrifuge the mixture to pellet the protein and collect the supernatant for analysis.
-
Analysis: Analyze the formation of dacarbazine metabolites (HMMTIC and MTIC) using a validated HPLC method.
Recombinant Human CYP450 Enzyme Assay
-
Reaction Mixture: Prepare a reaction mixture containing the specific recombinant human CYP450 isoform (e.g., CYP1A1, CYP1A2, or CYP2E1), a buffer, and the NADPH-regenerating system.
-
Substrate Addition: Add dacarbazine at various concentrations to determine kinetic parameters.
-
Incubation and Termination: Follow the same incubation and termination procedures as described for the human liver microsome assay.
-
Data Analysis: Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation.
HPLC Analysis of Dacarbazine and its Metabolites
A validated reversed-phase HPLC method is crucial for the quantification of dacarbazine and its metabolites. A general protocol is as follows:
-
Chromatographic Column: Use a suitable C18 or CN column.
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium phosphate) and an organic solvent (e.g., methanol or acetonitrile).
-
Detection: Use UV detection at a wavelength where dacarbazine and its metabolites have significant absorbance (e.g., 320-330 nm).
-
Quantification: Use a validated standard curve for each analyte to quantify their concentrations in the samples.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., melanoma cell lines) in a 96-well plate and allow them to adhere overnight.[7]
-
Drug Treatment: Treat the cells with various concentrations of dacarbazine (with or without a metabolic activation system like S9 fraction) or its active metabolite MTIC for a specified duration (e.g., 24-72 hours).[4][7]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.[7]
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[7]
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 or EC50 values.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for key experimental procedures.
References
- 1. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - UZ [thermofisher.com]
- 2. oyc.co.jp [oyc.co.jp]
- 3. Metabolic activation of dacarbazine by human cytochromes P450: the role of CYP1A1, CYP1A2, and CYP2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the cytotoxicity in vitro of temozolomide and dacarbazine, prodrugs of 3-methyl-(triazen-1-yl)imidazole-4-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Dacarbazine's Triad of Inhibition: A Technical Guide to its Impact on DNA, RNA, and Protein Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dacarbazine (DTIC), a cornerstone in the chemotherapy of malignant melanoma and Hodgkin's lymphoma, exerts its cytotoxic effects through a complex cascade of bioactivation and subsequent macromolecular sabotage. This technical guide provides an in-depth exploration of dacarbazine's primary mechanism of action: the inhibition of DNA, RNA, and protein synthesis. Through a detailed examination of its metabolic activation, DNA alkylation processes, and the downstream consequences on cellular machinery, this document serves as a comprehensive resource for researchers in oncology and drug development. Quantitative data on its inhibitory effects are presented in structured tables, and detailed experimental protocols are provided to facilitate further investigation. Visualizations of key pathways and experimental workflows are included to offer a clear and concise understanding of the core concepts.
Introduction
Dacarbazine is a synthetic triazene analogue that, despite its discovery over half a century ago, remains a clinically relevant antineoplastic agent. Its efficacy is rooted in its ability to function as a pro-drug, undergoing metabolic activation to become a potent DNA alkylating agent. This primary action on the genetic blueprint of cancer cells triggers a cascade of events, culminating in the disruption of essential cellular processes, including DNA replication, transcription, and translation. This guide delves into the technical specifics of how dacarbazine achieves this triad of inhibition.
Bioactivation of Dacarbazine: The Path to a Potent Alkylating Agent
Dacarbazine itself is an inactive compound. Its journey to becoming a cytotoxic agent begins in the liver, where it undergoes a series of enzymatic transformations.
-
Hepatic Metabolism: The bioactivation of dacarbazine is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver, specifically isoforms CYP1A1, CYP1A2, and CYP2E1.
-
Formation of MTIC: These enzymes catalyze the N-demethylation of dacarbazine to form the highly unstable and reactive intermediate, 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC).
-
Generation of the Methyldiazonium Ion: MTIC has a short half-life and spontaneously decomposes to 5-aminoimidazole-4-carboxamide (AIC), a purine precursor, and the ultimate alkylating species, the methyldiazonium ion (CH₃N₂⁺).
This bioactivation pathway is a critical determinant of dacarbazine's efficacy and is depicted in the signaling pathway below.
Dacarbazine [label = "Dacarbazine\n(Inactive Prodrug)", fillcolor = "#F1F3F4", fontcolor = "#202124"]; CYP [label = "CYP1A1, CYP1A2, CYP2E1\n(Liver Microsomal Enzymes)", fillcolor = "#F1F3F4", fontcolor = "#202124"]; MTIC [label = "MTIC\n(5-(3-methyl-1-triazeno)imidazole-4-carboxamide)", fillcolor = "#FBBC05", fontcolor = "#202124"]; Methyldiazonium [label = "Methyldiazonium Ion\n(Active Alkylating Agent)", fillcolor = "#EA4335", fontcolor = "#FFFFFF"]; AIC [label = "AIC\n(5-aminoimidazole-4-carboxamide)", fillcolor = "#F1F3F4", fontcolor = "#202124"];
Dacarbazine -> CYP [label = "N-demethylation", color = "#4285F4"]; CYP -> MTIC [color = "#4285F4"]; MTIC -> Methyldiazonium [label = "Spontaneous\nDecomposition", color = "#34A853"]; MTIC -> AIC [label = "Spontaneous\nDecomposition", color = "#34A853"]; }
The Core Mechanism: DNA Alkylation
The methyldiazonium ion generated from dacarbazine's bioactivation is a highly electrophilic species that readily reacts with nucleophilic sites on DNA bases. This process of DNA alkylation is the primary mechanism of dacarbazine's cytotoxicity.
-
Primary Targets: The main targets for methylation are the N7 and O6 positions of guanine residues in the DNA.
-
DNA Adduct Formation: The addition of a methyl group to these positions results in the formation of DNA adducts, such as 7-methylguanine and O6-methylguanine.
-
Consequences of DNA Adducts: These adducts distort the DNA double helix, leading to:
-
DNA Strand Breaks: The damaged DNA is prone to breakage during replication and transcription.
-
Cross-linking: In some instances, inter- and intra-strand cross-links can form, further disrupting DNA function.
-
Mispairing during Replication: O6-methylguanine can mispair with thymine instead of cytosine during DNA replication, leading to G:C to A:T transition mutations.
-
The process of DNA alkylation and its immediate consequences are illustrated in the following diagram
Dacarbazine's Immunomodulatory Landscape in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dacarbazine (DTIC), a long-standing alkylating agent used in the treatment of melanoma, Hodgkin's lymphoma, and various sarcomas, has traditionally been valued for its cytotoxic properties.[1][2] However, a growing body of evidence reveals that its therapeutic efficacy is not solely dependent on direct tumor cell killing. Dacarbazine exerts significant immunomodulatory effects, capable of reshaping the tumor microenvironment and synergizing with modern immunotherapies. This technical guide provides an in-depth exploration of these effects, consolidating preclinical and clinical data, detailing experimental methodologies, and visualizing key pathways to offer a comprehensive resource for the scientific community. We will dissect its influence on innate and adaptive immunity, its impact on cytokine signaling, and its pivotal role in combination strategies that are redefining cancer treatment paradigms.
Core Mechanism of Action: Beyond Alkylation
Dacarbazine's primary mechanism involves its bioactivation in the liver to the reactive metabolite 5-(3-monomethyl-1-triazenyl)-1H-imidazole-4-carboxamide (MTIC), which then acts as an alkylating agent.[1][3] MTIC methylates DNA, primarily at the O6 and N7 positions of guanine, leading to DNA damage, cell cycle arrest, and apoptosis.[2][3] While this cytotoxic activity is well-characterized, it does not fully account for the clinical outcomes observed, particularly the synergistic effects seen when combined with immunotherapy.[4] Recent research has illuminated a secondary, immunogenic role that is critical to its function in modern oncology.
Immunomodulatory Effects of Dacarbazine
Contrary to the broadly immunosuppressive nature of many chemotherapies, dacarbazine initiates a cascade of immune-stimulating events.[1][3][5] However, studies indicate it does not promote the maturation of dendritic cells (DCs), inhibit immunosuppressive cells like regulatory T cells (Tregs) or myeloid-derived suppressor cells (MDSCs), or directly trigger immunogenic cell death (ICD) through mechanisms like calreticulin exposure.[4] Its immunogenic properties are more nuanced, focusing on enhancing tumor cell recognition by the immune system.
Effects on Innate and Adaptive Immunity
Dacarbazine's most profound immunomodulatory effect is its ability to increase the susceptibility of tumor cells to immune-mediated destruction.[4][5] This is achieved through a sequential, multi-step process that bridges the innate and adaptive immune systems.
The key pathway involves:
-
Upregulation of NKG2D Ligands: Dacarbazine treatment induces stress on tumor cells, causing them to upregulate the expression of ligands for the Natural Killer Group 2, Member D (NKG2D) receptor on their surface.[4][5]
-
NK Cell Activation: These ligands are recognized by the NKG2D receptors on Natural Killer (NK) cells. This engagement activates the NK cells, enhancing their cytotoxic capabilities against the tumor cells and stimulating them to secrete Interferon-gamma (IFNγ).[4][5][6]
-
Enhanced Antigen Presentation: The secreted IFNγ acts on surviving, dacarbazine-resistant tumor cells, increasing their expression of Major Histocompatibility Complex (MHC) class I molecules.[4][5]
-
CD8+ T Cell-Mediated Lysis: The heightened MHC class I expression improves the presentation of tumor-associated antigens, making the cancer cells more visible and susceptible to recognition and lysis by tumor-specific cytotoxic CD8+ T lymphocytes.[4][5]
Impact on the Tumor Microenvironment
Dacarbazine also remodels the tumor microenvironment (TME). Studies have shown that in chemo-sensitive lesions, dacarbazine treatment upregulates genes related to stromal and immune responses.[7] This includes promoting T-cell infiltration and enhancing MHC class II expression.[7] Furthermore, treatment can lead to an increase in the local expression of pro-inflammatory cytokines such as IFNγ, Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6), contributing to a more inflamed, "hot" TME that is conducive to anti-tumor immunity.[6][8]
Conversely, some studies report that dacarbazine can induce melanoma cells to secrete Interleukin-8 (IL-8) and Vascular Endothelial Growth Factor (VEGF), which could be a potential mechanism of chemoresistance.[9]
Clinical Data & Combination Therapies
The immunomodulatory properties of dacarbazine provide a strong rationale for its use in combination with immune checkpoint inhibitors (ICIs). By increasing tumor antigen presentation, dacarbazine can potentially sensitize tumors to agents like anti-CTLA-4 (ipilimumab) and anti-PD-1 (nivolumab, pembrolizumab) antibodies.[4][10]
Dacarbazine in the Era of Immune Checkpoint Inhibitors
Clinical data supports the enhanced efficacy of dacarbazine in patients previously treated with ICIs, suggesting a priming effect of the initial immunotherapy. Retrospective studies have shown that patients receiving dacarbazine after progressing on ICIs have better outcomes than ICI-naïve patients.[11][12][13] This suggests dacarbazine may be a viable option after ICI failure, potentially by acting on a TME that has been favorably altered by prior immunotherapy.[14]
| Study Population | Treatment Arms | Key Metric | Result | Reference |
| 72 advanced melanoma patients | Dacarbazine after ICI (n=17) vs. Dacarbazine w/o prior ICI (n=55) | Median PFS | 4.27 months vs. 2.04 months (p=0.03) | [11] |
| Overall Response Rate (ORR) | 35.3% vs. 12.7% | [11] | ||
| 71 advanced melanoma patients | Dacarbazine after Pembrolizumab (n=55) vs. Dacarbazine only (n=16) | Median PFS | 3.9 months vs. 2.3 months | [13] |
| Median OS | 19.0 months vs. 6.8 months (p=0.003) | [13] |
Dacarbazine as a Comparator and Combination Partner
Dacarbazine has served as a benchmark control arm in pivotal trials establishing the superiority of modern immunotherapies. It is also being actively investigated as a combination partner with other agents, including cytokines and targeted therapies.[6][15][16][17]
| Trial / Analysis | Treatment Arms | Key Metric | Result | Reference |
| CheckMate 066 (Phase 3, untreated BRAF wild-type melanoma) | Nivolumab (n=210) vs. Dacarbazine (n=208) | 1-year Overall Survival (OS) Rate | 73% vs. 42% | [15] |
| Median Progression-Free Survival (PFS) | 5.1 months vs. 2.2 months | [15] | ||
| Overall Response Rate (ORR) | 40% vs. 14% | [15] | ||
| Meta-analysis (9 RCTs, 2,481 melanoma patients) | DTIC-based combination therapies vs. DTIC alone | Overall Response (Risk Ratio) | 1.60 (95% CI: 1.27-2.01) | [18] |
| 1-year Survival (Risk Ratio) | 1.26 (95% CI: 1.14-1.39) | [18] | ||
| Phase II Trial (metastatic melanoma) | L19-IL2 + Dacarbazine vs. Dacarbazine alone | Overall Response Rate (ORR) | 28% vs. data for single arm not isolated | [16][17] |
| 12-month Survival Rate (recommended dose) | 61.5% | [16] |
Experimental Protocols
Reproducing and building upon the research into dacarbazine's immunomodulatory effects requires robust experimental designs. Below are detailed methodologies for key experiments.
In Vivo Murine Melanoma Model
This protocol outlines a typical workflow to assess the in vivo anti-neoplastic and immunogenic effects of dacarbazine.
-
Cell Culture: B16F10 murine melanoma cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin at 37°C in a 5% CO2 incubator.
-
Tumor Inoculation: 6-8 week old C57BL/6 mice are injected subcutaneously in the flank with 1x10^5 B16F10 cells suspended in 100 µL of phosphate-buffered saline (PBS).
-
Treatment Regimen: Once tumors reach a palpable size (e.g., 3-5 mm in diameter, typically 7-10 days post-inoculation), mice are randomized into treatment groups. Dacarbazine is administered intraperitoneally (i.p.) at a specified dose (e.g., 80 mg/kg) on a defined schedule (e.g., days 10, 13, 16 post-inoculation). Control groups receive vehicle (e.g., PBS).
-
Tumor Growth Monitoring: Tumor volume is measured every 2-3 days using calipers (Volume = 0.5 x length x width²). Mouse body weight and general health are also monitored.
-
Immunological Analysis: At a predetermined endpoint (or when tumors reach a maximum size), mice are euthanized. Tumors and spleens are harvested.
-
Flow Cytometry: Single-cell suspensions from tumors and spleens are prepared. Cells are stained with fluorescently-labeled antibodies against immune cell markers (e.g., CD3, CD4, CD8, NK1.1, CD11b, Gr-1) to quantify immune cell populations. Intracellular staining can be used for cytokines like IFNγ.
-
Immunohistochemistry (IHC): Tumor sections are stained to visualize immune cell infiltration (e.g., CD8+) and protein expression (e.g., MHC class I) within the tumor microenvironment.
-
Gene Expression Analysis: RNA is extracted from tumor tissue for quantitative real-time PCR (qRT-PCR) or RNA sequencing to measure the expression of genes related to immune response (e.g., Ifng, Tnf, Il6, MHC class I and NKG2D ligand genes).
-
Gene Expression Profiling of Tumor Biopsies
This protocol describes the methodology for analyzing transcriptional changes in patient tumor metastases before and after dacarbazine treatment.[6][7]
-
Biopsy Collection: Fine-needle aspirates or core biopsies are obtained from accessible cutaneous or superficial lymph node metastases from patients with advanced melanoma at baseline (pre-treatment) and at one or more time points following dacarbazine administration.
-
Sample Preservation: Biopsy tissue is immediately stabilized in an RNA-preserving solution (e.g., RNAlater) or flash-frozen in liquid nitrogen and stored at -80°C to maintain RNA integrity.
-
RNA Extraction: Total RNA is extracted from the tissue using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's protocol. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100).
-
Transcriptome Analysis (Microarray or RNA-Seq):
-
Microarray: High-quality RNA is reverse-transcribed into cDNA, labeled with a fluorescent dye (e.g., Cy3), and hybridized to a whole-genome microarray chip (e.g., Agilent Whole Human Genome Oligo Microarray).
-
RNA-Sequencing: Ribosomal RNA is depleted from the total RNA sample, and the remaining RNA is used to construct a sequencing library. The library is then sequenced on a high-throughput platform (e.g., Illumina NovaSeq).
-
-
Data Analysis: Raw data is processed, normalized, and analyzed to identify differentially expressed genes between pre- and post-treatment samples. Gene set enrichment analysis (GSEA) and pathway analysis are performed to identify biological pathways and functions (e.g., interferon-stimulated gene signatures, immune response pathways) that are significantly altered by dacarbazine treatment.
-
Validation: Key gene expression changes identified by the global profiling are validated using a targeted method like qRT-PCR on the same or an independent set of biopsy samples.
Conclusion and Future Directions
Dacarbazine, once considered a conventional cytotoxic agent, is now understood to be a potent immunomodulator. Its ability to enhance tumor cell visibility to both NK and T cells provides a compelling mechanism for its synergy with immune checkpoint inhibitors and its continued relevance in oncology.[4][5] The clinical observation that prior ICI therapy may enhance dacarbazine's efficacy opens up new therapeutic strategies for patients with resistant disease.[11][13]
Future research should focus on several key areas:
-
Biomarker Discovery: Identifying predictive biomarkers to determine which patients are most likely to benefit from dacarbazine's immunogenic effects, both as a monotherapy and in combination.
-
Optimizing Combinations: Investigating novel combination strategies, potentially involving targeted therapies or other immunomodulatory agents, to further exploit the immune-priming capabilities of dacarbazine.
-
Tumor Microenvironment Modulation: Delving deeper into dacarbazine's impact on the broader tumor microenvironment, including its effects on different stromal cell populations and the cytokine milieu, to better harness its therapeutic potential.[14]
By continuing to explore these multifaceted effects, the scientific community can fully leverage dacarbazine's capabilities, repositioning it from a historical chemotherapy drug to a key component of modern chemo-immunotherapy regimens.
References
- 1. Dacarbazine - Wikipedia [en.wikipedia.org]
- 2. cancerresearchuk.org [cancerresearchuk.org]
- 3. youtube.com [youtube.com]
- 4. Dacarbazine mediates antimelanoma effects via NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dacarbazine in melanoma: from a chemotherapeutic drug to an immunomodulating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo profiling reveals immunomodulatory effects of sorafenib and dacarbazine on melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dacarbazine promotes stromal remodeling and lymphocyte infiltration in cutaneous melanoma lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemoimmunotherapy for melanoma with dacarbazine and 2,4-dinitrochlorobenzene elicits a specific T cell-dependent immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dacarbazine causes transcriptional up-regulation of interleukin 8 and vascular endothelial growth factor in melanoma cells: a possible escape mechanism from chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. clinicaltrials.eu [clinicaltrials.eu]
- 11. Impact of prior treatment with immune checkpoint inhibitors on dacarbazine efficacy in metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ASCO – American Society of Clinical Oncology [asco.org]
- 13. ascopubs.org [ascopubs.org]
- 14. Dacarbazine in the management of metastatic melanoma in the era of immune checkpoint therapy: a valid option or obsolete? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nivolumab improved survival vs dacarbazine in patients with untreated advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A dose-escalation and signal-generating study of the immunocytokine L19-IL2 in combination with dacarbazine for the therapy of patients with metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A phase II study of the L19IL2 immunocytokine in combination with dacarbazine in advanced metastatic melanoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dacarbazine combined targeted therapy versus dacarbazine alone in patients with malignant melanoma: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Carcinogenicity Studies of Dacarbazine in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dacarbazine, an alkylating agent used in cancer chemotherapy, has been subject to extensive carcinogenicity testing in animal models. This technical guide provides a comprehensive overview of these studies, detailing the experimental protocols, quantitative outcomes, and the mechanistic basis for its carcinogenic activity. The findings consistently demonstrate that dacarbazine is carcinogenic in both rats and mice, inducing a variety of tumors at different tissue sites depending on the species, sex, and route of administration. This document synthesizes data from key studies to facilitate a deeper understanding of the carcinogenic risk profile of dacarbazine.
Introduction
Dacarbazine (DTIC) is a triazene prodrug that exerts its cytotoxic effects through the methylation of DNA.[1][2] While effective in treating certain malignancies such as melanoma and Hodgkin's lymphoma, its genotoxic nature raises concerns about its potential to induce secondary cancers.[1][3] Regulatory bodies like the International Agency for Research on Cancer (IARC) and the National Toxicology Program (NTP) have classified dacarbazine as reasonably anticipated to be a human carcinogen based on sufficient evidence from animal studies.[1][2][3] This guide delves into the pivotal animal carcinogenicity studies that form the basis of this classification.
Mechanistic Pathway of Dacarbazine Carcinogenicity
Dacarbazine is not directly carcinogenic but requires metabolic activation to become a potent alkylating agent. The process begins in the liver, where cytochrome P450 enzymes play a crucial role.
Metabolic Activation and DNA Adduct Formation
The metabolic activation of dacarbazine follows a well-defined pathway, leading to the formation of a reactive methylating agent that damages DNA.
Summary of Key Carcinogenicity Studies
Several key studies have defined the carcinogenic potential of dacarbazine in rodents. The following sections summarize the experimental designs and findings of these pivotal studies.
Intraperitoneal Administration Studies
Intraperitoneal injection has been a common route of administration in dacarbazine carcinogenicity studies.
This preliminary study was one of the first to demonstrate the carcinogenic effects of dacarbazine in both rats and mice.
Experimental Protocol:
-
Species/Strain: Sprague-Dawley rats and Swiss Webster mice.
-
Group Size: 25 animals per sex per group.
-
Dosing:
-
Rats: 50 or 100 mg/kg body weight, administered intraperitoneally three times per week for 6 months.
-
Mice: 25 or 50 mg/kg body weight, administered intraperitoneally three times per week for 6 months.
-
-
Observation Period: 12 months following the cessation of treatment.
-
Control Groups: Untreated and vehicle-control groups were included.
Quantitative Data Summary:
Table 1: Tumor Incidence in Rats and Mice Treated with Intraperitoneal Dacarbazine (Weisburger et al., 1975)
| Species | Sex | Dose (mg/kg) | Tumor Type | Incidence | Median Survival Time (days) |
|---|---|---|---|---|---|
| Rat | Male | 50 | Thymic Lymphosarcoma | 15/25 | 202 (132-302) |
| Rat | Female | 50 | Mammary Adenocarcinoma | 16/25 | 195 (106-304) |
| Rat | Male | 100 | Thymic Lymphosarcoma | 20/25 | 141 (118-191) |
| Rat | Female | 100 | Mammary Adenocarcinoma | 22/25 | 126 (118-135) |
| Mouse | Male | 25 | Lung Tumors | 21/41 | 331 (104-549) |
| Mouse | Male | 25 | Lymphomas | 15/41 | 331 (104-549) |
| Mouse | Male | 25 | Splenic Hemangiomas | 10/41 | 331 (104-549) |
| Mouse | Female | 25 | Lung Tumors | 16/19 | 306 (275-429) |
| Mouse | Female | 25 | Uterine Tumors | 5/19 | 306 (275-429) |
| Mouse | Male | 50 | Lung Tumors | - | 177 (163-270) |
| Mouse | Female | 50 | Lung Tumors | - | 128 (116-179) |
Data presented as number of animals with tumors / number of animals examined. Survival time ranges are in parentheses. '-' indicates data not specified in the summary.
This study investigated the effects of both single and multiple intraperitoneal injections of dacarbazine in female rats.
Experimental Protocol:
-
Species/Strain: Female Sprague-Dawley rats.
-
Group Size: 16-20 animals per group.
-
Dosing Regimens:
-
Single injection: 100, 250, or 400 mg per rat.
-
Multiple injections: 2.5 mg per rat, three times per week for 12 weeks.
-
-
Observation Period: Up to 66 weeks.
-
Control Group: A vehicle control group of 16 rats was used.
Quantitative Data Summary:
Table 2: Tumor Incidence in Female Rats at 66 Weeks Following Intraperitoneal Dacarbazine (Beal et al., 1975)
| Dose Regimen | Tumor Type | Incidence |
|---|---|---|
| 100 mg/rat (single dose) | Mammary Adenocarcinoma | 10/16 |
| 250 mg/rat (single dose) | Mammary Adenocarcinoma | 12/16 |
| 400 mg/rat (single dose) | Mammary Adenocarcinoma | 13/16 |
| 2.5 mg/rat (3x/week for 12 weeks) | Mammary Adenocarcinoma | 15/20 |
| Vehicle Control | No tumors reported | 0/16 |
Data presented as number of animals with tumors / number of animals in the group.
Oral Administration Study in Rats (Beal et al., 1975)
This study also explored the carcinogenicity of dacarbazine when administered orally through the diet.
Experimental Protocol:
-
Species/Strain: Male and female Sprague-Dawley rats, and female Buffalo rats.
-
Dosing: Dacarbazine was mixed into the diet at concentrations of 100, 500, or 1,000 mg/kg of diet.
-
Key Findings: Dacarbazine administered orally induced thymic and splenic lymphosarcomas and mammary adenocarcinomas in rats of both sexes.[1] Female rats also developed cerebral ependymomas and pulmonary alveolar carcinomas.[1] Tumors were observed as early as 18 weeks after the start of the dietary exposure.[2][3]
Prenatal Exposure Study in Rats (Zeller, 1980)
This study investigated the transplacental carcinogenic effects of dacarbazine.
Experimental Protocol:
-
Species/Strain: Pregnant female BD IX rats.
-
Group Size: A total of 8 pregnant dams were used.
-
Dosing: A single intraperitoneal dose of 25, 50, or 100 mg/kg body weight was administered to the pregnant rats.
-
Observation: The offspring were monitored for tumor development.
Quantitative Data Summary:
Table 3: Tumor Incidence in the Offspring of Rats Treated with a Single Intraperitoneal Dose of Dacarbazine During Pregnancy (Zeller, 1980)
| Maternal Dose (mg/kg) | Number of Offspring with Tumors / Total Offspring | Tumor Types |
|---|---|---|
| 25 | 3/11 | Malignant neurinomas, lymphomas, adenocarcinomas |
| 50 | 4/15 | Malignant neurinomas, lymphomas, adenocarcinomas |
| 100 | 2/13 | Malignant neurinomas, lymphomas, adenocarcinomas |
| Untreated Control | 2/17 | Mammary adenocarcinoma, fibrosarcoma |
The majority of the tumors observed in the treated groups were malignant neurinomas of the peripheral nerves.[2][3][4]
Experimental Workflow
The following diagram illustrates a generalized workflow for a typical rodent carcinogenicity bioassay, based on the methodologies of the cited studies.
References
Methodological & Application
Application Note: In Vitro Cytotoxicity of Dacarbazine Hydrochloride
Introduction
Dacarbazine (DTIC), an alkylating agent, is a cornerstone in the chemotherapy of metastatic malignant melanoma and is also a key component of the ABVD regimen for treating Hodgkin's lymphoma.[1][2] Structurally related to purines, dacarbazine is a prodrug that requires metabolic activation to exert its cytotoxic effects.[3][4] This activation occurs in the liver, where cytochrome P450 enzymes convert it to its active metabolite, 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC).[2][3][4][5] MTIC is a potent alkylating agent that transfers a methyl group to DNA, primarily at the O6 and N7 positions of guanine residues.[2][5][6] This methylation leads to DNA damage, cross-linking, and strand breaks, which inhibit DNA, RNA, and protein synthesis, ultimately triggering cell cycle arrest and apoptosis.[1][2][5][6]
The in vitro cytotoxicity assay is a fundamental tool for evaluating the anti-proliferative effects of chemotherapeutic agents like dacarbazine. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[7] It measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[7] The concentration of these crystals, which can be solubilized and quantified by spectrophotometry, is proportional to the number of metabolically active (viable) cells.[7] This application note provides a detailed protocol for determining the cytotoxic effects and the half-maximal inhibitory concentration (IC50) of dacarbazine hydrochloride on cancer cell lines.
Mechanism of Action of Dacarbazine
Dacarbazine's cytotoxic effect is initiated by its metabolic activation and subsequent interaction with cellular DNA. The diagram below illustrates this signaling pathway.
Caption: Dacarbazine is metabolized to active MTIC, which alkylates DNA, causing cell death.
Quantitative Data: Dacarbazine IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes published IC50 values for dacarbazine against various cancer cell lines. Note that values can vary based on experimental conditions, cell line origin, and exposure time.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 Value |
| A375 | Melanoma | 24 | 477 µg/mL |
| A375 | Melanoma | 48 | 45 µg/mL |
| A375 | Melanoma | 72 | 15 µg/mL[3] |
| A375 | Melanoma | 72 | 1113 µM[8] |
| MNT-1 | Melanoma | 24 | 538 µg/mL |
| MNT-1 | Melanoma | 48 | 115 µg/mL |
| MNT-1 | Melanoma | 72 | 41 µg/mL[3] |
| B16F10 | Murine Melanoma | 48 | 1400 µg/mL[9] |
| C8161 | Melanoma | 72 | ~5 µg/mL[10] |
| MV3 | Melanoma | 72 | ~10 µg/mL[10] |
| SK-MEL-28 | Melanoma | 72 | >20 µg/mL[10] |
| Isolated Rat Hepatocytes | N/A | 2 | 56 µM[11] |
Experimental Protocol: Dacarbazine Cytotoxicity Assessment using MTT Assay
This protocol outlines the steps for determining the in vitro cytotoxicity of this compound.
1. Materials and Reagents
-
This compound (DTIC)
-
Dimethyl sulfoxide (DMSO), sterile
-
Cancer cell lines (e.g., A375, MNT-1, SK-MEL-28 melanoma cells)[3][10]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile, pH 7.4
-
Trypsin-EDTA (0.25%)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in sterile PBS
-
MTT Solubilization Solution (e.g., 100% DMSO or 0.04 N HCl in isopropanol)
-
Sterile, flat-bottomed 96-well cell culture plates
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (capable of measuring absorbance at 570 nm and 630 nm)
2. Experimental Procedure
Step 1: Cell Seeding
-
Culture the selected cancer cell line in T-75 flasks until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer and Trypan Blue).
-
Dilute the cell suspension to the optimal seeding density. This should be determined empirically for each cell line but is typically between 5,000 and 10,000 cells per well.
-
Using a multichannel pipette, dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach and resume growth.[12]
Step 2: Preparation and Addition of Dacarbazine
-
Prepare a concentrated stock solution of dacarbazine (e.g., 10-20 mg/mL or ~50 mM) in sterile DMSO.[13] Aliquot and store at -20°C for future use, avoiding repeated freeze-thaw cycles.[13]
-
On the day of the experiment, prepare serial dilutions of dacarbazine from the stock solution using a serum-free or complete culture medium. A typical final concentration range to test for melanoma cells could be from 1 µg/mL to 2000 µg/mL.
-
Include "vehicle control" wells that receive the medium with the highest concentration of DMSO used in the dilutions (typically <0.5%) and "untreated control" wells that receive only fresh medium.
-
After the 24-hour pre-incubation, carefully remove the medium from the wells and add 100 µL of the prepared dacarbazine dilutions (or control solutions) to the respective wells.
-
Return the plates to the incubator for the desired exposure times (e.g., 24, 48, or 72 hours).[3]
Step 3: MTT Assay
-
At the end of the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well (for a final concentration of 0.5 mg/mL).
-
Incubate the plates for 3-4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.
-
After the MTT incubation, carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of MTT Solubilization Solution (e.g., DMSO) to each well.
-
Place the plate on a shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.[12]
Step 4: Data Acquisition and Analysis
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each dacarbazine concentration using the following formula:
-
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
-
Plot the % Cell Viability against the logarithm of the dacarbazine concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of dacarbazine that results in 50% cell viability.
Experimental Workflow Diagram
The following diagram provides a visual summary of the MTT assay protocol for assessing dacarbazine cytotoxicity.
Caption: Workflow for the dacarbazine MTT in vitro cytotoxicity assay.
References
- 1. Articles [globalrx.com]
- 2. Dacarbazine - Wikipedia [en.wikipedia.org]
- 3. Combined Therapy with Dacarbazine and Hyperthermia Induces Cytotoxicity in A375 and MNT-1 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the cytotoxicity in vitro of temozolomide and dacarbazine, prodrugs of 3-methyl-(triazen-1-yl)imidazole-4-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. What is the mechanism of Dacarbazine? [synapse.patsnap.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. The Cytotoxicity of Dacarbazine Potentiated by Sea Cucumber Saponin in Resistant B16F10 Melanoma Cells through Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Nodal in Conjunction with Dacarbazine Induces Synergistic Anti-cancer Effects in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. texaschildrens.org [texaschildrens.org]
- 13. prostigmin.com [prostigmin.com]
Application Notes and Protocols for Establishing Dacarbazine-Resistant Melanoma Cell Lines In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro development of dacarbazine (DTIC)-resistant melanoma cell lines, a critical tool for studying chemoresistance mechanisms and evaluating novel therapeutic strategies. The protocols outlined below are based on established methodologies and offer a reproducible framework for generating and characterizing these valuable cell models.
Introduction
Dacarbazine has long been a standard chemotherapeutic agent for metastatic melanoma. However, its efficacy is often limited by the development of drug resistance.[1] Understanding the molecular underpinnings of this resistance is paramount for developing more effective treatments. The establishment of dacarbazine-resistant melanoma cell lines in vitro provides a powerful and controlled system to investigate these mechanisms, screen for potential resistance-reversing compounds, and test novel drug candidates.
Principle of Resistance Development
The primary method for inducing dacarbazine resistance in vitro involves continuous, long-term exposure of melanoma cell lines to gradually increasing concentrations of the drug.[2][3] This process mimics the clinical scenario of acquired resistance and selects for a population of cells that have adapted to survive and proliferate in the presence of dacarbazine.
Key Resistance Mechanisms
Several molecular pathways have been implicated in dacarbazine resistance in melanoma. A prominent mechanism is the upregulation of O6-methylguanine-DNA methyltransferase (MGMT), a DNA repair enzyme that removes the cytotoxic methyl groups adducts from guanine, thereby negating the therapeutic effect of dacarbazine.[4][5] Other identified mechanisms include the activation of the RAF/MEK/ERK signaling pathway, leading to the upregulation of interleukin-8 (IL-8) and vascular endothelial growth factor (VEGF), and alterations in the Dicer/ADSL signaling axis.[2][3][6][7][8]
Experimental Workflow
The overall workflow for establishing and validating dacarbazine-resistant melanoma cell lines is depicted below.
Caption: Experimental workflow for establishing dacarbazine-resistant melanoma cell lines.
Protocols
Protocol 1: Establishment of Dacarbazine-Resistant Melanoma Cell Line (A375/DTIC)
This protocol describes a stepwise method for inducing dacarbazine resistance in the A375 human melanoma cell line.
Materials:
-
A375 human melanoma cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Dacarbazine (DTIC)
-
0.25% Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks (T25, T75)
-
96-well plates
Procedure:
-
Initial Culture: Culture A375 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Initiation of Dacarbazine Treatment: Once the cells reach 70-80% confluency, replace the medium with fresh medium containing a low concentration of dacarbazine. The initial concentration should be based on the predetermined IC20 (the concentration that inhibits 20% of cell growth) of the parental A375 cells.
-
Stepwise Dose Escalation:
-
Culture the cells in the presence of the initial dacarbazine concentration. Monitor cell viability and morphology regularly. Initially, a significant number of cells may die.
-
When the cells resume a normal growth rate and morphology, subculture them and increase the dacarbazine concentration by a small increment (e.g., 1.5 to 2-fold).
-
Repeat this process of gradual dose escalation over a period of several months (a duration of 6 months has been reported).[9] The cells should be continuously exposed to the drug.
-
-
Establishment of the Resistant Line: A dacarbazine-resistant cell line is considered established when it can proliferate consistently in a concentration of dacarbazine that is significantly higher than the IC50 of the parental cells.
-
Maintenance of the Resistant Line: The established dacarbazine-resistant cell line (e.g., A375/DTIC) should be continuously cultured in medium containing a maintenance concentration of dacarbazine to retain its resistant phenotype.
Protocol 2: Determination of IC50 using MTT Assay
This protocol is for assessing the degree of resistance by comparing the half-maximal inhibitory concentration (IC50) of dacarbazine in parental and resistant cell lines.
Materials:
-
Parental and dacarbazine-resistant melanoma cells
-
Complete culture medium
-
Dacarbazine
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 2 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.[4]
-
Dacarbazine Treatment: Treat the cells with a range of dacarbazine concentrations for 48 to 72 hours.[4]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value, which is the concentration of dacarbazine that causes 50% inhibition of cell growth compared to untreated controls.
Protocol 3: Western Blot Analysis of MGMT Expression
This protocol is for detecting the expression of the MGMT protein, a key marker of dacarbazine resistance.
Materials:
-
Parental and dacarbazine-resistant melanoma cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against MGMT
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-MGMT antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to compare MGMT expression levels between parental and resistant cells.
Data Presentation
Table 1: Comparative IC50 Values for Dacarbazine in Melanoma Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance | Reference |
| A375 | 10.766 | 95.693 | ~9 | [10] |
| A375 | 15.40 ± 1.39 | Not directly established, but synergistic effect shown | N/A | [11] |
| SK-MEL-28 | 309.55 ± 5.73 | Not directly established, but synergistic effect shown | N/A | [11] |
Table 2: Molecular Markers of Dacarbazine Resistance
| Marker | Change in Resistant Cells | Functional Role | Reference |
| MGMT | Upregulation | DNA repair, removes dacarbazine-induced methyl adducts | [4][11] |
| IL-8 | Upregulation | Pro-survival signaling | [2][3] |
| VEGF | Upregulation | Pro-angiogenic and pro-survival signaling | [2][3] |
| Dicer | Downregulation | Involved in miRNA processing, affects ADSL expression | [6][7][8] |
| ADSL | Downregulation | Enzyme in the purine metabolism pathway | [6][7][8] |
Signaling Pathways in Dacarbazine Resistance
MGMT-Mediated DNA Repair
Caption: MGMT-mediated repair of dacarbazine-induced DNA damage.
RAF/MEK/ERK Pro-Survival Pathway
Caption: Activation of the RAF/MEK/ERK pathway in dacarbazine resistance.
By following these protocols and understanding the underlying molecular mechanisms, researchers can successfully establish and utilize dacarbazine-resistant melanoma cell lines to advance the field of melanoma therapeutics.
References
- 1. Dacarbazine Combined Targeted Therapy versus Dacarbazine Alone in Patients with Malignant Melanoma: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Cytotoxicity of Dacarbazine Potentiated by Sea Cucumber Saponin in Resistant B16F10 Melanoma Cells through Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hse.ie [hse.ie]
- 4. Silencing of Dicer enhances dacarbazine resistance in melanoma cells by inhibiting ADSL expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bccancer.bc.ca [bccancer.bc.ca]
- 6. Malignant Melanoma Treatment Protocols: Treatment Protocols [emedicine.medscape.com]
- 7. The Efficacy of Electrochemotherapy with Dacarbazine on Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m-lcbl.amegroups.com [m-lcbl.amegroups.com]
- 9. LncRNA POU3F3 Contributes to Dacarbazine Resistance of Human Melanoma Through the MiR-650/MGMT Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 337-Melanoma metastatic dacarbazine SUPERSEDED | eviQ [eviq.org.au]
- 11. Protocatechuic aldehyde acts synergistically with dacarbazine to augment DNA double-strand breaks and promote apoptosis in cutaneous melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dacarbazine Administration in Xenograft Mouse Models of Melanoma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of dacarbazine (DTIC) in xenograft mouse models of melanoma. This document summarizes quantitative data from various studies, offers detailed experimental methodologies, and visualizes key pathways and workflows to guide researchers in designing and executing their preclinical studies.
Data Presentation: Efficacy of Dacarbazine in Melanoma Xenograft Models
The following table summarizes the quantitative data on the efficacy of dacarbazine from various studies involving melanoma xenograft mouse models.
| Cell Line | Mouse Strain | Dacarbazine Dosage & Schedule | Administration Route | Key Findings |
| Human Melanoma | Nude Mice | 0.1 mg/kg every 2-4 days | Intramuscular (IM) | 61% reduction in tumor size. 98% of animals remained tumor-free 12 weeks after treatment cessation.[1] |
| Human Melanoma | Nude Mice | 0.1 mg/kg every 2-4 days | Topical (Nanoemulsion) | 49% reduction in tumor size.[1] |
| B16F1 | C57BL/6 | 80 mg/kg daily for 5 days | Intraperitoneal (i.p.) | Significant tumor growth inhibition compared to vehicle control.[2] |
| B16F10 | Not Specified | 26 mg/kg daily for 3 weeks | Intraperitoneal (i.p.) | Approximately 84% reduction in tumor growth compared to the control group at 3 weeks when combined with an FAO inhibitor.[3] |
| A375 | Nude Mice | 5 mg/kg every 2 days | Intraperitoneal (i.p.) | Showed tumor growth, but increased when lncRNA POU3F3 was overexpressed, suggesting a role in resistance.[4] |
| A375 | Nude Mice | 50 mg/kg/day for 2 weeks | Not Specified | Used as a positive control, showing tumor growth inhibition.[5] |
| B16F10 | C57BL/6 | 5 mg/kg daily for 5 days | Intramuscular (i.m.) | Investigated in combination with microwave irradiation.[6] |
Experimental Protocols
Protocol 1: General Subcutaneous Melanoma Xenograft Model and Dacarbazine Treatment
This protocol provides a general framework for establishing a subcutaneous melanoma xenograft model and subsequent treatment with dacarbazine via intraperitoneal injection.
Materials:
-
Melanoma cell line (e.g., B16F10, A375)
-
Immunocompromised mice (e.g., Nude, SCID, or C57BL/6 for syngeneic models)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Syringes (1 mL) and needles (27-30 gauge)
-
Dacarbazine (DTIC)
-
Vehicle for dacarbazine (e.g., sterile saline)
-
Calipers for tumor measurement
-
Animal housing and handling equipment compliant with institutional guidelines
Procedure:
-
Cell Culture: Culture melanoma cells in complete medium until they reach 80-90% confluency.
-
Cell Preparation:
-
Wash cells with PBS.
-
Harvest cells using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in sterile PBS to the desired concentration (e.g., 1 x 10^6 cells/100 µL). Keep cells on ice.
-
-
Tumor Implantation:
-
Anesthetize the mouse according to approved institutional protocols.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of the mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow.
-
Measure tumor volume regularly (e.g., every 2-3 days) using calipers. Tumor volume can be calculated using the formula: Volume = (Width^2 x Length) / 2.
-
-
Dacarbazine Preparation and Administration:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Prepare dacarbazine solution in a suitable vehicle at the desired concentration (e.g., 5 mg/kg).
-
Administer dacarbazine or vehicle to the respective groups via intraperitoneal injection according to the planned schedule (e.g., daily for 5 days).
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Protocol 2: Intramuscular Administration of Dacarbazine in a Human Melanoma Xenograft Model
This protocol is adapted from a study using intramuscular injection of a dacarbazine formulation.[1]
Materials:
-
Human melanoma cell line
-
Nude mice
-
Dacarbazine formulation (e.g., nanoemulsion)
-
Materials for cell culture and tumor implantation as described in Protocol 1.
Procedure:
-
Tumor Establishment: Follow steps 1-4 of Protocol 1 to establish subcutaneous human melanoma xenografts in nude mice.
-
Dacarbazine Administration:
-
Once tumors are established, randomize mice into treatment groups.
-
Administer the dacarbazine formulation (0.1 mg/kg) via intramuscular injection.
-
Repeat the administration every 2-4 days for the duration of the treatment period.
-
-
Monitoring and Endpoint:
-
Monitor tumor size and animal health regularly.
-
The study may include a treatment cessation period to evaluate long-term tumor control.[1]
-
Visualizations
Dacarbazine Mechanism of Action and Signaling
Dacarbazine is a prodrug that, once activated, acts as a DNA alkylating agent, leading to cell cycle arrest and apoptosis.
References
- 1. Silencing of Dicer enhances dacarbazine resistance in melanoma cells by inhibiting ADSL expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of combined axitinib with dacarbazine in a B16F1 melanoma xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibiting Fatty Acid Oxidation Suppresses Acquired Resistance to Standard Chemotherapy in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LncRNA POU3F3 Contributes to Dacarbazine Resistance of Human Melanoma Through the MiR-650/MGMT Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cinnamaldehyde Enhances Antimelanoma Activity through Covalently Binding ENO1 and Exhibits a Promoting Effect with Dacarbazine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Whole Body Microwave Irradiation for Improved Dacarbazine Therapeutical Action in Cutaneous Melanoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Dacarbazine and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dacarbazine (DTIC) is an alkylating agent used in the chemotherapy of various cancers, most notably malignant melanoma.[1][2] As a prodrug, dacarbazine requires metabolic activation to exert its cytotoxic effects.[2] Understanding the pharmacokinetic profile of dacarbazine and its key metabolites is crucial for optimizing therapeutic regimens and for drug development studies. This document provides detailed analytical methods for the quantitative analysis of dacarbazine and its primary metabolites: 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC), the active cytotoxic agent, and 5-aminoimidazole-4-carboxamide (AIC), a major inactive metabolite.[2][3][4] The methods described herein are primarily based on High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Metabolic Pathway of Dacarbazine
Dacarbazine undergoes hepatic metabolism, primarily mediated by cytochrome P450 enzymes, to form 5-(3-hydroxymethyl-3-methyl-1-triazeno)imidazole-4-carboxamide (HMMTIC), which then rapidly decomposes to the active metabolite, MTIC.[5] MTIC is an unstable intermediate that releases a methyl diazonium ion, the ultimate alkylating species responsible for DNA methylation and subsequent cell death.[4] MTIC further degrades to the stable and inactive metabolite, 5-aminoimidazole-4-carboxamide (AIC).[4]
Analytical Methods Overview
The quantification of dacarbazine and its metabolites in biological matrices presents analytical challenges due to the instability of certain metabolites like MTIC. The most common and robust analytical techniques employed are HPLC-UV and LC-MS/MS. LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for pharmacokinetic studies where low concentrations are expected.
Quantitative Data Summary
The following table summarizes the performance characteristics of various analytical methods for the quantification of dacarbazine and its metabolites.
| Analyte(s) | Method | Matrix | Linearity Range | Limit of Quantification (LOQ) | Recovery | Citation(s) |
| Dacarbazine | HPLC-UV | Skin | 1.0 - 15.0 µg/mL | 0.30 µg/mL | 91 - 112% | [6] |
| Dacarbazine | RP-HPLC | Pharmaceutical Dosage Form | 25 - 150 µg/mL | 0.52 µg/mL | 99.85 - 100.32% | [7] |
| Dacarbazine | LC-MS/MS | Human Plasma | 10 - 1,000 µg/L | 10 µg/L | 90.1 - 94.4% | [8][9] |
| Dacarbazine and AIC | LC-MS/MS | Human Plasma | DTIC: 0.5 - 500 ng/mL, AIC: 2.0 - 500 ng/mL | DTIC: 0.5 ng/mL, AIC: 2.0 ng/mL | Not Reported | [10][11] |
| Dacarbazine, HMMTIC, and MTIC | HPLC-UV | Plasma | Not Specified | Not Specified | >92% | [5] |
| AIC | LC-MS/MS | Human Plasma | 20 - 2,000 ng/mL | 20 ng/mL | Not Reported | [12][13] |
Experimental Protocols
Protocol 1: Quantification of Dacarbazine in Human Plasma by LC-MS/MS
This protocol is adapted from a validated method for the robust quantification of dacarbazine in plasma from melanoma patients.[8][9]
1. Materials and Reagents:
-
Dacarbazine reference standard
-
Dacarbazine-D6 (internal standard, IS)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Ultrapure water
-
Human plasma (blank)
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: Agilent ACQUITY BEH C18 (2.1 × 50 mm, 1.7 μm) or equivalent[9]
3. Standard Solution Preparation:
-
Prepare a stock solution of dacarbazine (e.g., 680 mg/L) by dissolving the reference standard in methanol.[9]
-
Prepare working standard solutions by serial dilution of the stock solution with methanol to cover the concentration range of 10 to 1,000 µg/L.[9]
-
Prepare a stock solution of the internal standard (dacarbazine-D6).
4. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add a known amount of the internal standard solution.
-
Add 300 µL of cold methanol to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
5. Chromatographic and Mass Spectrometric Conditions:
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS/MS Detection: Multiple Reaction Monitoring (MRM)
6. Data Analysis:
-
Quantify dacarbazine by calculating the peak area ratio of the analyte to the internal standard against a calibration curve constructed from the prepared standard solutions.
Protocol 2: Simultaneous Quantification of Dacarbazine and AIC in Human Plasma by HILIC-LC-MS/MS
This protocol is based on a method developed for the simultaneous analysis of dacarbazine and its hydrophilic metabolite, AIC.[10][11]
1. Materials and Reagents:
-
Dacarbazine and AIC reference standards
-
Internal Standard (e.g., a stable isotope-labeled analog)
-
Acetonitrile (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Ultrapure water
-
C8+SCX mixed-mode solid-phase extraction (SPE) plate
-
Primary and secondary amine (PSA) adsorbent
2. Instrumentation:
-
HPLC system
-
Tandem Mass Spectrometer with an atmospheric pressure turbo ion spray ionization interface
-
Analytical column: Amide-80 HPLC column[10]
3. Standard Solution Preparation:
-
Prepare stock and working standard solutions of dacarbazine and AIC in an appropriate solvent.
4. Sample Preparation (Solid-Phase Extraction):
-
Condition the C8+SCX mixed-mode 96-well plate.
-
Load the plasma samples.
-
Wash the plate to remove interferences.
-
Elute the analytes.
-
Further clean the extracted residues using a PSA adsorbent to minimize matrix effects.[10][11]
-
Evaporate the final eluate and reconstitute in the mobile phase.
5. Chromatographic and Mass Spectrometric Conditions:
-
Chromatography Mode: Hydrophilic Interaction Liquid Chromatography (HILIC)
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate with formic acid).
-
Flow Rate: As optimized for the Amide-80 column.
-
Injection Volume: ≤ 10 µL to avoid peak splitting.[10]
-
Ionization Mode: Positive Ion Mode
-
MS/MS Detection: MRM mode with optimized transitions for dacarbazine and AIC.
6. Data Analysis:
-
Construct individual calibration curves for dacarbazine and AIC based on the peak area ratios of each analyte to the internal standard.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the quantification of dacarbazine and its metabolites in biological samples using LC-MS/MS.
Conclusion
The analytical methods detailed in this document provide robust and reliable approaches for the quantification of dacarbazine and its key metabolites in biological matrices. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the study, with LC-MS/MS being the preferred method for applications requiring high sensitivity and selectivity, such as pharmacokinetic profiling. Adherence to the detailed protocols and proper method validation are essential for obtaining accurate and reproducible results.
References
- 1. Dacarbazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mm-encapsulation.com [mm-encapsulation.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Validated high-performance liquid chromatographic assay for simultaneous determination of dacarbazine and the plasma metabolites 5-(3-hydroxymethyl-3-methyl-1-triazeno)imidazole-4-carboxamide and 5-(3-methyl-1-triazeno)imidazole-4-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chromatographic method for dacarbazine quantification in skin permeation experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. neuroquantology.com [neuroquantology.com]
- 8. Quantifying plasma dacarbazine levels in advanced melanoma patients: a liquid chromatography-tandem mass spectrometry performance analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Validated hydrophilic interaction LC-MS/MS method for simultaneous quantification of dacarbazine and 5-amino-4-imidazole-carboxamide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Determination of 5-aminoimidazole-4-carboxamide in human plasma by ion-pair extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Protocol for Assessing Dacarbazine Efficacy in 3D Tumor Spheroids
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) tumor spheroids are increasingly utilized in cancer research and drug development as they more accurately recapitulate the complex microenvironment of solid tumors compared to traditional two-dimensional (2D) cell cultures.[1] This protocol provides a detailed methodology for assessing the efficacy of the chemotherapeutic agent dacarbazine in 3D tumor spheroids, with a particular focus on melanoma models. Dacarbazine is an alkylating agent that methylates DNA, leading to cell cycle arrest and apoptosis.[2] Evaluating its therapeutic potential in a 3D context is crucial for predicting in vivo responses and developing more effective cancer therapies.
This document outlines the necessary steps for spheroid formation, dacarbazine treatment, and subsequent analysis of cell viability and apoptosis. Furthermore, it provides insights into the key signaling pathways affected by dacarbazine.
Experimental Protocols
3D Tumor Spheroid Formation
The formation of uniform and reproducible spheroids is critical for reliable drug screening. The hanging drop method and the use of ultra-low attachment (ULA) plates are two common and effective techniques.
a) Protocol for Spheroid Formation using Ultra-Low Attachment (ULA) Plates:
-
Cell Preparation: Culture melanoma cells (e.g., A375, SK-MEL-28) in their recommended growth medium to 70-80% confluency.
-
Cell Suspension: Harvest the cells using trypsin-EDTA, neutralize with complete medium, and centrifuge at 300 x g for 5 minutes. Resuspend the cell pellet in fresh medium to create a single-cell suspension.
-
Cell Seeding: Determine the optimal seeding density for your cell line to form spheroids of the desired size (typically 300-500 µm in diameter). A common starting point is 1,000 to 5,000 cells per well in a 96-well ULA plate.
-
Spheroid Formation: Seed the cells in the ULA plate and centrifuge at a low speed (e.g., 100-200 x g) for 5-10 minutes to facilitate cell aggregation at the bottom of the well.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2. Spheroids will typically form within 24-72 hours. Monitor spheroid formation and morphology daily using a microscope.
b) Protocol for Spheroid Formation using the Hanging Drop Method:
-
Cell Suspension: Prepare a single-cell suspension as described above.
-
Droplet Dispensing: Dispense 20 µL droplets of the cell suspension onto the inside of a sterile petri dish lid. The number of cells per droplet will determine the spheroid size.
-
Hanging Drop Formation: Carefully invert the lid and place it over a petri dish containing a small amount of sterile phosphate-buffered saline (PBS) or water to maintain humidity.
-
Incubation: Incubate the hanging drops at 37°C in a humidified incubator with 5% CO2. Spheroids will form at the bottom of the droplets.
-
Spheroid Harvesting: After 24-72 hours, spheroids can be harvested by gently washing them from the lid into a collection tube.
Dacarbazine Treatment
-
Drug Preparation: Prepare a stock solution of dacarbazine in a suitable solvent (e.g., DMSO) and then dilute it to the desired concentrations in the cell culture medium.
-
Treatment Initiation: Once the spheroids have reached the desired size and compactness, carefully remove half of the old medium from each well and replace it with fresh medium containing the appropriate concentration of dacarbazine. Include a vehicle control (medium with the same concentration of the solvent used to dissolve dacarbazine).
-
Incubation: Incubate the spheroids with dacarbazine for the desired treatment duration (e.g., 24, 48, 72 hours).
Assessment of Dacarbazine Efficacy
a) Spheroid Size and Morphology Analysis:
-
Imaging: Capture brightfield images of the spheroids at different time points using an inverted microscope.
-
Analysis: Measure the diameter of the spheroids using image analysis software (e.g., ImageJ). A decrease in spheroid size or changes in morphology (e.g., loss of compactness, irregular borders) can indicate drug efficacy.
b) Cell Viability Assays:
Several assays can be used to determine the viability of cells within the spheroids.
-
ATP-Based Assay (e.g., CellTiter-Glo® 3D): This assay measures the amount of ATP present, which correlates with the number of metabolically active cells.
-
Allow the assay reagent and the spheroid plate to equilibrate to room temperature.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of cell culture medium in each well.
-
Mix well by gentle shaking for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Resazurin-Based Assay (e.g., alamarBlue™): This assay measures the metabolic activity of cells by the reduction of resazurin to the fluorescent resorufin.
-
Add the resazurin-based reagent to each well at a concentration of 10% of the total volume.
-
Incubate for 1-4 hours at 37°C.
-
Measure the fluorescence or absorbance using a plate reader.
-
c) Apoptosis Assays:
-
Caspase-Glo® 3/7 Assay: This assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.
-
Follow the manufacturer's protocol to prepare the Caspase-Glo® 3/7 reagent.
-
Add the reagent to each well in a 1:1 ratio with the culture medium.
-
Incubate for 1-2 hours at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Annexin V/Propidium Iodide (PI) Staining: This method allows for the differentiation between viable, apoptotic, and necrotic cells via flow cytometry or fluorescence microscopy.
-
Carefully collect the spheroids and disaggregate them into a single-cell suspension using an appropriate dissociation reagent (e.g., TrypLE™).
-
Wash the cells with PBS and resuspend them in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry or visualize them using a fluorescence microscope.
-
Data Presentation
Quantitative data from the efficacy assessment should be summarized in tables for clear comparison.
Table 1: Effect of Dacarbazine on Spheroid Diameter (µm)
| Dacarbazine Conc. (µM) | 24 hours (Mean ± SD) | 48 hours (Mean ± SD) | 72 hours (Mean ± SD) |
| Vehicle Control | |||
| Concentration 1 | |||
| Concentration 2 | |||
| Concentration 3 |
Table 2: IC50 Values of Dacarbazine in 3D Tumor Spheroids
| Cell Line | Assay | Incubation Time (hours) | IC50 (µM) |
| e.g., A375 | CellTiter-Glo 3D | 72 | |
| e.g., SK-MEL-28 | alamarBlue | 72 |
Table 3: Apoptosis Induction by Dacarbazine (Caspase-3/7 Activity - RLU)
| Dacarbazine Conc. (µM) | 24 hours (Mean ± SD) | 48 hours (Mean ± SD) | 72 hours (Mean ± SD) |
| Vehicle Control | |||
| Concentration 1 | |||
| Concentration 2 | |||
| Concentration 3 |
Signaling Pathways and Experimental Workflows
Dacarbazine Mechanism of Action
Dacarbazine is a prodrug that is metabolically activated in the liver to its active form, MTIC (5-(3-methyl-1-triazeno)imidazole-4-carboxamide). MTIC then acts as a DNA methylating agent, primarily at the O6 and N7 positions of guanine, leading to DNA damage, cell cycle arrest, and ultimately apoptosis.
Caption: Dacarbazine's mechanism of action from prodrug to apoptosis induction.
Experimental Workflow for Dacarbazine Efficacy Assessment
The following workflow outlines the key steps in assessing dacarbazine's efficacy in 3D tumor spheroids.
Caption: Workflow for assessing dacarbazine efficacy in 3D tumor spheroids.
Dacarbazine's Impact on Signaling Pathways
Dacarbazine-induced DNA damage can trigger various cellular signaling pathways, including the MAPK and mTOR pathways, which are often dysregulated in melanoma.
Caption: Potential impact of dacarbazine on MAPK and mTOR signaling pathways.
References
Application Notes and Protocols for Studying DNA Repair Mechanisms in Cancer Cells Using Dacarbazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dacarbazine (DTIC) is an alkylating agent widely used in the chemotherapy of various cancers, most notably malignant melanoma and Hodgkin's lymphoma.[1] Its cytotoxic effects are primarily mediated through the methylation of DNA, leading to the formation of DNA adducts that block DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[1][2] The study of dacarbazine's interaction with cellular DNA repair mechanisms provides a valuable model for understanding cancer cell resistance and for the development of novel therapeutic strategies.
Dacarbazine is a prodrug that requires metabolic activation in the liver by cytochrome P450 enzymes to form its active metabolite, the methyl diazonium ion.[1] This highly reactive cation methylates DNA at several positions, with the most significant lesions being N7-methylguanine (N7-meG) and O6-methylguanine (O6-meG).[3] While N7-meG is the most abundant adduct, O6-meG is considered the most cytotoxic and mutagenic lesion.[3][4]
The cellular response to dacarbazine-induced DNA damage involves a complex interplay of DNA repair pathways. The primary mechanism of resistance to dacarbazine is the direct reversal of O6-meG adducts by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT).[4] Other key pathways involved in the processing of dacarbazine-induced DNA damage include the Mismatch Repair (MMR) and Base Excision Repair (BER) pathways.[4] Dysregulation of these repair pathways can significantly impact a cancer cell's sensitivity or resistance to dacarbazine.
These application notes provide a comprehensive guide for researchers to utilize dacarbazine as a tool to investigate DNA repair mechanisms in cancer cells. The included protocols detail key experiments to quantify dacarbazine-induced DNA damage and to assess the status of critical DNA repair pathways.
Data Presentation
The following tables summarize quantitative data on the cytotoxic effects of dacarbazine in various melanoma cell lines, providing a reference for experimental design.
Table 1: IC50 Values of Dacarbazine in Melanoma Cell Lines
| Cell Line | Incubation Time (hours) | IC50 (µM) | Reference |
| A375 | 72 | 1113 | [1] |
| MNT-1 | 24 | 538 µg/mL | [3] |
| MNT-1 | 48 | 115 µg/mL | [3] |
| MNT-1 | 72 | 41 µg/mL | [3] |
| SK-MEL-30 | 24 | 1095 | [5] |
| B16-F10 | Not Specified | 1395 | [4] |
| WM-266-4 | Not Specified | ~1000 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of dacarbazine on cancer cells and calculating the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Dacarbazine (DTIC)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of dacarbazine in complete medium.
-
Remove the medium from the wells and add 100 µL of the dacarbazine dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve dacarbazine).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Comet Assay (Single Cell Gel Electrophoresis)
This protocol is for the detection of DNA single and double-strand breaks in individual cells following dacarbazine treatment.
Materials:
-
Dacarbazine-treated and control cells
-
Comet Assay Kit (containing Lysis Solution, Low Melting Point Agarose, etc.)
-
Microscope slides
-
Electrophoresis unit
-
Fluorescence microscope
-
DNA stain (e.g., SYBR Green or Propidium Iodide)
Procedure:
-
Harvest and resuspend cells in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Mix the cell suspension with low melting point agarose at a 1:10 ratio (cells:agarose).
-
Pipette 75 µL of the mixture onto a pre-coated microscope slide and cover with a coverslip.
-
Solidify the agarose by placing the slides at 4°C for 10 minutes.
-
Remove the coverslip and immerse the slides in pre-chilled Lysis Solution for at least 1 hour at 4°C.
-
Gently remove the slides from the Lysis Solution and place them in a horizontal electrophoresis unit filled with fresh, cold alkaline electrophoresis buffer (pH > 13).
-
Allow the DNA to unwind for 20-40 minutes in the buffer.
-
Perform electrophoresis at 25V and 300mA for 20-30 minutes.
-
Gently remove the slides and neutralize them with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5) for 5 minutes, repeating three times.
-
Stain the slides with a DNA stain for 20 minutes in the dark.
-
Visualize the comets using a fluorescence microscope and analyze the images using appropriate software to quantify the extent of DNA damage (e.g., tail length, tail moment).
Immunofluorescence for γH2AX
This protocol is for the detection and quantification of DNA double-strand breaks by visualizing γH2AX foci.
Materials:
-
Cells grown on coverslips
-
Dacarbazine
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-γH2AX (Ser139)
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on sterile coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with dacarbazine at the desired concentration and for the desired time. Include a vehicle control.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with blocking solution for 1 hour at room temperature.
-
Incubate with the primary anti-γH2AX antibody diluted in blocking solution overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody diluted in blocking solution for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the slides using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.
Western Blot for DNA Repair Proteins (MGMT and MSH2)
This protocol is for assessing the expression levels of key DNA repair proteins in response to dacarbazine treatment.
Materials:
-
Dacarbazine-treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-MGMT, anti-MSH2, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with dacarbazine as required.
-
Lyse the cells in RIPA buffer and collect the protein lysates.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Prepare protein samples by mixing equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boiling for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-MGMT, anti-MSH2, or anti-loading control) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Visualizations
The following diagrams illustrate the key pathways and experimental workflows described in these application notes.
Caption: Metabolic activation of dacarbazine and its mechanism of DNA damage.
Caption: Key DNA repair pathways responding to dacarbazine-induced damage.
Caption: General experimental workflow for studying dacarbazine's effects.
References
- 1. mitomycin-c.com [mitomycin-c.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. LncRNA POU3F3 Contributes to Dacarbazine Resistance of Human Melanoma Through the MiR-650/MGMT Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Killing and mutagenic actions of dacarbazine, a chemotherapeutic alkylating agent, on human and mouse cells: effects of Mgmt and Mlh1 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dacarbazine in Hodgkin's Lymphoma Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of dacarbazine's role in Hodgkin's lymphoma (HL) treatment and research. The following sections detail its mechanism of action, clinical protocols, and methodologies for preclinical investigations to assess its efficacy and mechanisms of resistance.
Introduction
Dacarbazine (DTIC) is a critical chemotherapeutic agent used in the first-line treatment of Hodgkin's lymphoma, most notably as a key component of the ABVD (Adriamycin, Bleomycin, Vinblastine, Dacarbazine) regimen.[1][2] Understanding its mechanism of action and developing robust preclinical models are essential for optimizing its use and overcoming potential resistance. Dacarbazine is a prodrug that undergoes metabolic activation in the liver to form the active alkylating agent, the methyl diazonium ion.[3] This reactive compound methylates DNA, primarily at the O6 and N7 positions of guanine, leading to DNA damage, cell cycle arrest, and apoptosis.[3]
Clinical Treatment Protocols
Dacarbazine is almost exclusively used in combination therapies for Hodgkin's lymphoma. The ABVD regimen has been a cornerstone of frontline therapy for decades.
ABVD Regimen
The ABVD regimen is administered in cycles, typically every 28 days, with treatments on day 1 and day 15.[4] The number of cycles depends on the disease stage and patient response.
| Drug | Dosage | Administration | Day of Cycle |
| Doxorubicin (Adriamycin) | 25 mg/m² | Intravenous (IV) | 1 and 15 |
| Bleomycin | 10 units/m² | Intravenous (IV) | 1 and 15 |
| Vinblastine | 6 mg/m² | Intravenous (IV) | 1 and 15 |
| Dacarbazine | 375 mg/m² | Intravenous (IV) | 1 and 15 |
Table 1: Standard ABVD dosing regimen for Hodgkin's lymphoma. Dosages are based on body surface area.[2]
An alternative dosing schedule for dacarbazine in combination therapy is 150 mg/m² per day for 5 days, with the cycle repeated every 4 weeks.[5][6]
Preclinical Research Protocols
The following protocols are designed for in vitro and in vivo evaluation of dacarbazine in Hodgkin's lymphoma research.
In Vitro Protocols
Cell Lines:
-
L-428
-
HDLM-2
-
KM-H2
-
L-540
-
HD-MY-Z
1. Dacarbazine Stock Solution Preparation:
-
Reconstitute lyophilized dacarbazine powder with sterile water for injection to a concentration of 10 mg/mL.[5]
-
Further dilute with sterile phosphate-buffered saline (PBS) or cell culture medium to the desired final concentrations for experiments.
-
Due to light sensitivity, protect the dacarbazine solution from light during preparation and storage.
2. Cell Viability/Cytotoxicity Assay (MTT Assay):
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Day 1: Seed Hodgkin's lymphoma cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Day 2: Treat cells with a serial dilution of dacarbazine (e.g., 0.1 µM to 1000 µM) and a vehicle control (e.g., PBS).
-
Day 4 (72 hours post-treatment): Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight at 37°C in a humidified atmosphere.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value (the concentration of dacarbazine that inhibits cell growth by 50%) using non-linear regression analysis.
3. Apoptosis Assay (Annexin V/Propidium Iodide Staining):
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Seed cells in a 6-well plate and treat with dacarbazine at concentrations around the predetermined IC50 value for 24-48 hours.
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
4. Cell Cycle Analysis (Propidium Iodide Staining):
This method assesses the distribution of cells in different phases of the cell cycle.
-
Treat cells with dacarbazine as described for the apoptosis assay.
-
Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.
In Vivo Protocol: Hodgkin's Lymphoma Xenograft Model
This protocol outlines the use of a mouse xenograft model to evaluate the in vivo efficacy of dacarbazine.
-
Cell Line: Use a suitable Hodgkin's lymphoma cell line, such as L-428 or HDLM-2.
-
Animals: Use immunodeficient mice (e.g., NOD/SCID or NSG mice), typically 6-8 weeks old.
-
Tumor Implantation: Subcutaneously inject 5 x 10⁶ to 10 x 10⁶ Hodgkin's lymphoma cells in a mixture of culture medium and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers (Volume = 0.5 x length x width²).
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Dacarbazine Administration: Administer dacarbazine intravenously (IV) via the tail vein. A starting dose could be in the range of 50-100 mg/kg, administered on a schedule that mimics clinical protocols (e.g., once a week for 3 weeks). The vehicle control group should receive IV injections of the vehicle (e.g., sterile saline).
-
Efficacy Evaluation: Monitor tumor volume and body weight of the mice throughout the experiment. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry).
Signaling Pathways and Experimental Workflows
Dacarbazine's Mechanism of Action and DNA Damage Response
Dacarbazine exerts its cytotoxic effects by inducing DNA damage. This triggers a complex cellular response involving cell cycle checkpoints and apoptosis.
Figure 1: Dacarbazine's metabolic activation and mechanism of action.
In Vitro Experimental Workflow for Dacarbazine Evaluation
The following workflow outlines a typical sequence of experiments to evaluate the in vitro effects of dacarbazine on Hodgkin's lymphoma cells.
Figure 2: A logical workflow for in vitro dacarbazine research.
Mechanisms of Dacarbazine Resistance
Resistance to dacarbazine can arise through various mechanisms, including enhanced DNA repair, alterations in drug metabolism, and evasion of apoptosis. Investigating these mechanisms is crucial for developing strategies to overcome resistance.
Figure 3: Key mechanisms contributing to dacarbazine resistance.
Conclusion
These application notes and protocols provide a framework for the investigation of dacarbazine in the context of Hodgkin's lymphoma. The provided methodologies can be adapted and optimized for specific research questions, contributing to a deeper understanding of dacarbazine's therapeutic effects and potential limitations. Further research into mechanisms of resistance and the development of novel combination therapies will continue to refine the use of this important chemotherapeutic agent.
References
- 1. The genomic and clinical consequences of replacing procarbazine with dacarbazine in escalated BEACOPP for Hodgkin lymphoma: a retrospective, observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Doxorubicin, bleomycin, vinblastine, and dacarbazine for Hodgkin lymphoma: Real-world experience from a Los Angeles County hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HealthTree Foundation for Hodgkin Lymphoma, dacarbazine Treatment Details [healthtree.org]
- 5. researchgate.net [researchgate.net]
- 6. Apoptosis assays with lymphoma cell lines: problems and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation and Use of Dacarbazine in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dacarbazine (DTIC) is a chemotherapy agent primarily used in the treatment of malignant melanoma and Hodgkin's lymphoma.[1][2] Its mechanism of action involves its bioactivation into a potent DNA alkylating agent, which methylates DNA, leading to DNA damage, cell cycle arrest, and ultimately apoptosis.[1][3][4] In the context of cell culture experiments, precise and consistent preparation of dacarbazine solutions is critical for obtaining reproducible and meaningful results. These application notes provide detailed protocols for the solubilization, storage, and application of dacarbazine for in vitro studies.
Data Presentation: Quantitative Summary
The following table summarizes key quantitative data for the preparation and use of dacarbazine solutions in cell culture.
| Parameter | Value | Solvent/Condition | Reference |
| Molar Mass | 182.187 g/mol | - | [1] |
| Solubility | ~0.5 mg/mL | DMSO | [5] |
| 12 mg/mL (65.86 mM) | Fresh DMSO | [6] | |
| 18 mg/mL (98.8 mM) | Fresh DMSO | [6] | |
| ~0.2 mg/mL | Ethanol | [5] | |
| 4 mg/mL (21.95 mM) | Ethanol (warmed to 50°C) | [7] | |
| ~0.1 mg/mL | PBS (pH 7.2) | [5] | |
| 1 mg/mL (5.48 mM) | Water (warmed to 50°C) | [7] | |
| 10 mg/mL | Water for Injection | [8][9] | |
| Storage of Stock Solution (in DMSO) | Up to 1 year at -80°C | - | [7] |
| Up to 3 years at -20°C (as powder) | - | [7] | |
| Storage of Reconstituted Aqueous Solution | Up to 72 hours at 4°C (protected from light) | - | [10][11] |
| Up to 8 hours at room temperature | - | [10][11] | |
| Not recommended for more than one day | - | [5] | |
| In Vitro IC50 Values (Melanoma Cell Lines) | 2.5 - >400 µM (time-dependent) | 518A2 and SK-MEL-28 cells | [5] |
| 260 µM | B16/F1 cells | [5] | |
| 287 µM | A-875 cells | [5] | |
| 380 µM | SK-MEL-5 cells | [5] | |
| 133.75 µg/mL (24h) | B16-F10 cells | [12] | |
| Typical In Vitro Working Concentrations | 20 µM | UACC903 cells | [6] |
| 0.1 - 100 µg/mL | B16-F10 cells | [12] |
Experimental Protocols
Preparation of Dacarbazine Stock Solution
Materials:
-
Dacarbazine powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, light-protecting microcentrifuge tubes or vials
-
Warming bath or block (optional)
-
Vortex mixer
Protocol:
-
Precaution: Dacarbazine is a cytotoxic agent and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, in a designated fume hood or biological safety cabinet.
-
Solvent Selection: DMSO is the recommended solvent for preparing high-concentration stock solutions of dacarbazine for cell culture use.[5][6]
-
Calculation: Determine the required amount of dacarbazine and DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution:
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting microcentrifuge tubes. This minimizes freeze-thaw cycles.[14]
-
Store the aliquots at -20°C or -80°C for long-term stability.[7] Dacarbazine is light-sensitive, so it is crucial to protect it from light during preparation and storage.[15][16]
-
Preparation of Working Solutions for Cell Culture
Materials:
-
Dacarbazine stock solution (in DMSO)
-
Complete cell culture medium appropriate for your cell line
-
Sterile serological pipettes and pipette tips
-
Sterile conical tubes
Protocol:
-
Thawing: Thaw a single aliquot of the dacarbazine stock solution at room temperature, protected from light.
-
Dilution:
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
It is recommended to prepare a fresh set of working solutions for each experiment. Aqueous solutions of dacarbazine are not stable for long periods.[5]
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control (medium with the same final concentration of DMSO) is included in your experimental design.
-
-
Application to Cells: Add the prepared working solutions to your cell cultures and incubate for the desired experimental duration.
Mandatory Visualizations
Dacarbazine's Mechanism of Action
Caption: Dacarbazine's bioactivation and mechanism of DNA alkylation.
Experimental Workflow for Dacarbazine Treatment in Cell Culture
Caption: Workflow for dacarbazine cell culture experiments.
References
- 1. Dacarbazine - Wikipedia [en.wikipedia.org]
- 2. Dacarbazine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Dacarbazine? [synapse.patsnap.com]
- 4. dacarbazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleck.co.jp [selleck.co.jp]
- 8. medac.eu [medac.eu]
- 9. labeling.pfizer.com [labeling.pfizer.com]
- 10. globalrph.com [globalrph.com]
- 11. uh-ir.tdl.org [uh-ir.tdl.org]
- 12. Effect of dacarbazine on CD44 in live melanoma cells as measured by atomic force microscopy-based nanoscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. prostigmin.com [prostigmin.com]
- 15. Dacarbazine, DNA alkylating agent (CAS 4342-03-4) | Abcam [abcam.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating Dacarbazine's Effect on the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dacarbazine (DTIC), a conventional alkylating agent, has long been a standard-of-care for metastatic melanoma.[1][2] While its primary mechanism is inducing DNA damage in cancer cells, a growing body of evidence reveals its significant immunomodulatory effects on the tumor microenvironment (TME).[3] Understanding these effects is crucial for optimizing its use, particularly in combination with immunotherapies.[4] These application notes provide a comprehensive overview of dacarbazine's impact on the TME and detailed protocols for its investigation.
Dacarbazine's Modulatory Effects on the Tumor Microenvironment
Dacarbazine orchestrates a complex series of changes within the TME, influencing both cellular and acellular components. Its effects can be broadly categorized into the enhancement of anti-tumor immunity and paradoxical pro-tumorigenic responses.
Key Anti-Tumor Effects:
-
Stromal Remodeling and Increased Lymphocyte Infiltration: Dacarbazine treatment has been shown to upregulate genes related to stromal and immune responses, particularly in tumors that respond to the therapy.[1] This includes increased expression of Secreted Protein Acidic and Rich in Cysteine (SPARC) by tumor cells, which is associated with extracellular matrix remodeling.[1] A significant consequence of this remodeling is the enhanced infiltration of T-lymphocytes, including cytotoxic CD8+ T cells, into the tumor.[1][5]
-
Enhanced Antigen Presentation: Dacarbazine can increase the expression of Major Histocompatibility Complex (MHC) class II molecules on cancer cells, improving their recognition by the immune system.[1]
-
Activation of Innate Immunity: The drug induces the expression of Natural Killer Group 2, Member D (NKG2D) ligands on melanoma cells.[6][7] This leads to the activation of Natural Killer (NK) cells, which in turn release interferon-gamma (IFN-γ).[3] This IFN-γ further upregulates MHC class I expression on tumor cells, making them better targets for CD8+ T cells.[3]
-
Pro-inflammatory Cytokine Production: In some contexts, dacarbazine treatment, particularly in combination with other agents, has been associated with increased mRNA levels of pro-inflammatory cytokines such as IFN-γ, tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) within the tumor.[8]
Pro-Tumorigenic Effects and Resistance Mechanisms:
-
Induction of Pro-angiogenic and Pro-inflammatory Factors: Paradoxically, dacarbazine can also induce the transcriptional upregulation of interleukin-8 (IL-8) and vascular endothelial growth factor (VEGF) in melanoma cells.[9][10] These molecules are associated with tumor progression, angiogenesis, and resistance to chemotherapy.[9][10]
-
Selection for Resistant Phenotypes: Long-term exposure to dacarbazine may select for more aggressive melanoma cell phenotypes with increased tumorigenic and metastatic potential.[10]
Data Presentation: Summary of Quantitative Data
The following tables summarize the quantitative effects of dacarbazine on various components of the tumor microenvironment as reported in the literature.
| Parameter | Effect | Fold Change / Quantitative Measure | Cell/Tumor Type | Reference |
| Immune Cell Activity | ||||
| Splenic Lymphocyte Cytolytic Activity | Increased | 3-fold higher | B16 melanoma cells (in vivo) | [8] |
| Gene/Protein Expression | ||||
| IL-8 Promoter Activity | Upregulated | 1.5-2-fold | SB-2 and MeWo melanoma cell lines | [9] |
| VEGF Promoter Activity | Upregulated | 1.6-3.5-fold | SB-2 and MeWo melanoma cell lines | [9] |
| SPARC Expression | Upregulated | Associated with response | Cutaneous melanoma metastases | [1] |
| NKG2D Ligands | Upregulated | Not quantified | Murine and human tumor cells | [7] |
| MHC Class II | Enhanced Expression | Not quantified | Cutaneous melanoma metastases | [1] |
Mandatory Visualizations
Signaling Pathway: Dacarbazine-Induced NK and T Cell Activation
References
- 1. Dacarbazine promotes stromal remodeling and lymphocyte infiltration in cutaneous melanoma lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Dacarbazine in melanoma: from a chemotherapeutic drug to an immunomodulating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dacarbazine in the management of metastatic melanoma in the era of immune checkpoint therapy: a valid option or obsolete? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Increased Infiltration of CD8(+) T Cells by Dacarbazine in a Patient with Mucosal Penile Melanoma Refractory to Nivolumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dacarbazine-mediated upregulation of NKG2D ligands on tumor cells activates NK and CD8 T cells and restrains melanoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dacarbazine mediates antimelanoma effects via NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemoimmunotherapy for melanoma with dacarbazine and 2,4-dinitrochlorobenzene elicits a specific T cell-dependent immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dacarbazine causes transcriptional up-regulation of interleukin 8 and vascular endothelial growth factor in melanoma cells: a possible escape mechanism from chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exposure of melanoma cells to dacarbazine results in enhanced tumor growth and metastasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
dacarbazine hydrochloride stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of dacarbazine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for unopened vials of this compound powder?
A1: Unopened vials of this compound should be stored in a refrigerator at 2°C to 8°C (36°F to 46°F) and protected from light.[1][2][3] Some data suggests that intact vials may be stable for up to four weeks to three months when stored at controlled room temperature.[1][4]
Q2: How long is this compound stable after reconstitution?
A2: After reconstituting dacarbazine with Sterile Water for Injection to a concentration of 10 mg/mL, the solution is stable for up to 8 hours at normal room temperature and light, or up to 72 hours when stored at 4°C and protected from light.[2][3]
Q3: What is the stability of this compound after dilution for infusion?
A3: If the reconstituted solution is further diluted in 5% Dextrose Injection or 0.9% Sodium Chloride Injection, the resulting solution is stable for up to 8 hours at room temperature or up to 24 hours if stored at 4°C.[2][3] When diluted in PVC bags, stability can be extended to 72 hours if refrigerated and protected from light with aluminum foil.[5][6]
Q4: My reconstituted dacarbazine solution has changed color. Can I still use it?
A4: No. Dacarbazine solutions should be inspected visually for particulate matter or discoloration prior to administration.[2] A change in color may indicate degradation, and the solution should be discarded. Stability is defined not only by the retention of the initial concentration but also by the absence of major variations in clarity and color.[5][6]
Q5: What is the primary degradation product of dacarbazine and why is it a concern?
A5: The main degradation product of dacarbazine is 2-azahypoxanthine.[5][6] This product may be associated with some of the adverse effects of dacarbazine, and its formation should be minimized by adhering to proper storage and handling procedures.[5][6]
Q6: How significant is the effect of light on dacarbazine stability?
A6: Dacarbazine is extremely sensitive to light.[7] Exposure to daylight can significantly increase the rate of degradation.[5][6] It is crucial to protect both reconstituted and diluted solutions from light during storage and administration.[5][6][7] This can be achieved by using amber vials, wrapping infusion bags in aluminum foil, and using opaque infusion tubing.[5][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitate formation in the reconstituted solution. | The solution may be supersaturated or there may have been a temperature fluctuation. | Ensure the correct volume of diluent was used for reconstitution. Visually inspect for particulate matter before use. If precipitation is observed, the solution should be discarded. |
| Discoloration (e.g., pink or yellow tinge) of the solution. | Exposure to light or elevated temperatures leading to chemical degradation. | Discard the solution immediately. Review storage and handling procedures to ensure adequate light protection and temperature control. |
| Lower than expected potency in an experimental assay. | Degradation of dacarbazine due to improper storage or handling. | Verify the expiration date of the vial. Confirm that storage conditions for both the powder and the prepared solutions met the recommended guidelines (see stability tables below). Prepare fresh solutions and repeat the assay. |
| Inconsistent experimental results between batches. | Variability in solution preparation, storage time, or light exposure. | Standardize the protocol for solution preparation, including the time between preparation and use. Ensure consistent light protection for all samples. |
Data on this compound Stability
Table 1: Stability of Reconstituted this compound (10 mg/mL)
| Storage Condition | Temperature | Light Condition | Stability Duration |
| Vial | 4°C | Protected from light | Up to 72 hours[2][3] |
| Vial | Room Temperature | Normal room light | Up to 8 hours[2][3] |
| Amber Glass Vial | 2-6°C | Dark | At least 96 hours[5][6] |
| Amber Glass Vial | Room Temperature | Light exposure | 24 hours[5][6] |
Table 2: Stability of Diluted this compound
| Diluent | Concentration | Storage Container | Temperature | Light Condition | Stability Duration |
| 5% Dextrose or 0.9% NaCl | Not specified | Not specified | 4°C | Not specified | Up to 24 hours[2][3] |
| 5% Dextrose or 0.9% NaCl | Not specified | Not specified | Room Temperature | Not specified | Up to 8 hours[2][3] |
| Not specified | 1.40 mg/mL | PVC Bag | 2-6°C | Dark | At least 168 hours[5] |
| Not specified | 1.40 mg/mL | PVC Bag | 25°C | Daylight | 2 hours[5] |
| Not specified | 1.40 mg/mL | PVC Bag | 25°C | Fluorescent light | 24 hours[5] |
| Not specified | 1.40 mg/mL | PVC Bag | 25°C | Covered with aluminum foil | 72 hours[5] |
Experimental Protocols
Protocol: High-Performance Liquid Chromatography (HPLC) for Dacarbazine Stability Assessment
This is a generalized protocol based on methods described in the literature for determining dacarbazine concentration.[5][6]
-
Preparation of Standards:
-
Prepare a stock solution of dacarbazine reference standard in a suitable solvent (e.g., methanol or mobile phase).
-
Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.
-
-
Sample Preparation:
-
At specified time points, withdraw an aliquot of the dacarbazine solution being tested.
-
Dilute the aliquot with the mobile phase to a concentration that falls within the range of the calibration standards.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A suitable mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., 320 nm).
-
Injection Volume: 20 µL.
-
-
Analysis:
-
Inject the prepared standards and samples into the HPLC system.
-
Generate a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of dacarbazine in the test samples by interpolating their peak areas from the calibration curve.
-
-
Stability Definition:
Visualizations
Caption: Logical relationship for Dacarbazine storage.
Caption: Workflow for assessing Dacarbazine stability.
Caption: Troubleshooting guide for Dacarbazine stability.
References
- 1. publications.ashp.org [publications.ashp.org]
- 2. drugs.com [drugs.com]
- 3. Dacarbazine Monograph for Professionals - Drugs.com [drugs.com]
- 4. publications.ashp.org [publications.ashp.org]
- 5. Stability of dacarbazine in amber glass vials and polyvinyl chloride bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sps.nhs.uk [sps.nhs.uk]
Technical Support Center: Analysis of Dacarbazine Degradation Products by HPLC
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying dacarbazine degradation products using High-Performance Liquid Chromatography (HPLC). It includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of dacarbazine?
A1: Dacarbazine is susceptible to degradation under various conditions, including exposure to light (photodegradation), acid, base, and oxidation. The most commonly cited degradation products in scientific literature are:
-
5-Aminoimidazole-4-carboxamide (AIC) , which is also a metabolite.[1][3][4]
-
4-Diazoimidazole-5-carboxamide (Diazo-IC) , a known photolytic degradation product that has been associated with pain reactions during intravenous infusion.[5][6]
Q2: Under what conditions is dacarbazine most unstable?
A2: Forced degradation studies show that dacarbazine degrades under multiple stress conditions. It is particularly susceptible to oxidation and acid hydrolysis.[7][8][9] It is also highly sensitive to light, leading to the formation of Diazo-IC.[5][6][10] While it also degrades in alkaline, neutral, and thermal conditions, the extent of degradation is often less severe compared to oxidative and acidic environments.[7][8]
Q3: What is a typical starting point for an HPLC method to separate dacarbazine and its degradants?
A3: A reversed-phase HPLC (RP-HPLC) method is standard. A good starting point, based on validated methods, would be:
-
Column: C18, such as an Altimal ODS (150 mm x 4.6 mm, 5 µm).[11][12]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent. A common combination is a phosphate or acetate buffer with acetonitrile or methanol.[3][11][13] For example, a 90:10 (v/v) mixture of 0.1% orthophosphoric acid (OPA) buffer (pH 5.0) and acetonitrile.[11][12]
-
Detection: UV detection is common, with wavelengths typically set between 280 nm and 364 nm, depending on the specific analytes of interest.[3][14] A wavelength of 323 nm has been used effectively for dacarbazine.[11]
Experimental Protocols
Protocol: Forced Degradation Study of Dacarbazine
This protocol outlines the steps to induce degradation of dacarbazine under various stress conditions as recommended by the International Conference on Harmonisation (ICH) guidelines.
Objective: To generate degradation products and demonstrate the stability-indicating nature of the HPLC method.
Materials:
-
Dacarbazine Active Pharmaceutical Ingredient (API)
-
Hydrochloric Acid (HCl), 1N
-
Sodium Hydroxide (NaOH), 0.1N
-
Hydrogen Peroxide (H₂O₂), 3%
-
HPLC-grade water, acetonitrile, and methanol
-
Buffer reagents (e.g., orthophosphoric acid)
-
Calibrated pH meter, volumetric flasks, pipettes, and HPLC vials
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve 10 mg of dacarbazine in a 10 mL volumetric flask with a suitable diluent (e.g., mobile phase) to obtain a concentration of 1000 µg/mL.[11]
-
Acid Degradation: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat the mixture at 60°C for 6 hours.[11] After cooling, neutralize the solution and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Base Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1N NaOH. Keep at room temperature for a specified period (e.g., 2 hours).[8] Neutralize and dilute to a final concentration of 100 µg/mL.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Heat at 50°C for 45 minutes.[8] After cooling, dilute to a final concentration of 100 µg/mL.
-
Thermal Degradation: Place a solid sample of dacarbazine in a hot air oven at a specified temperature (e.g., 60°C) for a set duration. Alternatively, heat the stock solution.[11] Dissolve/dilute to a final concentration of 100 µg/mL.
-
Photolytic Degradation: Expose the dacarbazine stock solution to direct sunlight or a UV lamp for a defined period. Ensure a control sample is protected from light.[2] Dilute to a final concentration of 100 µg/mL.
-
Analysis: Inject the prepared samples, along with an unstressed control sample and a blank, into the HPLC system. Analyze the chromatograms to assess the purity of the dacarbazine peak and the formation of any degradation product peaks.
Workflow for Degradation Product Identification
References
- 1. Validated spectral manipulations for determination of an anti-neoplastic drug and its related impurities including its hazardous degradation product - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03238K [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Impact of Light Shielding on Photo-Degradation of Dacarbazine during the Preparation Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of Light Shielding on Photo-Degradation of Dacarbazine during the Preparation Process [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. rjptonline.org [rjptonline.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. neuroquantology.com [neuroquantology.com]
- 12. STABILITY INDICATING METHOD DEVELOPMENT AND VALIDATION, STRESS DEGRADATION STUDIES FOR DACARBAZINE BY USINGRP-HPLC | Neuroquantology [neuroquantology.com]
- 13. Validated high-performance liquid chromatographic assay for simultaneous determination of dacarbazine and the plasma metabolites 5-(3-hydroxymethyl-3-methyl-1-triazeno)imidazole-4-carboxamide and 5-(3-methyl-1-triazeno)imidazole-4-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chromatographic method for dacarbazine quantification in skin permeation experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dacarbazine Resistance in Melanoma Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the mechanisms of dacarbazine (DTIC) resistance in melanoma cells.
Frequently Asked Questions (FAQs)
FAQ 1: My melanoma cell line is showing increased resistance to dacarbazine. What are the primary molecular mechanisms I should investigate?
Acquired resistance to dacarbazine in melanoma is a multifaceted issue involving several key cellular pathways. When troubleshooting unexpected resistance, consider the following primary mechanisms:
-
Upregulation of DNA Repair Enzymes: Dacarbazine is an alkylating agent that damages DNA. A primary resistance mechanism is the overexpression of the DNA repair enzyme O6-methylguanine-DNA-methyltransferase (MGMT).[1][2][3] This enzyme removes the cytotoxic alkyl groups from guanine, thereby negating the drug's effect.[1][2]
-
Evasion of Apoptosis: Resistant melanoma cells often have a dysregulated apoptotic pathway.[4][5] This can be due to the overexpression of Inhibitor of Apoptosis Proteins (IAPs) or alterations in autophagy-related pathways.[2][5]
-
Activation of Pro-Survival Signaling Pathways: Treatment with dacarbazine can paradoxically trigger pro-survival signals. For instance, it can induce the secretion of interleukin-8 (IL-8) and vascular endothelial growth factor (VEGF) through the activation of the MAPK signaling pathway, which promotes cell survival and resistance.[4][6][7]
-
Alterations in MicroRNA and Long Non-coding RNA Expression: Non-coding RNAs play a crucial role. For example, the long non-coding RNA POU3F3 can act as a sponge for miR-650, leading to increased expression of its target, MGMT, and subsequent drug resistance.[1][3]
-
Changes in Purine Metabolism: Recent studies have implicated the enzyme adenylosuccinate lyase (ADSL), involved in purine metabolism, in dacarbazine sensitivity.[8][9] Downregulation of Dicer, an enzyme crucial for miRNA processing, can lead to reduced ADSL expression and enhanced resistance.[8][9][10]
To begin your investigation, we recommend assessing the expression levels of MGMT and key apoptosis-related proteins in your resistant cell line compared to its sensitive parental line.
FAQ 2: How can I determine if MGMT-mediated DNA repair is the cause of dacarbazine resistance in my melanoma cell line?
To investigate the role of MGMT in dacarbazine resistance, you can perform a series of experiments to measure its expression and functional activity.
Recommended Experimental Workflow:
-
Assess MGMT Expression: Compare MGMT mRNA and protein levels between your dacarbazine-resistant and sensitive parental cell lines.
-
Inhibit MGMT: Treat your resistant cells with an MGMT inhibitor (e.g., O6-benzylguanine) in combination with dacarbazine to see if sensitivity is restored.
-
Knockdown of MGMT: Use siRNA or shRNA to specifically silence the MGMT gene in the resistant cells and then assess their sensitivity to dacarbazine.
A significant decrease in the IC50 value of dacarbazine upon MGMT inhibition or knockdown would strongly suggest that MGMT overexpression is a key driver of resistance in your cell line.
Experimental Protocols:
-
Quantitative Real-Time PCR (qRT-PCR) for MGMT mRNA Expression:
-
Isolate total RNA from both sensitive and resistant cell lines.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using primers specific for the MGMT gene and a housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate the relative fold change in MGMT expression in resistant cells compared to sensitive cells.
-
-
Western Blotting for MGMT Protein Expression:
-
Lyse cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for MGMT and a loading control (e.g., β-actin).
-
Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system.
-
-
Cell Viability Assay (e.g., MTT Assay):
-
Seed both sensitive and resistant cells in 96-well plates.
-
Treat the cells with a range of dacarbazine concentrations, with and without an MGMT inhibitor or after MGMT knockdown.
-
After a 48-72 hour incubation, add MTT reagent to each well.
-
After a further incubation period, solubilize the formazan crystals and measure the absorbance at 570 nm.
-
Calculate the IC50 values for each condition.
-
FAQ 3: My resistant cells do not overexpress MGMT. What alternative resistance mechanisms should I explore?
If MGMT expression is not elevated in your resistant melanoma cells, consider investigating pathways related to apoptosis evasion and pro-survival signaling.
Troubleshooting Guide for Non-MGMT Mediated Resistance:
| Potential Mechanism | Key Molecules to Investigate | Suggested Experiments | Expected Outcome in Resistant Cells |
| Apoptosis Evasion | XIAP, cIAP-1, cIAP-2, Survivin, ATG5, Bcl-2 family proteins | Western Blotting, Apoptosis Assay (Annexin V/PI staining), Autophagy Assay (LC3-II turnover) | Increased levels of anti-apoptotic proteins (e.g., XIAP), decreased levels of pro-apoptotic proteins, altered autophagy markers.[2][5] |
| Pro-survival Signaling | Phospho-ERK, Phospho-AKT, NF-κB, IL-8, VEGF | Western Blotting for phosphorylated proteins, ELISA for secreted cytokines (IL-8, VEGF) | Increased phosphorylation of key signaling kinases, elevated secretion of IL-8 and VEGF into the culture medium.[4][6] |
| Altered miRNA Profile | Dicer, miR-153-3p, miR-650 | qRT-PCR for specific miRNAs, Western Blotting for Dicer | Downregulation of Dicer, dysregulation of specific miRNAs known to be involved in drug sensitivity.[1][5][8] |
Quantitative Data Summary
The following tables summarize quantitative data from studies on dacarbazine resistance in melanoma cells.
Table 1: Dacarbazine IC50 Values in Sensitive and Resistant Melanoma Cell Lines
| Cell Line | Condition | 72h IC50 (µM) | Reference |
| A375 | Parental | 15.40 ± 1.39 | [11] |
| A375 | With Protocatechuic Aldehyde (80µM) | 0.28 ± 0.07 | [11] |
| SK-MEL-28 | Parental | 309.55 ± 5.73 | [11] |
| SK-MEL-28 | With Protocatechuic Aldehyde (100µM) | 98.20 ± 0.37 | [11] |
Table 2: Effect of IL-8 Neutralization on Dacarbazine Sensitivity
| Cell Line | Treatment | % Cell Viability | Reference |
| A375SM | DTIC (500 µg/ml) | 75% | [4] |
| A375SM | DTIC + Anti-IL-8 Antibody | 50% | [4] |
| WM2664 | DTIC (500 µg/ml) | 80% | [4] |
| WM2664 | DTIC + Anti-IL-8 Antibody | 55% | [4] |
Visualized Pathways and Workflows
Signaling Pathways
Caption: The lncRNA POU3F3/miR-650/MGMT signaling axis in dacarbazine resistance.
Caption: Dicer-mediated regulation of ADSL influences dacarbazine sensitivity in melanoma.
Experimental Workflow
Caption: Workflow for investigating the molecular basis of dacarbazine resistance.
References
- 1. Frontiers | LncRNA POU3F3 Contributes to Dacarbazine Resistance of Human Melanoma Through the MiR-650/MGMT Axis [frontiersin.org]
- 2. Targeting inhibitor of apoptosis proteins in combination with dacarbazine or TRAIL in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LncRNA POU3F3 Contributes to Dacarbazine Resistance of Human Melanoma Through the MiR-650/MGMT Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. MicroRNA-153-3p sensitizes melanoma cells to dacarbazine by suppressing ATG5-mediated autophagy and apoptosis - Hou - Translational Cancer Research [tcr.amegroups.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Exposure of melanoma cells to dacarbazine results in enhanced tumor growth and metastasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Silencing of Dicer enhances dacarbazine resistance in melanoma cells by inhibiting ADSL expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Silencing of Dicer enhances dacarbazine resistance in melanoma cells by inhibiting ADSL expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Silencing of Dicer enhances dacarbazine resistance in melanoma cells by inhibiting ADSL expression | Aging [aging-us.com]
- 11. Protocatechuic aldehyde acts synergistically with dacarbazine to augment DNA double-strand breaks and promote apoptosis in cutaneous melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
overcoming dacarbazine resistance through combination therapy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming dacarbazine (DTIC) resistance in melanoma research. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My melanoma cell line is showing increasing resistance to dacarbazine. What are the common molecular mechanisms I should investigate?
A1: Dacarbazine resistance in melanoma is multifactorial. Several key mechanisms have been identified:
-
DNA Repair Pathways: The most prominent mechanism is the overexpression of O6-methylguanine-DNA-methyltransferase (MGMT). This enzyme repairs the DNA damage induced by dacarbazine, thereby reducing its cytotoxic effect.[1][2][3][4][5] You should assess MGMT expression levels in your resistant cell lines.
-
Upregulation of Pro-Survival Signaling:
-
PI3K/AKT/mTOR Pathway: This pathway is frequently activated in resistant melanoma cells, promoting cell survival and proliferation.
-
MAPK Pathway: Reactivation of the MAPK pathway can also contribute to resistance.[6]
-
-
Induction of Pro-Tumorigenic Factors: Dacarbazine treatment itself can paradoxically induce the secretion of factors like Interleukin-8 (IL-8) and Vascular Endothelial Growth Factor (VEGF), which can promote resistance.[7][8][9]
-
Non-Coding RNA Regulation: Long non-coding RNAs (lncRNAs), such as lncRNA POU3F3, can contribute to resistance by modulating the expression of genes like MGMT through mechanisms like sponging microRNAs (e.g., miR-650).[1]
-
Metabolic Alterations: Changes in cellular metabolism, such as the dysregulation of the purine metabolism enzyme adenylosuccinate lyase (ADSL) mediated by Dicer, have been implicated in dacarbazine resistance.[10][11]
-
Autophagy: Autophagy can act as a pro-survival mechanism in response to dacarbazine-induced stress, allowing cancer cells to evade apoptosis.[12][13][14]
Q2: I want to test a combination therapy to overcome dacarbazine resistance. What are some promising combination strategies from preclinical and clinical studies?
A2: Combining dacarbazine with other agents is a key strategy to overcome resistance. Here are some approaches with demonstrated efficacy:
-
Targeted Therapies:
-
PI3K/AKT/mTOR Inhibitors: Combining dacarbazine with inhibitors of this pathway can enhance its efficacy.
-
Statins: Statins, such as simvastatin and fluvastatin, have been shown to synergize with dacarbazine by suppressing pro-survival pathways like RhoA/RhoC and enhancing apoptosis.[15]
-
Anti-Nodal Antibodies: Targeting the developmental protein Nodal in combination with dacarbazine has shown synergistic anti-cancer effects.[6]
-
-
Immunotherapy:
-
Other Chemotherapeutic Agents:
-
Cisplatin and Carmustine (BCNU): The combination of dacarbazine with other alkylating agents has been tested in clinical trials.[18]
-
-
Inhibitors of Autophagy:
-
Chloroquine and LY294002: These agents can enhance the cytotoxicity of temozolomide (a dacarbazine analog) by blocking the protective effects of autophagy.[19]
-
-
Natural Compounds:
-
Physical Therapies:
-
Hyperthermia: Localized heating of the tumor can potentiate the cytotoxic effects of dacarbazine.[22]
-
A meta-analysis of nine randomized controlled trials involving 2,481 patients indicated that dacarbazine-based combination therapies were superior to dacarbazine alone in terms of overall response and 1-year survival.[23][24]
Troubleshooting Guides
Problem 1: Inconsistent results in cell viability assays (e.g., MTT, WST-1) when testing dacarbazine combinations.
| Possible Cause | Troubleshooting Step |
| Drug Instability | Dacarbazine is light-sensitive. Prepare fresh solutions for each experiment and protect them from light. |
| Cell Seeding Density | Ensure consistent cell seeding density across all wells and plates. Variations can significantly impact proliferation rates and drug response. |
| Edge Effects in Plates | Avoid using the outer wells of microplates, as they are more prone to evaporation and temperature fluctuations. If unavoidable, fill the outer wells with sterile PBS or media. |
| Drug Interaction | The combination agent may interfere with the assay's chemical reaction. Run appropriate controls, including the combination agent alone and in combination with the assay reagents without cells. |
| Suboptimal Incubation Time | The synergistic effect of the combination may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint. |
Problem 2: Difficulty in detecting apoptosis induction with a dacarbazine combination therapy.
| Possible Cause | Troubleshooting Step |
| Early or Late Apoptotic Stage | Apoptosis is a dynamic process. Use a combination of assays that detect different stages, such as Annexin V-FITC/PI staining for early and late apoptosis, and a TUNEL assay for DNA fragmentation. |
| Low Drug Concentration | The concentrations used may be cytostatic rather than cytotoxic. Perform a dose-response curve for both the single agents and the combination to identify apoptotic concentrations. |
| Alternative Cell Death Mechanisms | The combination may be inducing other forms of cell death, such as necroptosis or autophagy-dependent cell death. Investigate markers for these pathways (e.g., RIPK1/3 for necroptosis, LC3-II for autophagy).[14] |
| Insufficient Incubation Time | Apoptosis may occur later than the assayed time point. Extend the incubation period and perform a time-course analysis. |
| Technical Issues with Assay | Ensure proper compensation settings in flow cytometry for Annexin V/PI staining. For western blotting of apoptotic markers (e.g., cleaved caspases, PARP), optimize antibody concentrations and incubation times. |
Quantitative Data Summary
Table 1: Efficacy of Dacarbazine-Based Combination Therapies from Clinical Trials
| Combination Therapy | Number of Patients | Overall Response Rate (Combination vs. DTIC alone) | 1-Year Survival Rate (Combination vs. DTIC alone) | Reference |
| Meta-analysis of 9 RCTs | 2,481 | 1.60 (RR) | 1.26 (RR) | [23][24] |
| DTIC + IFN-α | 266 | 28% vs. 20% | Not significantly different | [16] |
| DTIC + Cisplatin + IL-2 | 32 | 41% | - | [17] |
| DTIC + Cisplatin + Carmustine +/- Tamoxifen | 184 | - | No significant difference | [18] |
RR: Risk Ratio
Table 2: Preclinical Efficacy of Dacarbazine Combination with Statins in a Mouse Model
| Treatment Group | Survival Rate | Reference |
| Dacarbazine + Simvastatin (100 mg/kg) | 20% (4/20 mice) | [15] |
| Dacarbazine + Fluvastatin (100 mg/kg) | 40% (8/20 mice) | [15] |
Experimental Protocols
Cell Viability Assay (MTT)
This protocol is adapted from a study on lncRNA POU3F3 in dacarbazine resistance.[1]
-
Cell Seeding: Seed melanoma cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of dacarbazine, the combination agent, or the combination of both for 48 hours. Include untreated and vehicle-treated controls.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined using a dose-response curve.
Western Blotting for Protein Expression
This is a general protocol for assessing the expression of proteins involved in signaling pathways.
-
Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-MGMT, anti-p-AKT, anti-LC3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin, GAPDH).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Key molecular pathways involved in dacarbazine action and resistance.
Caption: A typical experimental workflow for testing dacarbazine combination therapies.
References
- 1. LncRNA POU3F3 Contributes to Dacarbazine Resistance of Human Melanoma Through the MiR-650/MGMT Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Impact of O6-Methylguanine-DNA Methyltransferase (MGMT) Promoter Methylation on the Outcomes of Patients with Leiomyosarcoma Treated with Dacarbazine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Impact of O6-Methylguanine-DNA Methyltransferase (MGMT) Promoter Methylation on the Outcomes of Patients with Leiomyosarcoma Treated with Dacarbazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. meddatax.com [meddatax.com]
- 6. Targeting Nodal in Conjunction with Dacarbazine Induces Synergistic Anti-cancer Effects in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Dacarbazine causes transcriptional up-regulation of interleukin 8 and vascular endothelial growth factor in melanoma cells: a possible escape mechanism from chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Silencing of Dicer enhances dacarbazine resistance in melanoma cells by inhibiting ADSL expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Silencing of Dicer enhances dacarbazine resistance in melanoma cells by inhibiting ADSL expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. wcrj.net [wcrj.net]
- 13. MicroRNA-153-3p sensitizes melanoma cells to dacarbazine by suppressing ATG5-mediated autophagy and apoptosis - Hou - Translational Cancer Research [tcr.amegroups.org]
- 14. Combined pitavastatin and dacarbazine treatment activates apoptosis and autophagy resulting in synergistic cytotoxicity in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Combination therapy with dacarbazine and statins improved the survival rate in mice with metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ascopubs.org [ascopubs.org]
- 17. A phase II study of dacarbazine and cisplatin in combination with outpatient administered interleukin-2 in metastatic malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Phase III clinical trial of the combination of cisplatin, dacarbazine, and carmustine with or without tamoxifen in patients with advanced malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Autophagy inhibitors chloroquine and LY294002 enhance temozolomide cytotoxicity on cutaneous melanoma cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synergistic inhibitory effects of the oxyresveratrol and dacarbazine combination against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synergistic inhibitory effects of the oxyresveratrol and dacarbazine combination against melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Dacarbazine Combined Targeted Therapy versus Dacarbazine Alone in Patients with Malignant Melanoma: A Meta-Analysis | PLOS One [journals.plos.org]
- 24. Dacarbazine combined targeted therapy versus dacarbazine alone in patients with malignant melanoma: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
Dacarbazine Photostability in Aqueous Solutions: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the photostability challenges of dacarbazine in aqueous solutions. Find answers to frequently asked questions and troubleshoot common experimental issues to ensure the integrity and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of dacarbazine when exposed to light in an aqueous solution?
A1: When exposed to light, dacarbazine in aqueous solutions undergoes photodegradation to form several products. The main initial degradation product is 5-diazoimidazole-4-carboxamide (Diazo-IC) and dimethylamine.[1][2] Diazo-IC is an unstable intermediate that can subsequently convert to other products, including 4-carbamoylimidazolium-5-olate or 2-azahypoxanthine, depending on the pH and light conditions.[2] The formation of a pinkish color in the solution is an indicator of the formation of 5-carbamoyl-2-(4-carbamoylimidazol-5-ylazo)imidazolium-5-olate, for which Diazo-IC is an intermediate.[1]
Q2: What is the clinical significance of dacarbazine photodegradation?
A2: The photodegradation of dacarbazine has significant clinical implications. One of the primary degradation products, 5-diazoimidazole-4-carboxamide (Diazo-IC), has been identified as a causative agent of venous pain and irritation at the injection site during intravenous administration.[1][2][3] Therefore, it is crucial to protect dacarbazine solutions from light to minimize the formation of this algogenic photodegradant and ensure patient safety and comfort.[1][4] Furthermore, the degradation of dacarbazine leads to a loss of potency of the active pharmaceutical ingredient.[5]
Q3: What factors influence the rate of dacarbazine photodegradation in aqueous solutions?
A3: Several factors can influence the rate of dacarbazine photodegradation:
-
Light Exposure: Direct exposure to light, especially UV and daylight, is the primary driver of degradation.[2][6][7] The degradation rate is accelerated with increased light intensity.[6]
-
pH: The stability of dacarbazine and the nature of its degradation products are pH-dependent.[4][6] The photolytic and hydrolytic reactions are influenced by the ionization state of the dacarbazine molecule.[6]
-
Temperature: While light is the main factor, temperature can also affect the rate of degradation.[2][4]
-
Presence of Other Substances: Co-solvents, antioxidants, and other molecules can impact stability. For instance, reduced glutathione has been shown to protect against photodecomposition.[4] Conversely, substances like vitamin B2 (riboflavin) and flavin adenine dinucleotide (FAD) can act as photosensitizers and accelerate degradation, even leading to the formation of new degradation products like 1H-imidazole-5-carboxamide.[5][8]
Q4: How can dacarbazine solutions be protected from photodegradation?
A4: To minimize photodegradation, dacarbazine solutions should be handled with care to avoid light exposure. Key protective measures include:
-
Light-Protective Containers: Store reconstituted and diluted solutions in amber glass vials or use opaque coverings like aluminum foil for PVC bags and infusion sets.[6][7][9]
-
Controlled Lighting Conditions: Prepare and administer dacarbazine under controlled or minimal light conditions.[2]
-
Use of Light-Shielding Administration Sets: Employing opaque tubing during intravenous administration can further reduce light exposure.[7]
-
Formulation Strategies: The addition of radical scavengers, such as L-cysteine, has been shown to inhibit photodegradation and the formation of Diazo-IC.[10][11] Developing novel salt/cocrystal forms of dacarbazine may also enhance photostability.[12][13][14]
Troubleshooting Guide
Issue 1: Pink discoloration of the dacarbazine solution.
-
Probable Cause: The pink color indicates the formation of 5-carbamoyl-2-(4-carbamoylimidazol-5-ylazo)imidazolium-5-olate, a later-stage degradation product. This signifies that the solution has been exposed to light for a significant period, leading to the formation of the intermediate Diazo-IC, which is associated with venous pain.[1]
-
Solution: Do not use any dacarbazine solution that has turned pink.[1] Discard the solution and prepare a fresh batch, ensuring strict light protection throughout the preparation and storage process. Review your light-shielding procedures for any potential lapses.
Issue 2: High variability in experimental results for dacarbazine stability studies.
-
Probable Cause: Inconsistent light exposure conditions between samples are a likely cause of variability. The kinetics of dacarbazine photodegradation are highly dependent on the intensity and wavelength of the light source.[6] Other factors like temperature and pH fluctuations can also contribute.
-
Solution: Standardize your experimental setup. Use a photostability chamber with a calibrated light source to ensure uniform irradiation of all samples.[15] Precisely control and monitor the temperature and pH of the solutions throughout the experiment. Ensure that control samples (dark controls) are completely shielded from light.
Issue 3: Unexpected peaks in the chromatogram during HPLC analysis.
-
Probable Cause: The appearance of unexpected peaks can be due to the formation of novel degradation products. This can occur if the dacarbazine solution is contaminated with photosensitizing agents, such as riboflavin (vitamin B2), which can lead to alternative degradation pathways.[5][8]
-
Solution: Investigate the purity of the dacarbazine sample and all excipients used in the formulation. If contamination is suspected, use highly purified materials. To identify the unknown peaks, techniques like LC-MS/MS can be employed to determine the mass of the degradation products and elucidate their structures.[16]
Quantitative Data Summary
Table 1: Stability of Reconstituted and Diluted Dacarbazine Solutions under Various Conditions
| Concentration & Container | Storage Temperature | Light Condition | Stability Time (90-105% of initial concentration) |
| 11 mg/mL (reconstituted in amber glass vials) | Room Temperature | Exposed to light | 24 hours |
| 11 mg/mL (reconstituted in amber glass vials) | 2-6°C | Dark | At least 96 hours |
| 1.40 mg/mL (diluted in PVC bags) | Room Temperature | Daylight | 2 hours |
| 1.40 mg/mL (diluted in PVC bags) | Room Temperature | Fluorescent light | 24 hours |
| 1.40 mg/mL (diluted in PVC bags) | Room Temperature | Covered with aluminum foil | 72 hours |
| Diluted solutions | 2-6°C | Dark | At least 168 hours |
Data sourced from El Aatmani et al. (2002).[7]
Table 2: Effect of L-Cysteine on Dacarbazine Photodegradation
| Formulation (1 mM Dacarbazine) | Inhibition of Dacarbazine Photodegradation | Inhibition of Diazo-IC Photogeneration |
| Dacarbazine + 1 mM L-cysteine | ~34% | ~86% |
Data sourced from Uchida et al. (2019).[10][11]
Experimental Protocols
Protocol 1: Photostability Testing of Dacarbazine in Aqueous Solution
-
Preparation of Dacarbazine Solution:
-
Dissolve dacarbazine powder in the desired aqueous buffer (e.g., phosphate buffer, pH 6.8) to a final concentration of 5 mM.[13] Prepare all solutions fresh and under minimal light conditions.
-
-
Light Exposure:
-
Place a triplicate of freshly prepared solutions in clear glass vials.
-
Arrange the vials at a fixed distance (e.g., 30 cm) from a UV lamp (e.g., 300 mm, 15 W) in a photostability chamber.[13]
-
Simultaneously, prepare a "dark control" by wrapping a vial with the same solution in aluminum foil to completely shield it from light.
-
Expose the samples to UV irradiation for a defined period (e.g., 5 hours).[13]
-
-
Sampling and Analysis:
-
At specified time intervals (e.g., every hour), withdraw an aliquot from each vial.
-
Analyze the samples immediately using a validated stability-indicating HPLC-UV method to quantify the remaining dacarbazine and the formation of degradation products like 2-azahypoxanthine.[13]
-
-
HPLC Method Example:
-
Column: Reversed-phase C18.[17]
-
Mobile Phase: Gradient elution with methanol and a suitable buffer (e.g., pH 6.5 sodium phosphate monohydrate buffer, 0.01 mol/L).[17]
-
Flow Rate: 1.0 mL/min.[17]
-
Detection: UV detector set at an appropriate wavelength for dacarbazine (e.g., 323 nm or 364 nm).[15][17]
-
Quantification: Determine the concentration of dacarbazine and its degradation products by comparing the peak areas to a standard curve.
-
Visualizations
Caption: Dacarbazine photodegradation pathway in aqueous solution.
Caption: Workflow for assessing dacarbazine photostability.
References
- 1. Causative agent of vascular pain among photodegradation products of dacarbazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of Light Shielding on Photo-Degradation of Dacarbazine during the Preparation Process [jstage.jst.go.jp]
- 3. Impact of Light Shielding on Photo-Degradation of Dacarbazine during the Preparation Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Photodegradation of Dacarbazine Catalyzed by Vitamin B2 and Flavin Adenine Dinucleotide Under Visible-Light Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pure.teikyo.jp [pure.teikyo.jp]
- 9. sps.nhs.uk [sps.nhs.uk]
- 10. researchgate.net [researchgate.net]
- 11. Photochemically stabilized formulation of dacarbazine with reduced production of algogenic photodegradants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Highly Soluble Dacarbazine Multicomponent Crystals Less Prone to Photodegradation | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Highly Soluble Dacarbazine Multicomponent Crystals Less Prone to Photodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. neuroquantology.com [neuroquantology.com]
- 16. Stability indicating HPLC method for the determination of Dacarbazine in pharmaceutical dosage form | Semantic Scholar [semanticscholar.org]
- 17. Chromatographic method for dacarbazine quantification in skin permeation experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
Dacarbazine In Vivo Optimization: Technical Support Center
Welcome to the technical support center for optimizing dacarbazine (DTIC) dosage in pre-clinical animal studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing their in vivo experiments effectively.
Frequently Asked Questions (FAQs)
Q1: How do I determine a starting dose for dacarbazine in a new animal model?
A1: Determining an appropriate starting dose is critical. A common approach is to use data from previously published studies in similar animal models. If such data is unavailable, you can extrapolate a starting dose from human clinical data based on body surface area (BSA) conversion. Human doses for malignant melanoma can range from 250 mg/m² per day for 5 days every 3 weeks to a single dose of 850 mg/m² every 3 weeks. After converting the human dose to an animal equivalent, it is crucial to begin with a fraction of this dose and perform a dose-escalation study to determine the Maximum Tolerated Dose (MTD).
Q2: What is the mechanism of action for dacarbazine?
A2: Dacarbazine is a prodrug that requires metabolic activation in the liver by cytochrome P450 enzymes. This process converts it into its active cytotoxic form, the methyl diazonium ion. This active compound is an alkylating agent that transfers a methyl group to DNA, primarily at the O6 and N7 positions of guanine. This DNA methylation leads to the formation of DNA adducts, which disrupt DNA replication and transcription, ultimately triggering cell cycle arrest and programmed cell death (apoptosis).
Q3: What are the common routes of administration for dacarbazine in animal studies?
A3: The most common route of administration in both clinical and preclinical settings is intravenous (IV) injection or infusion. Intraperitoneal (i.p.) injection is also frequently used in rodent studies. Other routes, such as intramuscular (IM) and topical application, have been explored in specific formulations like nanoemulsions. Care must be taken to avoid extravasation (leakage from the vein) during IV administration, as it can cause severe tissue damage and pain.
Q4: How should dacarbazine be prepared and stored?
A4: Dacarbazine is supplied as a powder for solution and is sensitive to light. Vials should be refrigerated (2-8°C). Reconstituted solutions should be protected from light during preparation and administration (e.g., by using a light-resistant infusion set). For administration, it is often diluted in normal saline or 5% dextrose in water (D5W).
Troubleshooting Guide
Issue 1: Severe toxicity or unexpected animal deaths are observed.
Symptoms:
-
Significant weight loss (>15-20%)
-
Severe lethargy, hunched posture, ruffled fur
-
Myelosuppression (low white blood cell and platelet counts).
-
Signs of liver or kidney damage (based on bloodwork).
-
Sudden death, potentially linked to hepatic necrosis.
Possible Causes & Solutions:
-
Dose is too high: The administered dose exceeds the MTD in your specific animal strain, age, or sex.
-
Solution: Immediately halt the study. Re-evaluate your starting dose and dose-escalation plan. It is recommended to perform a formal MTD study (see protocol below). Reduce the dose by 30-50% in the next cohort.
-
-
Solvent/Vehicle Toxicity: The vehicle used to dissolve dacarbazine may be causing toxicity.
-
Solution: Run a vehicle-only control group to assess its effects in isolation.
-
-
Metabolic Differences: The animal model may metabolize dacarbazine differently than expected, leading to higher levels of the active, toxic metabolite. Pre-treatment with substances that induce hepatic microsomal enzymes (like ethanol) can increase hepato- and myelotoxicity.
-
Solution: Ensure that animal diet and other co-administered substances do not interfere with liver metabolism.
-
-
Administration Error: Accidental extravasation during
troubleshooting poor dacarbazine solubility for in vitro assays
Welcome to the technical support center for dacarbazine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of dacarbazine in in vitro assays. Here you will find troubleshooting guides and frequently asked questions to address common challenges, particularly concerning its solubility.
Frequently Asked Questions (FAQs)
Q1: What is dacarbazine and what is its mechanism of action?
A1: Dacarbazine (DTIC) is a chemotherapy agent used in the treatment of various cancers, most notably malignant melanoma and Hodgkin's lymphoma.[1][2] It is a prodrug, meaning it is converted into its active form in the body.[1] After administration, dacarbazine is metabolized by liver enzymes, specifically the cytochrome P450 system, to generate the active cytotoxic species, the methyl diazonium ion.[1] This highly reactive molecule then acts as an alkylating agent, adding a methyl group to DNA, primarily at the O6 and N7 positions of guanine residues.[1] This DNA damage disrupts replication and transcription, leading to cell cycle arrest and ultimately apoptosis (programmed cell death).[1][3][4]
Q2: I'm observing a precipitate after adding my dacarbazine stock solution to the cell culture medium. What could be the cause?
A2: Precipitation of dacarbazine in cell culture media is a common issue and can be attributed to several factors:
-
Poor Aqueous Solubility: Dacarbazine has low and pH-dependent solubility in aqueous solutions like cell culture media.[5][6][7][8]
-
Solvent Shock: Adding a highly concentrated dacarbazine stock solution (typically in DMSO) directly to the aqueous medium can cause the drug to rapidly precipitate out of solution.
-
Temperature Changes: Temperature shifts, such as adding a cold stock solution to warm media, can decrease the solubility of dacarbazine.[9]
-
Media Components: Interactions with salts, proteins, and other components in the culture medium can contribute to precipitation.[10]
-
pH Instability: The pH of the medium can affect dacarbazine's solubility.[6][7][8]
Q3: What are the optimal solvents for preparing dacarbazine stock solutions?
A3: Dacarbazine is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is commonly used for preparing high-concentration stock solutions for in vitro studies.[3][11] It is also soluble in ethanol and dimethylformamide, although to a lesser extent.[3] For aqueous solutions, solubility is limited in buffers like PBS (pH 7.2).[3]
Q4: How should I store dacarbazine powder and stock solutions?
A4: Dacarbazine is sensitive to light and temperature.
-
Powder: Intact vials of dacarbazine should be stored at 2 to 8°C and protected from light.[12]
-
Reconstituted Solutions: Reconstituted solutions are stable for up to 24 hours at room temperature when exposed to light, and for at least 96 hours at 2-6°C when stored in the dark.[5][13] If further diluted, for instance in PVC bags, stability in the dark at 2-6°C can extend up to 168 hours.[5][13] It is generally not recommended to store aqueous solutions for more than one day.[3] To minimize degradation, prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles.[14]
Q5: My dacarbazine solution has changed color to pink or red. What does this indicate?
A5: A color change of your dacarbazine solution from a pale yellow or ivory to pink or red is a sign of decomposition.[12] You should discard the solution if you observe this color change.
Troubleshooting Guide: Poor Dacarbazine Solubility
This guide provides a systematic approach to troubleshooting and resolving common issues related to dacarbazine's poor solubility in in vitro assays.
| Problem | Potential Cause | Recommended Solution(s) |
| Precipitate forms immediately upon adding stock solution to media. | Solvent Shock: The rapid change from an organic solvent to an aqueous environment causes the drug to fall out of solution. | 1. Use a lower concentration stock solution. This will reduce the final percentage of organic solvent in your media.2. Add the stock solution drop-wise to the pre-warmed (37°C) media while gently vortexing or swirling. This facilitates rapid and even dispersion.3. Perform a serial dilution in the culture medium to reach the final desired concentration. |
| Precipitate forms over time in the incubator. | Temperature Instability: Dacarbazine's solubility may decrease at 37°C compared to room temperature.Interaction with Media Components: The drug may be interacting with salts or proteins in the media over time. | 1. Visually inspect your cultures frequently after adding dacarbazine.2. Test the solubility of dacarbazine in your specific media at 37°C before conducting your experiment.3. Consider using a serum-free medium if compatible with your cell line to see if serum components are contributing to the precipitation. |
| Inconsistent results between experiments. | Stock Solution Degradation: Dacarbazine is sensitive to light and temperature, and repeated freeze-thaw cycles can lead to degradation and precipitation. | 1. Prepare fresh stock solutions regularly. 2. Aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles.3. Always store stock solutions protected from light at the recommended temperature (2-8°C for short-term, -20°C for long-term). |
| Cloudy or hazy appearance of the final drug solution. | Incomplete Dissolution: The drug may not have fully dissolved in the initial solvent. | 1. Ensure the dacarbazine powder is completely dissolved in the organic solvent before adding it to the media. Gentle warming (to no more than 50°C) or brief sonication can aid dissolution in DMSO.[15] 2. Visually inspect the stock solution for any undissolved particles before use. |
Quantitative Data Summary
The solubility of dacarbazine can vary depending on the solvent and conditions. The following table summarizes available quantitative data.
| Solvent | Approximate Solubility | Notes |
| DMSO | 0.5 mg/mL[3], 3 mg/mL (16.46 mM)[4][11], ≥2.3 mg/mL[16], 3.31 mg/mL (18.15 mM)[17], ≥2.28 mg/mL[14] | Fresh DMSO is recommended as moisture can reduce solubility.[11] |
| Ethanol | ~0.2 mg/mL[3] | Insoluble according to other sources.[4][11] |
| Dimethyl formamide | ~0.3 mg/mL[3] | |
| PBS (pH 7.2) | ~0.1 mg/mL[3] | |
| Water | Insoluble[4][11] | Moderate solubility (≥0.54 mg/mL) has also been reported.[14] |
| 1 M HCl | 50 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Dacarbazine Stock Solution in DMSO
Materials:
-
Dacarbazine powder
-
Anhydrous, sterile DMSO
-
Sterile, light-protected microcentrifuge tubes
-
Vortex mixer
-
0.22 µm syringe filter
Procedure:
-
Weighing: In a sterile environment, accurately weigh the required amount of dacarbazine powder. For a 10 mM stock solution, you will need 1.822 mg of dacarbazine per 1 mL of DMSO.
-
Dissolving: Add the appropriate volume of sterile DMSO to the dacarbazine powder.
-
Mixing: Vortex the tube vigorously until the dacarbazine is completely dissolved. If necessary, gently warm the solution in a 37°C water bath and sonicate briefly to aid dissolution.[15]
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes and store at -20°C, protected from light.
Protocol 2: Preparation of Working Concentrations in Cell Culture Media
Materials:
-
10 mM Dacarbazine stock solution in DMSO (from Protocol 1)
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes or multi-well plates
Procedure:
-
Thawing: Thaw an aliquot of the dacarbazine stock solution at room temperature.
-
Calculating Dilution: Determine the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. Note: The final concentration of DMSO should be kept to a minimum (typically ≤ 0.5%, ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Dilution: While gently swirling or vortexing the pre-warmed media, add the calculated volume of the dacarbazine stock solution drop-wise.
-
Mixing: Mix the solution thoroughly but gently to ensure even distribution of the drug.
-
Application: Immediately add the dacarbazine-containing medium to your cell cultures.
Visualizations
Caption: A flowchart outlining the steps to troubleshoot dacarbazine precipitation in cell culture.
Caption: The metabolic activation of dacarbazine and its subsequent mechanism of DNA alkylation.
References
- 1. What is the mechanism of Dacarbazine? [synapse.patsnap.com]
- 2. Dacarbazine - Wikipedia [en.wikipedia.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Highly Soluble Dacarbazine Multicomponent Crystals Less Prone to Photodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Highly Soluble Dacarbazine Multicomponent Crystals Less Prone to Photodegradation | Semantic Scholar [semanticscholar.org]
- 9. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. publications.ashp.org [publications.ashp.org]
- 13. Stability of dacarbazine in amber glass vials and polyvinyl chloride bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. prostigmin.com [prostigmin.com]
- 15. researchgate.net [researchgate.net]
- 16. raybiotech.com [raybiotech.com]
- 17. medkoo.com [medkoo.com]
Technical Support Center: Minimizing Dacarbazine-Induced Hepatotoxicity in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing dacarbazine (DTIC)-induced hepatotoxicity in animal models. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Troubleshooting Guides and FAQs
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of dacarbazine-induced hepatotoxicity?
A1: Dacarbazine-induced hepatotoxicity is primarily characterized by sinusoidal obstruction syndrome (SOS), also known as veno-occlusive disease (VOD).[1][2] The mechanism is believed to involve direct injury to the sinusoidal endothelial cells in the liver.[1][2][3] This damage leads to the death and extrusion of these cells into the sinusoids, causing obstruction, congestion, and subsequent hepatocellular necrosis.[1][2] The injury may also have an immunological component, as it often appears after the second or third cycle of treatment and can be accompanied by eosinophilia.[1]
Q2: What are the typical signs of dacarbazine-induced hepatotoxicity in animal models?
A2: Common signs include elevated serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), as well as increased bilirubin levels.[4] Histopathological examination of the liver may reveal centrilobular necrosis, occlusion of sinusoids, and damage to the hepatic veins.[1] In some animal models, researchers have also observed moderate hepatitis.[5][6]
Q3: Are there factors that can exacerbate dacarbazine's hepatotoxicity?
A3: Yes. Pre-treatment with agents that induce hepatic microsomal enzymes, such as ethanol, has been shown to significantly increase the hepatotoxicity and myelotoxicity of dacarbazine in rats.[7][8] Therefore, it is crucial to avoid the use of such agents in experimental animals.
Q4: Can dacarbazine be protected from light to reduce its toxicity?
A4: Some studies suggest that the photodegradation of dacarbazine may contribute to its side effects. Protecting dacarbazine solutions from light during preparation and administration has been proposed as a way to potentially reduce its toxicity without compromising its therapeutic efficacy.
Troubleshooting Guide
Issue 1: High variability in liver enzyme levels between animals in the same treatment group.
-
Possible Cause: Inconsistent dacarbazine solution preparation or administration. Dacarbazine can degrade when exposed to light.
-
Troubleshooting Step: Prepare dacarbazine solutions fresh for each experiment and protect them from light at all times using amber vials or foil wrapping. Ensure consistent administration technique (e.g., injection speed, volume) for all animals.
Issue 2: Unexpectedly high mortality rate in the dacarbazine-treated group.
-
Possible Cause 1: The dacarbazine dose may be too high for the specific animal strain or model. Toxicity can be dose-dependent.[7][8]
-
Troubleshooting Step 1: Conduct a dose-response study to determine the optimal dose that induces hepatotoxicity without causing excessive mortality.
-
Possible Cause 2: The animals may have a compromised baseline liver function or be sensitized to liver injury.
-
Troubleshooting Step 2: Ensure the use of healthy animals from a reputable supplier. Avoid co-administration of other substances that may affect liver function unless it is a specific aim of the study. Pre-screening a subset of animals for baseline liver function tests can be beneficial.
Issue 3: Lack of significant hepatotoxicity observed at previously reported doses.
-
Possible Cause: The animal strain used may be less susceptible to dacarbazine-induced liver injury.
-
Troubleshooting Step: Review the literature to confirm the appropriate animal model and strain for this type of study. Sprague-Dawley rats and C57BL/6 mice have been used in published studies.[4][8] If using a different strain, a pilot study to establish a suitable dose is recommended.
Issue 4: Histopathological findings are inconsistent with biochemical data.
-
Possible Cause: The timing of sample collection may not be optimal for observing peak histological changes.
-
Troubleshooting Step: Conduct a time-course experiment to determine the optimal endpoint for observing both biochemical and histological changes. The onset of toxicity can occur within hours to days after administration.[3]
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating dacarbazine-induced hepatotoxicity and the effects of protective agents.
Table 1: Effects of Dacarbazine on Liver Function Markers in Mice
| Treatment Group | ALT (U/L) | AST (U/L) | Bilirubin (mg/dL) |
| Control (PBS) | ~30 | ~60 | ~0.2 |
| Dacarbazine (DTIC) | >150 | >250 | >0.8 |
| Silibinin + DTIC | <100 | <150 | <0.5 |
| PLGA/Silibinin + DTIC | <75 | <120 | <0.4 |
Data are approximate values based on graphical representations in Durymanov et al. (2020) and are for illustrative purposes.[4]
Table 2: Effect of Melatonin on Liver Function and Oxidative Stress Markers in a Toxin-Induced Hepatitis Rat Model
| Parameter | Control | Toxin-Induced Hepatitis | Toxin + Melatonin (10 mg/kg) |
| AST (U/L) | Normal | Significantly Increased | Significantly Decreased |
| ALT (U/L) | Normal | Significantly Increased | Significantly Decreased |
| Hepatic TBARS | Normal | Significantly Increased | Significantly Decreased |
| Hepatic Glutathione | Normal | Significantly Decreased | Significantly Increased |
| Serum iNOS | Normal | Significantly Increased | Significantly Decreased |
This table illustrates the trends observed in a study using a different hepatotoxin but demonstrates the potential protective effects of melatonin on key markers relevant to liver injury.[9][10]
Experimental Protocols
Protocol 1: Induction of Dacarbazine Hepatotoxicity in Mice and Mitigation with Silibinin
This protocol is based on the methodology described by Durymanov et al. (2020).[4]
-
Animal Model: 8-week-old male C57BL/6J mice.
-
Tumor Induction (if applicable): Subcutaneously inject 0.5 million B16F1 melanoma cells into the right flank.
-
Grouping:
-
Group 1: Control (PBS administration).
-
Group 2: Dacarbazine (DTIC) treatment.
-
Group 3: Free Silibinin (SBN) pre-treatment followed by DTIC.
-
Group 4: PLGA/Silibinin (PLGA/SBN) nanoparticles pre-treatment followed by DTIC.
-
-
Treatment Regimen:
-
Pre-treatment (Days 3, 6, 9 post-tumor inoculation):
-
Groups 1 & 2: Administer PBS.
-
Group 3: Administer SBN at a dose of 10 mg/kg intraperitoneally (dissolved in PBS with 5% DMSO).
-
Group 4: Administer PLGA/SBN nanoparticles (equivalent to 10 mg/kg SBN) intravenously.
-
-
Treatment (Days 4, 7, 10 post-tumor inoculation):
-
Group 1: Administer PBS.
-
Groups 2, 3, & 4: Administer DTIC at a dose of 110 mg/kg intraperitoneally (dissolved in PBS).
-
-
-
Sample Collection and Analysis:
-
At the end of the experiment, euthanize the mice.
-
Collect blood via cardiac puncture for serum analysis of ALT, AST, and bilirubin.
-
Harvest liver tissue for histopathological examination and analysis of caspase-3 activation.
-
Protocol 2: Evaluation of Dose-Dependent Hepatotoxicity of Dacarbazine in Rats
This protocol is adapted from the study by Paschke et al. (1993).[7][8]
-
Animal Model: Sprague-Dawley rats.
-
Grouping:
-
Group 1: Control (vehicle administration).
-
Group 2: Low-dose Dacarbazine (4.5 mg/kg).
-
Group 3: High-dose Dacarbazine (200 mg/kg).
-
(Optional) Group 4: Ethanol pre-treatment followed by high-dose Dacarbazine.
-
-
Treatment Regimen:
-
Administer dacarbazine intraperitoneally (i.p.) or intravenously (i.v.).
-
For the optional group, provide ethanol in the drinking water prior to dacarbazine administration.
-
-
Sample Collection and Analysis:
-
Collect blood samples at designated time points after dacarbazine administration.
-
Measure serum alanine aminotransferase (ALT) and cholinesterase levels.
-
Perform complete blood counts (WBC and platelets).
-
Harvest liver tissue for histological evaluation.
-
Visualizations
Signaling Pathway of Dacarbazine-Induced Hepatotoxicity and Protective Mechanisms
Caption: Dacarbazine metabolism leads to reactive species, targeting SECs and causing ROS generation and GSH depletion, culminating in SOS. Silibinin and melatonin offer protection through Nrf2 activation and ROS scavenging, respectively.
Experimental Workflow for Investigating Protective Agents
Caption: A structured workflow for evaluating agents that protect against dacarbazine-induced liver toxicity, from animal model selection to data analysis.
References
- 1. Dacarbazine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Sinusoidal Obstruction Syndrome (Veno-occlusive Disease) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Dacarbazine toxicity in murine liver cells: a model of hepatic endothelial injury and glutathione defense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pre-treatment With PLGA/Silibinin Nanoparticles Mitigates Dacarbazine-Induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acute toxic effects of single dose dacarbazine: hematological and histological changes in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of hepatotoxicity caused by dacarbazine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of hepatotoxicity caused by dacarbazine in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Hepatoprotective Effect of Melatonin in Toxic Liver Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Dacarbazine Studies: A Technical Support Guide to Managing Side Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing the side effects of dacarbazine in preclinical studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of dacarbazine observed in preclinical animal models?
A1: The most frequently reported side effects in preclinical studies include myelosuppression (anemia, thrombocytopenia, and leukopenia), hepatotoxicity, and gastrointestinal toxicity (nausea and vomiting).[1][2][3][4] Skin toxicity, such as ulceration, can also occur, particularly with intradermal administration or extravasation.[5]
Q2: How is dacarbazine metabolized and how does this relate to its toxicity?
A2: Dacarbazine is a prodrug that is metabolically activated primarily in the liver by cytochrome P450 enzymes (CYP1A1, CYP1A2, and CYP2E1).[2] This process generates the active alkylating agent, the methyl diazonium ion, which is responsible for its anticancer activity but also contributes to its toxicity.[2] The liver's central role in activation makes it a primary target for toxicity.
Q3: What is the role of glutathione in dacarbazine-induced toxicity?
A3: Glutathione (GSH) plays a crucial role in detoxifying dacarbazine's reactive metabolites.[6] Depletion of GSH in preclinical models has been shown to exacerbate dacarbazine's toxicity, particularly in liver sinusoidal endothelial cells.[6] Conversely, supplementation with exogenous glutathione can offer protection.[6]
Troubleshooting Guide
Myelosuppression
Q4: My animals are showing significant drops in blood cell counts after dacarbazine administration. How can I monitor and quantify this?
A4: Regular blood sampling is essential for monitoring myelosuppression. A complete blood count (CBC) should be performed at baseline and at regular intervals after dacarbazine administration (e.g., days 3, 7, 14, and 21). Key parameters to monitor are white blood cell (WBC) count, red blood cell (RBC) count, and platelet count.[7]
Table 1: Example of Dacarbazine-Induced Myelosuppression in Hamsters
| Treatment Group | Dose (g/m²) | Anemia | Thrombocytopenia | Leukopenia |
| Control | 0 | - | - | + (Leukocytosis) |
| Dacarbazine | 1.4 | + | + | + |
| Dacarbazine | 1.6 | + | + | + |
| Dacarbazine | 1.8 | + | + | + |
| Dacarbazine | 2.0 | + | + | + |
| Data synthesized from a study in Syrian golden hamsters.[1][4] |
Q5: Are there any experimental interventions to mitigate dacarbazine-induced myelosuppression in preclinical studies?
A5: While specific preclinical protocols for mitigating myelosuppression are not extensively detailed in the provided search results, the co-administration of hematopoietic growth factors is a clinical strategy that could be adapted for preclinical models. Additionally, a study on propolis (bee glue) showed a protective effect against dacarbazine-induced cytogenetic damage in the bone marrow of mice, suggesting that natural compounds with antioxidant properties could be investigated.[8]
Hepatotoxicity
Q6: I am observing signs of liver damage in my study animals. What are the typical histological findings?
A6: In preclinical models, dacarbazine-induced hepatotoxicity is characterized by dose-dependent hepatocellular necrosis.[9][10] In some cases, veno-occlusive disease (VOD), also known as sinusoidal obstruction syndrome, has been reported, which involves damage to the sinusoidal endothelial cells.[6]
Q7: How can I assess hepatotoxicity in my preclinical model?
A7: Hepatotoxicity can be assessed through a combination of serum biochemistry and histopathology.
-
Serum Biochemistry: Measure liver enzyme levels such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[9]
-
Histopathology: Collect liver tissue for histological examination to identify necrosis, inflammation, and vascular damage.[9][10]
Table 2: Effect of Ethanol Pretreatment on Dacarbazine Hepatotoxicity in Rats
| Treatment Group | Dacarbazine Dose (mg/kg) | Significant Serological Changes |
| Dacarbazine alone | 200 | No |
| Ethanol + Dacarbazine | 200 | Yes |
| Data from a study in Sprague-Dawley rats.[9][10] |
Q8: Can the vehicle or administration route affect the severity of hepatotoxicity?
A8: A study in rats found that the mode of application (intraperitoneal vs. intravenous) did not significantly influence the degree of hepatotoxicity.[9][10] However, factors that induce hepatic microsomal enzymes, such as ethanol, can increase both hepato- and myelotoxicity.[9][10]
Gastrointestinal Toxicity
Q9: My animals are experiencing significant nausea and vomiting. Are there any established preclinical antiemetic protocols?
A9: While specific preclinical antiemetic protocols for dacarbazine are not extensively detailed in the provided search results, clinical antiemetic regimens can be adapted for animal models. These typically involve a combination of a 5-HT3 receptor antagonist (e.g., ondansetron) and a corticosteroid (e.g., dexamethasone).[11][12][13] The doses and administration schedule would need to be optimized for the specific animal model.
Formulation and Administration
Q10: I am concerned about the stability of my dacarbazine solution. What precautions should I take?
A10: Dacarbazine is highly sensitive to light and can degrade into potentially toxic products.[1][14][15] It is crucial to protect dacarbazine solutions from light during preparation, storage, and administration.[1][15]
-
Preparation: Prepare solutions in a dimly lit area or under a yellow light.
-
Storage: Store reconstituted vials and diluted solutions in the dark, preferably refrigerated (2-8°C).[1][15]
-
Administration: Use amber-colored infusion bags or wrap standard IV bags in a light-protective cover. Use opaque infusion tubing.[1][15]
Table 3: Stability of Dacarbazine Solutions
| Solution | Storage Condition | Stability |
| Reconstituted (in vial) | Room temperature, light exposure | 24 hours |
| Reconstituted (in vial) | 2-6°C, dark | At least 96 hours |
| Diluted (in PVC bag) | Daylight | 2 hours |
| Diluted (in PVC bag) | Fluorescent light | 24 hours |
| Diluted (in PVC bag) | Covered with aluminum foil | 72 hours |
| Diluted (in PVC bag) | 2-6°C | At least 168 hours |
| Data from a study on the stability of dacarbazine in glass vials and PVC bags.[1][15] |
Q11: My animals are experiencing skin reactions at the injection site. How can I manage this?
A11: Skin ulceration can occur with intradermal injection or extravasation of dacarbazine.[5] One preclinical study in mice showed that the local administration of sodium thiosulfate (0.3 M) significantly reduced dacarbazine-induced skin ulcers.[5]
Experimental Protocols
Protocol 1: Assessment of Dacarbazine-Induced Myelosuppression in Mice
-
Animal Model: BALB/c or C57BL/6 mice.
-
Dacarbazine Administration: Administer dacarbazine via intraperitoneal (IP) or intravenous (IV) injection at the desired dose.
-
Blood Collection: Collect a small volume of blood (e.g., 20-50 µL) from the tail vein or saphenous vein at baseline (day 0) and on days 3, 7, 14, and 21 post-injection.
-
Complete Blood Count (CBC): Analyze the blood samples using an automated hematology analyzer to determine WBC, RBC, and platelet counts.
-
Data Analysis: Compare the blood cell counts of the dacarbazine-treated groups to a vehicle-treated control group.
Protocol 2: Management of Dacarbazine Extravasation-Induced Skin Toxicity in Mice
-
Animal Model: Dehaired BALB/c mice.
-
Dacarbazine Administration: Administer a single intradermal injection of dacarbazine (e.g., 0.5-10 mg in 0.05 mL of saline).[5]
-
Antidote Preparation: Prepare a 0.3 M solution of sodium thiosulfate in sterile water for injection.
-
Antidote Administration: Immediately after dacarbazine injection, inject the sodium thiosulfate solution (e.g., 0.05 mL) into and around the dacarbazine injection site.[5]
-
Assessment: Visually inspect and measure the area of skin ulceration daily for a specified period (e.g., 14 days).
-
Data Analysis: Compare the ulcer size in the sodium thiosulfate-treated group to a group that received dacarbazine alone.
Visualizations
Caption: Metabolic activation pathway of dacarbazine.
References
- 1. Stability of dacarbazine in amber glass vials and polyvinyl chloride bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Dacarbazine? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Acute toxic effects of single dose dacarbazine: hematological and histological changes in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experimental dacarbazine antitumor activity and skin toxicity in relation to light exposure and pharmacologic antidotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dacarbazine toxicity in murine liver cells: a model of hepatic endothelial injury and glutathione defense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. globalrph.com [globalrph.com]
- 8. Reduction of Dacarbazine cytogenetic effects on somatic cells in male mice using bee glue (Propolis) to manifest the scientific miracles in the Quran - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of hepatotoxicity caused by dacarbazine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of hepatotoxicity caused by dacarbazine in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase II study of dacarbazine given with modern prophylactic anti-emetics and growth factor support to patients with metastatic, resistant soft tissue, and bone sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. scispace.com [scispace.com]
- 14. Impact of Light Shielding on Photo-Degradation of Dacarbazine during the Preparation Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Dacarbazine Technical Support Center: Impact of pH on Stability and Activity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive information, troubleshooting guides, and frequently asked questions (FAQs) regarding the critical impact of pH on the stability and activity of dacarbazine. Understanding these parameters is essential for accurate experimental design, reliable results, and the development of stable formulations.
Troubleshooting Guides
This section addresses common issues encountered during experiments involving dacarbazine, with a focus on problems arising from pH variations.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Pink or Red Discoloration of Dacarbazine Solution | Photodegradation, which can be accelerated by pH changes. Chemical degradation, particularly at neutral to alkaline pH. | Immediately protect the solution from light. Prepare fresh solutions and use them promptly. Ensure the pH of the solution is within the optimal stability range (pH 3.0-4.0). |
| Precipitate Formation in Solution | Dacarbazine has pH-dependent solubility. Exceeding the solubility limit at a given pH. Degradation products may have lower solubility. | Adjust the pH of the solution to the acidic range (pH 3.0-4.0) to improve solubility. Filter the solution through a 0.22 µm filter if precipitate persists after pH adjustment, but be aware this may remove some active drug. Prepare solutions at a lower concentration. |
| Inconsistent or Lower-than-Expected Cytotoxicity in Cell-Based Assays | Degradation of dacarbazine in the cell culture medium (typically at physiological pH ~7.4) leading to reduced concentration of the active compound. Altered activity of the active metabolite, MTIC, at the pH of the cell culture medium. | Minimize the incubation time of dacarbazine in the medium before and during the assay. Prepare fresh dacarbazine solutions immediately before addition to the cells. Consider using a buffered solution with a slightly more acidic pH if compatible with the cell line, though this is often not feasible. Account for potential degradation when interpreting results. |
| Variability in Analytical (e.g., HPLC) Results | On-column or in-sample degradation due to inappropriate mobile phase pH or sample diluent. Incomplete extraction or recovery due to pH-dependent solubility. | Ensure the mobile phase pH is optimized for dacarbazine stability (typically acidic). Use a sample diluent with a pH of 3.0-4.0. Keep sample vials cool and protected from light in the autosampler. |
Frequently Asked Questions (FAQs)
Stability
Q1: What is the optimal pH for dacarbazine stability in aqueous solutions?
A1: Dacarbazine is most stable in acidic conditions, specifically at a pH range of 3.0 to 4.0.[1] Reconstituted dacarbazine for injection is typically formulated to have a pH within this range.
Q2: How does pH affect the rate of dacarbazine degradation?
A2: The degradation of dacarbazine is significantly accelerated as the pH increases, particularly in the neutral to alkaline range (pH 4.5-8.1).[2] Both hydrolytic and photolytic degradation are dependent on the ionization state of the dacarbazine molecule, which is governed by the pH of the solution.[3]
Q3: What are the main degradation products of dacarbazine, and is their formation pH-dependent?
A3: The primary degradation products of dacarbazine are 2-azahypoxanthine and 5-diazoimidazole-4-carboxamide (diazo-IC).[4][5] The formation of these products is influenced by both pH and light exposure. For instance, different degradation products may be favored under varying pH and light conditions.[4]
Q4: My dacarbazine solution turned pink. Is it still usable?
A4: A change in color from pale yellow to pink or red is a sign of decomposition.[6] It is strongly recommended not to use discolored solutions, as this indicates a loss of the active pharmaceutical ingredient and the presence of potentially toxic degradation products.
Activity
Q5: How does pH affect the activity of dacarbazine?
A5: Dacarbazine is a prodrug that is metabolically activated in the liver to 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC), which is the active alkylating agent.[7] The stability of MTIC is also pH-dependent. While dacarbazine itself is more stable at acidic pH, the conversion to and stability of its active metabolite at the physiological pH of target tissues is crucial for its anticancer activity. The conversion of MTIC to the ultimate alkylating species, the methyldiazonium cation, is a pH-dependent and irreversible process.[8]
Q6: Does the pH of the tumor microenvironment influence dacarbazine's efficacy?
A6: The tumor microenvironment is often slightly acidic compared to normal tissues. This lower pH could potentially influence the stability and activity of dacarbazine and its metabolites once they reach the tumor site. However, detailed clinical data directly correlating tumor pH with dacarbazine efficacy is complex and multifactorial.
Quantitative Data on Dacarbazine Stability
The stability of dacarbazine is highly dependent on the pH of the solution. The following table summarizes the degradation of dacarbazine under various stress conditions.
| Condition | pH | Temperature | Time | Degradation (%) | Reference |
| Acid Hydrolysis | 1N HCl | 60°C | 6 hours | 7.08 | [2] |
| Alkaline Hydrolysis | 0.1N NaOH | 60°C | 6 hours | Not specified, but degradation occurs | [2] |
| Neutral (Water) | ~7 | Room Temp. | 1 hour | Not specified | |
| Acidic Condition | Not Specified | Not Specified | Not Specified | 14.96 | [7] |
| Alkaline Condition | Not Specified | Not Specified | Not Specified | 11.31 | [7] |
Note: The percentage of degradation can vary based on the specific experimental conditions such as the exact pH, temperature, concentration, and exposure to light.
Experimental Protocols
Dacarbazine Stability Testing by HPLC (Forced Degradation Study)
This protocol outlines a general procedure for assessing the stability of dacarbazine under forced degradation conditions.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve dacarbazine in a suitable solvent (e.g., methanol or a slightly acidic aqueous buffer) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
2. Forced Degradation Conditions:
-
Acid Degradation: Mix an aliquot of the stock solution with an equal volume of 1N HCl. Heat the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 6 hours).[2]
-
Alkaline Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1N NaOH. Heat the mixture under the same conditions as the acid degradation.[2]
-
Neutral Degradation: Mix an aliquot of the stock solution with an equal volume of purified water and heat under the same conditions.
-
Photodegradation: Expose a solution of dacarbazine to a light source (e.g., UV lamp or daylight) for a specified duration. A control sample should be kept in the dark under the same temperature conditions.
-
Oxidative Degradation: Treat an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) and monitor for degradation over time.
3. Sample Analysis by RP-HPLC:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of an acidic buffer (e.g., 0.1% orthophosphoric acid, pH adjusted to ~5) and an organic solvent (e.g., acetonitrile) in a suitable ratio (e.g., 90:10 v/v).[2]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 323 nm.[2]
-
Injection Volume: 20 µL.
-
-
Procedure:
-
After the specified degradation period, cool the samples to room temperature and neutralize if necessary.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Inject the samples into the HPLC system.
-
Quantify the amount of remaining dacarbazine and any major degradation products by comparing the peak areas to that of a freshly prepared standard solution.
-
Visualizations
Caption: Simplified pathway of dacarbazine photodegradation.
Caption: Metabolic activation and mechanism of action of dacarbazine.
Caption: General workflow for dacarbazine stability testing.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Stability of dacarbazine in amber glass vials and polyvinyl chloride bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Highly Soluble Dacarbazine Multicomponent Crystals Less Prone to Photodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STABILITY INDICATING METHOD DEVELOPMENT AND VALIDATION, STRESS DEGRADATION STUDIES FOR DACARBAZINE BY USINGRP-HPLC | Neuroquantology [neuroquantology.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle in Melanoma Treatment: Dacarbazine vs. Temozolomide
For decades, dacarbazine (DTIC) has been a standard-of-care chemotherapy for metastatic melanoma. However, the introduction of its oral analogue, temozolomide (TMZ), offered a more convenient administration route and the potential for improved central nervous system penetration. This guide provides a comprehensive comparison of the efficacy of dacarbazine and temozolomide in melanoma treatment, supported by data from key clinical trials, detailed experimental protocols, and an exploration of their mechanisms of action and resistance.
Efficacy Snapshot: A Tale of Two Alkylating Agents
Numerous clinical trials have pitted dacarbazine against temozolomide in the treatment of advanced melanoma. While initial hopes were high for temozolomide's superiority, the overall picture reveals a nuanced landscape where neither agent has demonstrated a consistent, significant advantage in overall survival.
A meta-analysis of three randomized clinical trials encompassing 1,314 patients showed no significant difference in complete response, stable disease, or overall disease control rate between temozolomide and dacarbazine.[1][2] However, some individual studies have reported modest, albeit not always statistically significant, benefits for one agent over the other in certain endpoints.
For instance, one phase III randomized trial involving 305 patients with advanced metastatic melanoma reported a slightly longer median survival time for patients treated with temozolomide (7.7 months) compared to dacarbazine (6.4 months), although this difference was not statistically significant.[3][4][5] This study did, however, find a statistically significant improvement in progression-free survival for the temozolomide group (1.9 months vs. 1.5 months).[3][4][5]
Conversely, a large randomized phase III study (EORTC 18032) with 859 patients found no improvement in overall survival or progression-free survival with an extended, escalated dose of temozolomide compared to standard-dose dacarbazine.[6] In this trial, the median overall survival was 9.1 months for temozolomide and 9.4 months for dacarbazine.[6] While the overall response rate was slightly higher in the temozolomide arm (14.5% vs. 9.8%), the duration of response was longer with dacarbazine.[6]
Here is a summary of key efficacy data from prominent clinical trials:
| Metric | Dacarbazine | Temozolomide | Study/Reference |
| Median Overall Survival | 6.4 months | 7.7 months | Middleton et al., 2000[3][4][5] |
| Median Overall Survival | 9.4 months | 9.1 months | EORTC 18032[6] |
| Median Progression-Free Survival | 1.5 months | 1.9 months | Middleton et al., 2000[3][4][5] |
| Median Progression-Free Survival | 2.2 months | 2.3 months | EORTC 18032[6] |
| Overall Response Rate | 12% | 13% | Middleton et al., 2000 |
| Overall Response Rate | 9.8% | 14.5% | EORTC 18032[6] |
| Complete Response Rate | 2.7% | 2.6% | Middleton et al., 2000 |
Unraveling the Mechanism: A Shared Path of DNA Alkylation
Both dacarbazine and temozolomide are alkylating agents that exert their cytotoxic effects by damaging the DNA of cancer cells. Their mechanism of action, while initiated differently, converges on the production of the same active metabolite, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC).[7]
Dacarbazine requires initial activation in the liver by cytochrome P450 enzymes to form MTIC.[7] In contrast, temozolomide is a prodrug that spontaneously converts to MTIC at physiological pH, bypassing the need for hepatic activation.[8] This property contributes to its excellent oral bioavailability and ability to cross the blood-brain barrier.
Once formed, MTIC releases a methyldiazonium cation, a highly reactive species that transfers a methyl group to DNA bases, primarily at the O6 and N7 positions of guanine and the N3 position of adenine.[8][9] This DNA methylation leads to base mispairing during DNA replication and the induction of DNA strand breaks, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).
The Wall of Resistance: How Melanoma Fights Back
A major hurdle in the treatment of melanoma with alkylating agents is the development of drug resistance. Two primary mechanisms underpin this resistance: the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT) and defects in the mismatch repair (MMR) system.
O6-methylguanine-DNA methyltransferase (MGMT): This "suicide" enzyme directly removes the methyl groups from the O6 position of guanine, thereby repairing the DNA damage induced by dacarbazine and temozolomide.[10][11][12] High levels of MGMT expression in melanoma cells are associated with resistance to these drugs.[10][11] Conversely, tumors with low or absent MGMT expression, often due to methylation of the MGMT gene promoter, are more sensitive to the cytotoxic effects of these agents.[13]
Mismatch Repair (MMR) System: The MMR system is a crucial cellular machinery that recognizes and repairs base mismatches that occur during DNA replication. When O6-methylguanine is not repaired by MGMT, it can mispair with thymine during the next round of DNA replication. A proficient MMR system recognizes this mismatch and initiates a futile cycle of repair attempts that ultimately leads to DNA double-strand breaks and cell death.[14] However, if the MMR system is deficient, the cell tolerates the mismatch, allowing mutations to accumulate and rendering the cell resistant to the effects of temozolomide.[15][16]
References
- 1. mm-encapsulation.com [mm-encapsulation.com]
- 2. Efficacy and side effects of dacarbazine in comparison with temozolomide in the treatment of malignant melanoma: a meta-analysis consisting of 1314 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Randomized phase III study of temozolomide versus dacarbazine in the treatment of patients with advanced metastatic malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Extended schedule, escalated dose temozolomide versus dacarbazine in stage IV melanoma: final results of a randomised phase III study (EORTC 18032) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Temozolomide - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. O(6)-methylguanine DNA-methyltransferase (MGMT) overexpression in melanoma cells induces resistance to nitrosoureas and temozolomide but sensitizes to mitomycin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acquired resistance to 6-thioguanine in melanoma cells involves the repair enzyme O6-methylguanine-DNA methyltransferase (MGMT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Genetic and epigenetic landscape of O6-methylguanine-DNA methyltransferase (MGMT): implications for DNA repair and cancer therapeutics [explorationpub.com]
- 14. Mismatch repair deficiency: a temozolomide resistance factor in medulloblastoma cell lines that is uncommon in primary medulloblastoma tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mismatch repair deficiency does not mediate clinical resistance to temozolomide in malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mismatch Repair Deficiency Does Not Mediate Clinical Resistance to Temozolomide in Malignant Glioma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxic Effects of Dacarbazine and Fotemustine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic effects of two key alkylating chemotherapeutic agents, dacarbazine and fotemustine, widely used in the treatment of melanoma. By presenting supporting experimental data, detailed methodologies, and visual representations of their mechanisms of action, this document aims to be a valuable resource for researchers in oncology and drug development.
Overview of Dacarbazine and Fotemustine
Dacarbazine (DTIC) and fotemustine are both alkylating agents that exert their cytotoxic effects primarily through inducing DNA damage, leading to cell cycle arrest and apoptosis. However, they differ in their chemical structure, mechanism of activation, and the specific types of DNA lesions they create.
Dacarbazine is a triazene prodrug that requires metabolic activation in the liver by cytochrome P450 enzymes (primarily CYP1A1, CYP1A2, and CYP2E1) to form its active metabolite, 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC).[1][2] MTIC then releases a highly reactive methyl diazonium ion, which methylates DNA, predominantly at the O6 and N7 positions of guanine.[2] This DNA methylation leads to base mispairing, DNA strand breaks, and ultimately, cell death.[2]
Fotemustine is a third-generation nitrosourea that, due to its lipophilic nature, can cross the blood-brain barrier. It spontaneously decomposes in aqueous solutions to form reactive chloroethylating species.[3] These intermediates alkylate the O6 position of guanine in DNA, which can then form inter- and intra-strand cross-links.[3] These cross-links are highly cytotoxic as they prevent DNA replication and transcription, triggering apoptosis.
A key factor in the resistance to both drugs is the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT), which can remove the alkyl adducts from the O6 position of guanine, thereby mitigating the cytotoxic effects of these agents.[4]
Quantitative Comparison of Cytotoxicity
The following table summarizes the in vitro cytotoxic effects of dacarbazine and fotemustine on various melanoma cell lines, as determined by the IC50 (half-maximal inhibitory concentration) values from different studies. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions between studies.
| Cell Line | Drug | IC50 Value | Exposure Time | Assay | Reference |
| A375 | Dacarbazine | ~15.40 µM | 72 hours | CCK-8 | [5] |
| Dacarbazine | IC50 decreased with longer exposure | 24, 48, 72 hours | MTT | [6] | |
| Fotemustine | More cytotoxic than in MGMT-transfected cells | Not specified | Not specified | [4] | |
| SK-MEL-28 | Dacarbazine | ~309.55 µM | 72 hours | CCK-8 | [5] |
| MNT-1 | Dacarbazine | IC50 decreased with longer exposure | 24, 48, 72 hours | MTT | [6] |
| B16F10 | Dacarbazine | 1400 µg/mL | Not specified | MTT | [7] |
| HTB140 | Dacarbazine | 100 µM and 250 µM caused ~50% growth inhibition | 3 days | Not specified | [8] |
| Fotemustine | 100 µM and 250 µM caused ~50% growth inhibition | 3 days | Not specified | [8] | |
| WM-266-4 | Dacarbazine | IC50 ~1.0 mM | 24 hours | Not specified | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the cytotoxic effects of dacarbazine and fotemustine.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate melanoma cells (e.g., A375, MNT-1) in 96-well plates at a density of 2 x 104 cells/well and allow them to adhere overnight.[6]
-
Drug Treatment: Treat the cells with various concentrations of dacarbazine (e.g., 6.25 to 500 µg/mL) or fotemustine for different time periods (e.g., 24, 48, 72 hours).[6] Include untreated cells as a control.
-
MTT Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Annexin V-PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed melanoma cells in 6-well plates and treat with desired concentrations of dacarbazine or fotemustine for a specified time (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Cell Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and measure emission at 525 nm, and excite PI at 488 nm and measure emission at >670 nm.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis
This assay uses propidium iodide (PI) staining to determine the distribution of cells in different phases of the cell cycle.
-
Cell Preparation: Treat melanoma cells with dacarbazine or fotemustine for the desired duration (e.g., 24 or 48 hours).[3][9]
-
Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[3]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL).[3] Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Dacarbazine has been shown to induce S and G2/M phase arrest in melanoma cells.[10]
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of dacarbazine and fotemustine are initiated by different activation pathways but converge on the induction of DNA damage, leading to cell cycle arrest and apoptosis.
Dacarbazine Signaling Pathway
Caption: Dacarbazine's metabolic activation and induction of apoptosis.
Fotemustine Signaling Pathway
References
- 1. Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Dacarbazine? [synapse.patsnap.com]
- 3. Synergistic inhibitory effects of the oxyresveratrol and dacarbazine combination against melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity, DNA damage, and apoptosis induced by new fotemustine analogs on human melanoma cells in relation to O6-methylguanine DNA-methyltransferase expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocatechuic aldehyde acts synergistically with dacarbazine to augment DNA double-strand breaks and promote apoptosis in cutaneous melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combined Therapy with Dacarbazine and Hyperthermia Induces Cytotoxicity in A375 and MNT-1 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Cytotoxicity of Dacarbazine Potentiated by Sea Cucumber Saponin in Resistant B16F10 Melanoma Cells through Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Combined pitavastatin and dacarbazine treatment activates apoptosis and autophagy resulting in synergistic cytotoxicity in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ptfarm.pl [ptfarm.pl]
Dacarbazine in Patient-Derived Xenografts: A Comparative Guide to Anti-Tumor Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the anti-tumor effects of dacarbazine, a long-standing chemotherapy agent, with a focus on its validation in patient-derived xenograft (PDX) models. While clinical data on dacarbazine is extensive, its evaluation in PDX models, which are increasingly recognized for their predictive power in preclinical research, is less documented. This guide synthesizes the available PDX data for dacarbazine, offers comparisons with alternative therapies based on clinical findings, and provides detailed experimental protocols to aid in the design of future PDX-based studies.
Dacarbazine: Mechanism of Action
Dacarbazine is an alkylating agent that exerts its anti-tumor effects primarily through the methylation of DNA.[1][2][3][4] It is a prodrug that is metabolically activated in the liver to form the reactive methylating agent, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC).[4][5] MTIC then transfers a methyl group to DNA, leading to DNA damage, inhibition of DNA replication and transcription, and ultimately, apoptosis (programmed cell death) of rapidly dividing cancer cells.[1][2][3][4]
Dacarbazine Efficacy in Patient-Derived Xenografts
Direct evidence for dacarbazine's anti-tumor effect in PDX models comes from a study on dedifferentiated solitary fibrous tumors (D-SFT), a rare type of soft tissue sarcoma. This study established two D-SFT PDX models and evaluated the efficacy of dacarbazine in combination with doxorubicin and ifosfamide.
Key Findings:
-
Combination Superior to Monotherapy: In both D-SFT PDX models, the combination of doxorubicin and dacarbazine resulted in a maximum tumor volume inhibition of over 80%.[6] Combinations of dacarbazine with ifosfamide also demonstrated greater anti-tumor activity than single-agent treatments.[6]
-
Clinical Correlation: The promising results from the PDX models were reflected in a retrospective analysis of twelve SFT patients treated with doxorubicin and dacarbazine, where a notable number of responses were observed, particularly in high-grade D-SFT patients.[6]
| Treatment Group | PDX Model 1 (Tumor Volume Inhibition) | PDX Model 2 (Tumor Volume Inhibition) |
| Doxorubicin + Dacarbazine | >80% | >80% |
| Dacarbazine + Ifosfamide | Data not specified, but superior to monotherapy | Data not specified, but superior to monotherapy |
| Doxorubicin + Ifosfamide | Data not specified, but superior to monotherapy | Data not specified, but superior to monotherapy |
Comparative Analysis with Alternative Therapies (Based on Clinical Data)
While direct comparative studies of dacarbazine monotherapy in PDX models are limited, clinical trials provide valuable insights into its performance against other therapeutic agents for metastatic melanoma.
Dacarbazine vs. Temozolomide:
Temozolomide, an oral alkylating agent, is a close analogue of dacarbazine. Clinical trials have compared the efficacy of these two drugs in patients with advanced metastatic melanoma.
| Metric | Dacarbazine | Temozolomide |
| Median Overall Survival | 6.4 - 9.4 months | 7.7 - 9.1 months |
| Median Progression-Free Survival | 1.5 - 2.2 months | 1.9 - 2.3 months |
| Objective Response Rate | ~14% | ~14.5% |
Overall, clinical studies have shown that temozolomide has comparable efficacy to dacarbazine, with the advantage of oral administration.[4][7]
Dacarbazine vs. Immune Checkpoint Inhibitors:
The advent of immune checkpoint inhibitors (ICIs) has significantly changed the treatment landscape for metastatic melanoma. Clinical trials have demonstrated the superiority of ICIs over dacarbazine.
| Metric | Dacarbazine | Nivolumab (Anti-PD-1) |
| 1-Year Overall Survival Rate | 42% | 73% |
| Median Progression-Free Survival | 2.2 months | 5.1 months |
| Objective Response Rate | 14% | 40% |
These findings establish immune checkpoint inhibitors as a more effective first-line treatment option for many patients with metastatic melanoma compared to dacarbazine.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of preclinical studies. Below are generalized protocols for establishing PDX models and a hypothetical protocol for evaluating dacarbazine's anti-tumor effect.
Patient-Derived Xenograft (PDX) Model Establishment
-
Tumor Acquisition: Fresh tumor tissue is obtained from a consenting patient's surgical resection under sterile conditions.
-
Implantation: The tumor tissue is cut into small fragments (approximately 2-3 mm³) and subcutaneously implanted into the flank of immunocompromised mice (e.g., NOD-scid gamma (NSG) mice).
-
Tumor Growth Monitoring: Mice are monitored regularly for tumor growth. Tumor volume is typically measured with calipers and calculated using the formula: (Length x Width²) / 2.
-
Passaging: Once the initial tumor (P0) reaches a predetermined size (e.g., 1000-1500 mm³), it is harvested, fragmented, and implanted into a new cohort of mice for expansion (P1). This process can be repeated for subsequent passages.
-
Model Characterization: At early passages, a portion of the tumor tissue is typically processed for histopathological and molecular analysis to confirm its fidelity to the original patient tumor.
-
Cryopreservation: Tumor fragments from each passage are cryopreserved for future use.
Dacarbazine Efficacy Study in PDX Models (Hypothetical Protocol)
-
Cohort Establishment: Once a PDX model is established and expanded to a sufficient number of mice with tumors of a specified size range (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
-
Dacarbazine Preparation: Dacarbazine is reconstituted in a sterile vehicle, such as sterile water for injection, and protected from light.
-
Dosing and Administration: Dacarbazine is administered to the treatment group via intraperitoneal (i.p.) or intravenous (i.v.) injection. A common dosing schedule might be 80-100 mg/kg administered daily for 5 consecutive days, repeated every 3 weeks. The control group receives vehicle injections following the same schedule.
-
Tumor Volume and Body Weight Measurement: Tumor dimensions and mouse body weights are measured 2-3 times per week throughout the study.
-
Endpoint: The study may be concluded when tumors in the control group reach a predetermined endpoint size, or after a set number of treatment cycles.
-
Data Analysis: The primary endpoint is typically tumor growth inhibition. This can be calculated as the percentage change in tumor volume from the start of treatment. Other metrics include the time to tumor progression and overall survival.
Conclusion
Patient-derived xenografts represent a valuable tool for preclinical evaluation of anti-cancer therapies. The available data from a study on dedifferentiated solitary fibrous tumors suggests that dacarbazine, particularly in combination with other chemotherapeutic agents, can exhibit significant anti-tumor activity in PDX models.[6] However, there is a clear need for more extensive studies utilizing PDX models to evaluate dacarbazine monotherapy and to draw direct comparisons with newer agents like targeted therapies and immunotherapies in cancers such as melanoma. The protocols and comparative clinical data provided in this guide aim to facilitate the design and interpretation of future preclinical research involving dacarbazine in PDX models, ultimately contributing to a more robust understanding of its therapeutic potential in the modern oncology landscape.
References
- 1. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 2. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Patient-derived solitary fibrous tumour xenografts predict high sensitivity to doxorubicin/dacarbazine combination confirmed in the clinic and highlight the potential effectiveness of trabectedin or eribulin against this tumour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Factors that influence response classifications in chemotherapy treated patient-derived xenografts (PDX) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In-vitro and in-vivo inhibition of melanoma growth and metastasis by the drug combination of celecoxib and dacarbazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Patient-derived xenografts effectively capture responses to oncology therapy in a heterogeneous cohort of patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of Dacarbazine and Cisplatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the in vitro effects of two widely used chemotherapeutic agents: dacarbazine and cisplatin. Both are DNA-alkylating agents, a cornerstone of many cancer treatment regimens. Understanding their distinct and overlapping mechanisms of action at the cellular level is crucial for optimizing their use and developing novel therapeutic strategies.
Mechanism of Action: A Tale of Two Alkylating Agents
Dacarbazine and cisplatin, while both inducing cell death through DNA damage, employ different activation and adduct-forming strategies.
Dacarbazine , a triazene derivative, is a prodrug that requires metabolic activation, primarily by cytochrome P450 enzymes in the liver, to form the active compound 5-(3-methyl-triazen-1-yl)imidazole-4-carboxamide (MTIC).[1] MTIC then releases a highly reactive methyldiazonium ion, which methylates DNA, preferentially at the O6 and N7 positions of guanine.[1] This methylation leads to DNA damage, mismatch repair cycles, and ultimately, cell cycle arrest and apoptosis.[1]
Cisplatin , a platinum-based compound, is activated intracellularly through the hydrolysis of its chloride ligands. This aquated form of cisplatin readily reacts with nucleophilic sites on DNA, forming intrastrand and interstrand cross-links, with a preference for the N7 position of guanine and adenine.[2] These DNA adducts distort the double helix, inhibiting DNA replication and transcription, which in turn triggers cell cycle arrest and apoptosis.[2][3]
Cytotoxicity Profile: A Comparative Analysis
The cytotoxic efficacy of dacarbazine and cisplatin varies significantly across different cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key metric for in vitro comparison. Below is a summary of reported IC50 values for both agents in various cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell line passage number, incubation time, and assay methodology.
| Cell Line | Cancer Type | Dacarbazine IC50 (µM) | Cisplatin IC50 (µM) | Reference |
| B16F10 | Murine Melanoma | ~1.5 | ~1.3-1.5 | [4] |
| A375 | Human Melanoma | 15.40 ± 1.39 (72h) | Not Reported in Study | |
| SK-MEL-28 | Human Melanoma | 309.55 ± 5.73 (72h) | Not Reported in Study |
Note: The table highlights the challenge of direct comparison, as few studies report head-to-head IC50 values under identical conditions. The provided data is illustrative of the general potency range.
Experimental Protocols
Reproducibility and standardization are paramount in in vitro research. Below are detailed methodologies for key experiments used to evaluate the efficacy of dacarbazine and cisplatin.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of dacarbazine or cisplatin for 24, 48, or 72 hours.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with dacarbazine or cisplatin at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of propidium iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Culture cells in 6-well plates and treat with dacarbazine or cisplatin for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by dacarbazine and cisplatin, as well as a typical experimental workflow for their in vitro comparison.
In Vitro Effects on Cellular Processes
Apoptosis Induction
Both dacarbazine and cisplatin are potent inducers of apoptosis. Their DNA-damaging effects trigger the intrinsic (mitochondrial) apoptotic pathway. This is characterized by the activation of the tumor suppressor protein p53, which in turn modulates the expression of Bcl-2 family proteins.[2][5][6] An increased ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins leads to mitochondrial outer membrane permeabilization, cytochrome c release, and the subsequent activation of caspase-9 and the executioner caspase-3.[2][7]
Cell Cycle Arrest
Upon sensing DNA damage, cells activate checkpoint pathways to halt cell cycle progression, allowing time for DNA repair. Both dacarbazine and cisplatin predominantly induce a G2/M phase cell cycle arrest.[3][8] This arrest prevents cells with damaged DNA from entering mitosis, thereby averting the propagation of genetic errors. If the DNA damage is irreparable, the sustained cell cycle arrest can ultimately lead to the initiation of apoptosis.[9]
Conclusion
Dacarbazine and cisplatin, while both classified as DNA alkylating-like agents, exhibit distinct profiles in their activation, DNA adduct formation, and in vitro cytotoxicity. Dacarbazine's reliance on metabolic activation contrasts with cisplatin's intracellular hydrolysis. The nature of their DNA lesions—methylation versus cross-linking—can influence the specific DNA repair pathways that are activated and may contribute to differences in their efficacy against various tumor types.
This guide provides a foundational in vitro comparison. Further research, particularly head-to-head studies across a broader range of cancer cell lines with standardized protocols, is necessary to fully elucidate their comparative efficacy and to inform the rational design of combination therapies. The detailed experimental protocols and pathway diagrams presented here serve as a valuable resource for researchers in the field of oncology drug discovery and development.
References
- 1. What is the mechanism of Dacarbazine? [synapse.patsnap.com]
- 2. Cisplatin-induced apoptosis in p53-deficient renal cells via the intrinsic mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The impact of S- and G2-checkpoint response on the fidelity of G1-arrest by cisplatin and its comparison to a non-cross-resistant platinum(IV) analog - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of p53 in cisplatin-induced tubular cell apoptosis: dependence on p53 transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Combined pitavastatin and dacarbazine treatment activates apoptosis and autophagy resulting in synergistic cytotoxicity in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of events associated with cell cycle arrest at G2 phase and cell death induced by cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Resistance Patterns Between Dacarbazine and Other Alkylating Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-resistance patterns observed between dacarbazine (DTIC) and other prominent alkylating agents. By presenting supporting experimental data, detailed methodologies, and visual representations of key signaling pathways, this document aims to be a valuable resource for researchers in oncology and drug development.
Introduction to Dacarbazine and Alkylating Agent Resistance
Dacarbazine is a triazene alkylating agent that has been a standard chemotherapeutic for metastatic melanoma for decades.[1] Its efficacy is often limited by the development of drug resistance, a complex phenomenon that can also confer resistance to other alkylating agents. This cross-resistance is a significant clinical challenge, and understanding its underlying mechanisms is crucial for developing more effective therapeutic strategies.
The primary mechanism of action for dacarbazine involves the methylation of DNA, particularly at the O6 position of guanine. This DNA damage, if not repaired, triggers cell cycle arrest and apoptosis.[2] However, cancer cells can develop resistance through various mechanisms, primarily by enhancing DNA repair pathways, altering drug metabolism, and dysregulating signaling pathways that control cell survival and death.
Quantitative Comparison of Drug Sensitivity
The following tables summarize the in vitro efficacy of dacarbazine and other alkylating agents in melanoma cell lines, providing a quantitative basis for understanding cross-resistance. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Drug | Cell Line | IC50 (µM) | Reference |
| Dacarbazine | A375 | ~15.40 - 412.77 | [3][4] |
| SK-MEL-28 | ~309.55 - 370.12 | [3][4] | |
| G361 | 425.98 | [4] | |
| WM-266-4 | 1000 | [5] | |
| B16F10 | 1400 | [6] | |
| Temozolomide | A375 | ~943 | [7] |
| Cisplatin | A375 | ~1.3 | [4] |
| B16F10 | ~1.3-1.5 | [7] | |
| Carmustine (BCNU) | - | - | - |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is for comparative purposes. A higher IC50 value indicates greater resistance.
Key Mechanisms of Dacarbazine Resistance and Cross-Resistance
Several molecular pathways have been implicated in dacarbazine resistance, many of which are also associated with cross-resistance to other alkylating agents.
O6-Methylguanine-DNA Methyltransferase (MGMT)
MGMT is a DNA repair enzyme that directly removes alkyl groups from the O6 position of guanine, thereby reversing the cytotoxic effects of dacarbazine and other methylating agents like temozolomide.[2] Overexpression of MGMT is a primary mechanism of resistance to these drugs.[2]
Mismatch Repair (MMR) System
A proficient mismatch repair (MMR) system is paradoxically required for the cytotoxicity of dacarbazine. The MMR system recognizes the O6-methylguanine:thymine mispairs that form after DNA replication. Instead of repairing the lesion, the MMR system initiates a futile cycle of repair attempts that leads to DNA double-strand breaks and apoptosis.[2] Loss or deficiency of MMR proteins, such as MLH1 and MSH2, can therefore lead to dacarbazine resistance.[8] This can also confer cross-resistance to other agents whose efficacy is dependent on a functional MMR system.
Dicer/ADSL Pathway
Recent studies have shown that silencing of Dicer, an enzyme crucial for microRNA processing, can enhance dacarbazine resistance in melanoma cells.[9] This effect is mediated by the inhibition of adenylosuccinate lyase (ADSL), an enzyme involved in purine metabolism.[9]
lncRNA POU3F3/miR-650/MGMT Axis
The long non-coding RNA POU3F3 has been shown to contribute to dacarbazine resistance by acting as a sponge for miR-650. This sequestration of miR-650 leads to the upregulation of its target, MGMT, thereby promoting drug resistance.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess dacarbazine resistance and cross-resistance.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., A375, SK-MEL-28)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Dacarbazine and other alkylating agents
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of dacarbazine or other alkylating agents for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values using a dose-response curve.
Western Blotting
Western blotting is used to detect specific proteins in a sample. This is crucial for assessing the expression levels of proteins involved in drug resistance, such as MGMT, MLH1, and MSH2.
Materials:
-
Protein lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MGMT, anti-MLH1, anti-MSH2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C. Recommended dilutions for primary antibodies are typically 1:1000.[6]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to measure the expression levels of specific genes, such as DICER1, ADSL, and POU3F3.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Gene-specific primers
-
Real-time PCR system
Procedure:
-
Extract total RNA from the cells and synthesize cDNA.
-
Perform qRT-PCR using gene-specific primers and a real-time PCR system.
-
Analyze the data using the comparative Ct (ΔΔCt) method, normalizing to a housekeeping gene (e.g., GAPDH).
Validated Primer Sequences:
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | Reference |
| DICER1 | ACTGCTGGATGTGGACCACACA | GGCTTTCCTCTTCTCAGCACTG | [10] |
| ADSL | - | - | - |
| POU3F3 | ACTCTACGGCAACGTGTTCTCG | TCCTCCAGCCACTTGTTCAGCA | [11] |
Note: Primer sequences for ADSL were not explicitly found in the searched literature and would need to be designed and validated.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to dacarbazine resistance.
Caption: MGMT-mediated resistance to dacarbazine.
Caption: Role of the Mismatch Repair (MMR) system in dacarbazine cytotoxicity.
Caption: General experimental workflow for assessing cross-resistance.
Conclusion
The development of resistance to dacarbazine is a multifaceted process involving several key cellular pathways. The overexpression of the DNA repair enzyme MGMT and defects in the mismatch repair system are central mechanisms that can also lead to cross-resistance against other alkylating agents, particularly temozolomide. Emerging evidence also points to the involvement of non-coding RNAs and metabolic pathways in modulating dacarbazine sensitivity. A thorough understanding of these intricate molecular interactions is paramount for the rational design of combination therapies and novel treatment strategies to overcome drug resistance in melanoma and other cancers. This guide provides a foundational overview and practical methodologies to aid researchers in this critical area of oncology.
References
- 1. MicroRNA-153-3p sensitizes melanoma cells to dacarbazine by suppressing ATG5-mediated autophagy and apoptosis - Hou - Translational Cancer Research [tcr.amegroups.org]
- 2. researchgate.net [researchgate.net]
- 3. Protocatechuic aldehyde acts synergistically with dacarbazine to augment DNA double-strand breaks and promote apoptosis in cutaneous melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synergistic inhibitory effects of the oxyresveratrol and dacarbazine combination against melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Cytotoxicity of Dacarbazine Potentiated by Sea Cucumber Saponin in Resistant B16F10 Melanoma Cells through Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Characterization of MLH1 and MSH2 DNA mismatch repair proteins in cell lines of the NCI anticancer drug screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Silencing of Dicer enhances dacarbazine resistance in melanoma cells by inhibiting ADSL expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. origene.com [origene.com]
- 11. origene.com [origene.com]
A Comparative Guide to the In Vitro Cytotoxicity of Dacarbazine and its Active Metabolite, MTIC
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro cytotoxic effects of the chemotherapeutic agent dacarbazine (DTIC) and its principal active metabolite, 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC). The information presented herein is supported by experimental data from peer-reviewed scientific literature to aid in research and drug development endeavors.
Executive Summary
Dacarbazine is a prodrug that requires metabolic activation, primarily by hepatic cytochrome P450 enzymes, to exert its cytotoxic effects. This activation process converts dacarbazine into its highly active metabolite, MTIC. In an in vitro setting, this fundamental difference dictates their cytotoxic profiles. MTIC exhibits direct cytotoxicity to cancer cells without the need for metabolic activation, whereas dacarbazine's cytotoxic potential in vitro is contingent on the presence of a metabolic activation system, such as a liver S9 fraction. Consequently, MTIC is inherently more potent in vitro. The cytotoxic mechanism for both compounds culminates in the alkylation of DNA, leading to DNA damage and subsequent induction of apoptosis.
Data Presentation: Comparative Cytotoxicity
| Cell Line | Compound | IC50 (µM) | Exposure Time (hours) |
| A375 (Human Melanoma) | Dacarbazine | 1158 ± 164.4 | 24 |
| 205 ± 45.7 | 48 | ||
| 22.5 ± 4.35 | 72 | ||
| MNT-1 (Human Melanoma) | Dacarbazine | 673.2 ± 157.0 | 24 |
| 603.4 ± 61.08 | 48 | ||
| 227 ± 13.9 | 72 | ||
| SK-MEL-28 (Human Melanoma) | Dacarbazine | 309.55 ± 5.73 | 72 |
Table 1: In Vitro Cytotoxicity of Dacarbazine in Human Melanoma Cell Lines.[1]
Experimental Protocols
In Vitro Cytotoxicity Assay for Dacarbazine (with Metabolic Activation)
This protocol outlines a typical MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxicity of dacarbazine, which requires metabolic activation.
1. Cell Culture:
-
Human melanoma cells (e.g., A375) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Cell Seeding:
-
Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
3. Preparation of Dacarbazine and S9 Mix:
-
A stock solution of dacarbazine is prepared in a suitable solvent (e.g., DMSO).
-
A metabolic activation mixture (S9 mix) is prepared containing liver S9 fraction (from human or rat), a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and a buffer (e.g., phosphate buffer).
4. Treatment:
-
The culture medium is replaced with fresh medium containing serial dilutions of dacarbazine and the S9 mix.
-
Control wells should include cells with medium alone, cells with S9 mix alone, and cells with the vehicle control.
5. Incubation:
-
The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
6. MTT Assay:
-
After incubation, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well.
-
The plates are incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
7. Solubilization and Measurement:
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
8. Data Analysis:
-
The percentage of cell viability is calculated relative to the untreated control.
-
The IC50 value (the concentration of dacarbazine that inhibits cell growth by 50%) is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Cytotoxicity Assay for MTIC
The protocol for MTIC is similar to that of dacarbazine, with the critical exception that the S9 mix is not required.
1. & 2. Cell Culture and Seeding: (As described for dacarbazine)
3. Preparation of MTIC:
-
A stock solution of MTIC is prepared in a suitable solvent. Due to its instability, MTIC should be prepared fresh and protected from light.
4. Treatment:
-
The culture medium is replaced with fresh medium containing serial dilutions of MTIC.
-
Control wells should include cells with medium alone and cells with the vehicle control.
5. - 8. Incubation, MTT Assay, Solubilization and Measurement, and Data Analysis: (As described for dacarbazine)
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for comparing the in vitro cytotoxicity of Dacarbazine and MTIC.
Signaling Pathway of Cytotoxicity
Caption: Signaling pathway for Dacarbazine and MTIC-induced cytotoxicity.
Discussion of Signaling Pathways
The cytotoxic effects of both dacarbazine and MTIC are mediated through the same ultimate mechanism: the generation of a methyldiazonium cation that alkylates DNA. This process is initiated by the metabolic activation of dacarbazine to MTIC, which then spontaneously decomposes.
The primary cytotoxic lesion is the methylation of guanine at the O6 position, forming O6-methylguanine. This DNA adduct is highly mutagenic and cytotoxic. The presence of these adducts triggers the DNA Damage Response (DDR) pathway, involving the activation of sensor proteins like ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).[2]
Activation of the DDR cascade leads to the stabilization and activation of the tumor suppressor protein p53.[3] p53, in turn, can initiate the intrinsic pathway of apoptosis. This involves the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, an initiator caspase. Activated caspase-9 subsequently cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates, resulting in programmed cell death.[4]
References
- 1. TNF-related apoptosis-inducing ligand-induced apoptosis of melanoma is associated with changes in mitochondrial membrane potential and perinuclear clustering of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of DNA damage response defects in cancer cells on response to immunotherapy and radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sensitization to the mitochondrial pathway of apoptosis augments melanoma tumor cell responses to conventional chemotherapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Caspases in Melanoma Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of MGMT in Dacarbazine Resistance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the role of O6-methylguanine-DNA methyltransferase (MGMT) and other mechanisms in conferring resistance to the alkylating agent dacarbazine (DTIC). Experimental data is presented to objectively evaluate the performance of dacarbazine in the context of these resistance pathways, with detailed protocols for key validation assays.
The Central Role of MGMT in Dacarbazine Resistance
Dacarbazine exerts its cytotoxic effects by methylating DNA, primarily at the O6 position of guanine, forming O6-methylguanine (O6-meG). This lesion, if unrepaired, leads to DNA double-strand breaks and ultimately apoptosis. The primary mechanism of resistance to dacarbazine involves the DNA repair protein MGMT, which directly reverses this damage by transferring the methyl group from O6-meG to its own cysteine residue. This action restores the integrity of DNA but also leads to the irreversible inactivation of the MGMT protein.[1][2] Consequently, high levels of MGMT expression in tumor cells can effectively neutralize the therapeutic effect of dacarbazine, leading to drug resistance.[1]
Signaling Pathway of MGMT-Mediated Dacarbazine Resistance
The expression of MGMT is regulated by complex signaling pathways. One such pathway involves the long non-coding RNA (lncRNA) POU3F3, which acts as a competitive endogenous RNA (ceRNA) for microRNA-650 (miR-650). By sponging miR-650, lncRNA POU3F3 prevents it from binding to its target, the 3' untranslated region (3'UTR) of MGMT mRNA. This leads to increased MGMT expression and subsequent resistance to dacarbazine.
Comparative Efficacy of Dacarbazine in MGMT-Proficient vs. -Deficient Cells
The expression of MGMT is a critical determinant of dacarbazine sensitivity. Cell lines with high MGMT expression are significantly more resistant to dacarbazine, as reflected by higher half-maximal inhibitory concentration (IC50) values. Conversely, silencing MGMT expression sensitizes these cells to dacarbazine, resulting in lower IC50 values.
| Cell Line | MGMT Status | Dacarbazine IC50 (µM) | Reference |
| A375 | Proficient | 15.40 ± 1.39 | [2] |
| A375 | MGMT Knockdown | Not explicitly stated, but sensitivity increased | [2] |
| SK-MEL-28 | Proficient | 309.55 ± 5.73 | [2] |
| SK-MEL-28 | MGMT Knockdown | Not explicitly stated, but sensitivity increased | [2] |
| WM-266-4 | Proficient | ~1000 | [3] |
| DTIC-resistant A375 | High lncRNA POU3F3 / High MGMT | Increased | [1] |
| DTIC-resistant A375 | lncRNA POU3F3 Knockdown / Low MGMT | Decreased | [1] |
Alternative Mechanisms of Dacarbazine Resistance
While MGMT is a primary driver of dacarbazine resistance, other mechanisms can also contribute to a lack of therapeutic response.
DNA Mismatch Repair (MMR) Deficiency
The DNA mismatch repair (MMR) system plays a crucial role in recognizing and repairing DNA replication errors. In the context of dacarbazine treatment, the MMR system can recognize the O6-meG:T mispairs that form during DNA replication. This recognition can trigger cell cycle arrest and apoptosis. However, in MMR-deficient cells, this recognition and subsequent signaling are impaired, leading to tolerance of O6-meG lesions and, consequently, resistance to dacarbazine.[4]
| Cell Line | MMR Status | Dacarbazine/Temozolomide Resistance |
| MMR-Proficient | Functional MMR | Sensitive |
| MMR-Deficient | Defective MMR | Resistant |
Experimental Protocols for Validating MGMT's Role
To investigate the role of MGMT in dacarbazine resistance, several key experiments are routinely performed.
Experimental Workflow
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed melanoma cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Dacarbazine Treatment: Treat the cells with a range of dacarbazine concentrations and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.[5][6][7][8][9]
MGMT Activity Assay
This assay measures the ability of cell lysates to repair O6-meG lesions in a DNA substrate.
Protocol:
-
Cell Lysate Preparation: Prepare cell extracts from melanoma cell lines.
-
Substrate Preparation: Use a radiolabeled or fluorescently labeled oligonucleotide containing a single O6-meG lesion.
-
Repair Reaction: Incubate the cell lysate with the DNA substrate to allow for the repair of the O6-meG lesion by MGMT.
-
Quantification: The transfer of the methyl group to MGMT can be quantified by various methods, including radioactivity measurement or fluorescence-based assays.[10][11][12] Commercial kits are also available for this purpose.
DNA Damage (γH2AX) Assay
This immunofluorescence-based assay detects the phosphorylation of histone H2AX (γH2AX), which is a marker for DNA double-strand breaks.
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with dacarbazine.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.
-
Immunostaining: Block with 1% BSA and incubate with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody.
-
Microscopy: Mount the coverslips and visualize the cells using a fluorescence microscope.
-
Quantification: Count the number of γH2AX foci per cell nucleus to quantify the extent of DNA damage.[13][14][15][16][17]
Clinical Relevance of MGMT in Dacarbazine Treatment
Clinical studies have investigated the correlation between MGMT expression in tumors and the response of melanoma patients to dacarbazine-based chemotherapy. While a definitive consensus has not been reached, some studies suggest that lower MGMT expression is associated with a better response to treatment.
| Patient Cohort | MGMT Expression Level | Objective Response Rate | Reference |
| 65 melanoma patients | <50% MGMT-positive cells | 50% (6 out of 12 responders) | [18] |
| 65 melanoma patients | >50% MGMT-positive cells | 23% (12 out of 53 non-responders) | [18] |
| Advanced melanoma patients | MGMT methylation status | No significant correlation with therapy response in one study | [19] |
Conclusion
The evidence strongly supports the role of MGMT as a key mediator of dacarbazine resistance in melanoma. The level of MGMT expression in tumor cells is a critical determinant of their sensitivity to this alkylating agent. While alternative resistance mechanisms, such as DNA mismatch repair deficiency, also play a role, targeting MGMT remains a promising strategy to overcome dacarbazine resistance. The experimental protocols outlined in this guide provide a framework for researchers to validate the role of MGMT and to evaluate the efficacy of novel therapeutic strategies aimed at modulating this DNA repair pathway.
References
- 1. Frontiers | LncRNA POU3F3 Contributes to Dacarbazine Resistance of Human Melanoma Through the MiR-650/MGMT Axis [frontiersin.org]
- 2. Protocatechuic aldehyde acts synergistically with dacarbazine to augment DNA double-strand breaks and promote apoptosis in cutaneous melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic inhibitory effects of the oxyresveratrol and dacarbazine combination against melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Temozolomide - Wikipedia [en.wikipedia.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. researchgate.net [researchgate.net]
- 12. Fluorescent reporter assays provide direct, accurate, quantitative measurements of MGMT status in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 15. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Video: Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks [jove.com]
- 17. researchgate.net [researchgate.net]
- 18. Analysis of O(6)-methylguanine-DNA methyltransferase in melanoma tumours in patients treated with dacarbazine-based chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
A Comparative Guide to Dacarbazine Nanoformulations for Enhanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Dacarbazine (DTIC), a cornerstone in melanoma chemotherapy, has long been hampered by its poor water solubility, short biological half-life, and non-specific toxicity.[1][2][3][4] The advent of nanotechnology offers promising avenues to overcome these limitations, enhancing the therapeutic efficacy of dacarbazine through improved drug delivery. This guide provides a comparative analysis of various dacarbazine nanoformulations, supported by experimental data, to aid researchers in the selection and development of optimal drug delivery systems.
Performance Comparison of Dacarbazine Nanoformulations
The encapsulation of dacarbazine into nanocarriers has been shown to significantly improve its physicochemical properties and biological performance. Various platforms, including nanoemulsions, solid lipid nanoparticles (SLNs), polymeric nanoparticles, and cubosomes, have been investigated. The following tables summarize the key performance parameters of these nanoformulations based on published studies.
| Nanoformulation Type | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Nanoemulsion | 131 | Lowered (less negative) | Not Reported | Not Reported | [5][6] |
| Solid Lipid Nanoparticles (SLNs) | 146 - 715 | -12.45 to -30.78 | 37.78 - 87.45 | Not Reported | [7][8][9] |
| Stearic Acid Nanoparticles | 16.3 ± 8.1 | Not Reported | 67.4 ± 3.5 | 67.3 | [2][10] |
| CA-PLGA-b-PEG Polymeric Nanoparticles | 116.3 - 125.9 | Not Reported | Not Reported | 7.64 - 8.72 | [1][4][11] |
| PLGA Nanoparticles | Not Reported | Not Reported | 68.50 - 83.15 | Not Reported | [12] |
| Cubosomes | 86 - 106 | Not Reported | Not Reported | 0.06 - 0.28 (w/w) | [13] |
| Nanostructured Lipid Carriers (NLCs) | 190 ± 10 | -43.5 ± 1.2 | 98.5 | 14 | [14][15] |
| Lipid Nanocapsules (LNCs) | < 100 | Not Reported | 75.36 - 93.69 | Not Reported | [3] |
| Biomimetic Nanoparticles (RNPs) | 120.6 | Not Reported | Not Reported | Not Reported | [16] |
| Polypeptide Micelles | 164.1 ± 4.5 | 27.3 ± 1.38 | Not Reported | Not Reported | [17] |
In Vitro & In Vivo Performance Highlights
| Nanoformulation | Key In Vitro Findings | Key In Vivo Findings | Reference |
| Nanoemulsion | Greater stability compared to suspension.[18] | Up to 10-fold greater reduction in tumor size (topical) and 61% reduction (intramuscular) compared to suspension in a mouse xenograft model.[5][6] 98% of animals remained tumor-free 12 weeks after treatment cessation.[5][6] | [5][6][18] |
| Solid Lipid Nanoparticles (SLNs) | Showed enhanced cytotoxicity against A375 melanoma cells.[7] | In a rat model, DTIC-SLNs treated rats showed less keratosis, inflammatory responses, and angiogenesis compared to free DTIC.[7] | [7] |
| CA-PLGA-b-PEG Polymeric Nanoparticles | Exhibited pH-responsive drug release and stronger cytotoxicity to A875 cells compared to free DTIC.[1] Biphasic release with an initial burst followed by sustained release.[1][11] | Actively targeted melanoma sites and exhibited excellent anti-tumor effects with no obvious side effects in a mouse model.[1][4] | [1][4][11] |
| Stearic Acid Nanoparticles | Higher percentage of drug release compared to drug suspension.[2][19] More effective in inducing cytotoxicity in melanoma cells compared to free dacarbazine.[2] | Not Reported | [2][10][19] |
| Biomimetic Nanoparticles (RNPs) | Stable release characteristics.[16] | Superior anticancer ability against xenograft tumors compared with single agents.[16] | [16] |
| Hyaluronic Acid-Coated Liposomes | 95.08% cytotoxicity at 0.5 µg/mL dacarbazine concentration, compared to 10.20% for free dacarbazine.[20] A higher number of late apoptotic cells were observed.[20] | Not Reported | [20] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summarized protocols for key experiments involved in the characterization of dacarbazine nanoformulations.
Preparation of Nanoformulations
-
Solid Lipid Nanoparticles (SLNs): A modified nanoprecipitation method can be used. Dacarbazine, glycerol monooleate, and phosphatidylcholine are dissolved in ethyl alcohol to form the organic phase. This is then added to a warm aqueous phase containing a surfactant like Kolliphor® P188 in dextrose water.[7]
-
Stearic Acid Nanoparticles: Prepared by a solvent diffusion method. Dacarbazine and stearic acid are dissolved in an acetone and ethanol mixture (organic phase). This is then mixed with heated distilled water (aqueous phase) under continuous stirring. The resulting suspension is lyophilized.[2]
-
Polymeric Nanoparticles (CA-PLGA-b-PEG): A modified nanoprecipitation method is employed. The copolymer and dacarbazine are dissolved in a mixed solvent of acetone and methanol. This organic solution is then added dropwise to an aqueous solution containing an emulsifier like TPGS.[1][11]
-
Nanostructured Lipid Carriers (NLCs): Prepared by centrifuging the formulation at high speed (e.g., 12,500 rpm) at 4°C.[14]
-
Lipid Nanocapsules (LNCs): The phase inversion technique is used, combining different ratios of an oil phase (e.g., Labrafac) and a surfactant (e.g., Solutol HS15).[3]
Physicochemical Characterization
-
Particle Size and Zeta Potential: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) are standard techniques. The nanoparticle emulsion is diluted with distilled water and vortexed before measurement at 25°C.[7][13]
-
Encapsulation Efficiency and Drug Loading:
-
Indirect Method: The nanoformulation is centrifuged, and the amount of free, unentrapped dacarbazine in the supernatant is measured using UV-spectrophotometry at a wavelength of 330 nm.[3][14] The encapsulation efficiency is calculated as: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
Direct Method: A known amount of lyophilized nanoparticles is dissolved in a suitable solvent (e.g., methanol), and the drug content is determined by UV-spectrophotometry.[7] The drug loading is calculated as: DL (%) = [Weight of Drug in Nanoparticles / Weight of Nanoparticles] x 100
-
-
Morphology: Transmission Electron Microscopy (TEM) is used to visualize the shape and surface morphology of the nanoparticles.[2][7]
In Vitro Drug Release
-
Franz Diffusion Cell Method: This method is commonly used to assess the release of the drug from the nanoformulation. The nanoparticle formulation is placed in the donor compartment of a Franz diffusion cell, separated from the receptor compartment by a membrane. The receptor compartment is filled with a suitable buffer (e.g., PBS). At predetermined time intervals, samples are withdrawn from the receptor compartment and analyzed for dacarbazine content using a suitable analytical method like HPLC or UV-spectrophotometry.[2][19]
-
Dialysis Method: The nanoformulation is placed in a dialysis bag with a specific molecular weight cut-off and immersed in a release medium. The entire setup is kept under constant stirring at 37°C. Samples are withdrawn from the release medium at different time points and analyzed for drug content.[16]
In Vitro Cytotoxicity
-
MTT Assay: This colorimetric assay is widely used to assess the metabolic activity of cells and, therefore, their viability. Melanoma cell lines (e.g., A375, B16) are seeded in 96-well plates and treated with various concentrations of free dacarbazine and dacarbazine nanoformulations. After a specific incubation period, MTT reagent is added, which is converted to formazan crystals by metabolically active cells. The formazan is then solubilized, and the absorbance is measured to determine cell viability.[7][16][21]
In Vivo Antitumor Efficacy
-
Xenograft Mouse Model: Human melanoma cells are injected subcutaneously into immunodeficient mice. Once tumors are established, the mice are randomly divided into groups and treated with saline (control), free dacarbazine, and various dacarbazine nanoformulations via different routes of administration (e.g., intravenous, intramuscular, topical). Tumor volume and body weight are monitored regularly to evaluate the antitumor efficacy and systemic toxicity of the formulations.[1][5][6]
Visualizing the Process and Pathway
To better understand the experimental evaluation of dacarbazine nanoformulations and its mechanism of action, the following diagrams are provided.
References
- 1. Dacarbazine-Loaded Targeted Polymeric Nanoparticles for Enhancing Malignant Melanoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dacarbazine nanoparticle topical delivery system for the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iosrjournals.org [iosrjournals.org]
- 4. Dacarbazine-Loaded Targeted Polymeric Nanoparticles for Enhancing Malignant Melanoma Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nanoemulsion preparations of the anticancer drug dacarbazine significantly increase its efficacy in a xenograft mouse melanoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dacarbazine-encapsulated solid lipid nanoparticles for skin cancer: physical characterization, stability, in-vivo activity, histopathology, and immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dacarbazine-encapsulated solid lipid nanoparticles for skin cancer: physical characterization, stability, in-vivo activity, histopathology, and immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Dacarbazine-encapsulated solid lipid nanoparticles for skin cancer: physical characterization, stability, in-vivo activity, histopathology, and immunohistochemistry [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Dacarbazine-Loaded Targeted Polymeric Nanoparticles for Enhancing Malignant Melanoma Therapy [frontiersin.org]
- 12. scispace.com [scispace.com]
- 13. Formulation of Dacarbazine-loaded Cubosomes. Part III. Physicochemical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oiccpress.com [oiccpress.com]
- 15. Encapsulation of Cancer Therapeutic Agent Dacarbazine Using Nanostructured Lipid Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Co-Delivery of Dacarbazine and miRNA 34a Combinations to Synergistically Improve Malignant Melanoma Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Co-Delivery of Eugenol and Dacarbazine by Hyaluronic Acid-Coated Liposomes for Targeted Inhibition of Survivin in Treatment of Resistant Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Dacarbazine Hydrochloride: A Guide for Laboratory Professionals
For immediate release – Proper management and disposal of dacarbazine hydrochloride, a potent antineoplastic agent, are critical for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound waste safely and effectively. Adherence to these protocols is vital to minimize exposure risks and comply with regulatory standards.
This compound is classified as a cytotoxic and hazardous material, necessitating stringent disposal methods. The primary and most recommended method for the disposal of bulk quantities of this compound, including unused or expired products, is high-temperature incineration. Contaminated materials, such as personal protective equipment (PPE), vials, and labware, must also be treated as cytotoxic waste.
Key Disposal and Decontamination Procedures
For the safe management of this compound waste, a clear workflow should be established, from the point of generation to final disposal. This involves proper segregation, handling, and the use of designated disposal pathways.
Immediate Handling and Segregation of Waste
All items that come into contact with this compound must be considered cytotoxic waste. This includes:
-
Unused or expired this compound powder or solutions.
-
Empty vials and packaging.
-
Contaminated personal protective equipment (gloves, gowns, masks).
-
Syringes, needles, and other administration apparatus.
-
Contaminated labware (beakers, flasks, absorbent pads).
This waste must be segregated at the point of use into clearly labeled, leak-proof, and puncture-resistant containers designated for cytotoxic waste. These containers are typically color-coded, often yellow with a purple lid, to distinguish them from other waste streams.
Disposal of Bulk this compound
The recommended and often mandatory method for the disposal of bulk this compound is high-temperature incineration .[1][2][3][4] This process ensures the complete destruction of the cytotoxic compounds.[2]
Decontamination of Spills and Surfaces
In the event of a spill, or for routine cleaning of work surfaces, chemical decontamination is necessary. It is crucial to note that these chemical decontamination procedures are for spills and surface cleaning only and are not validated for the inactivation of bulk quantities of this compound for disposal.
Experimental Protocol for Spill Management:
Two primary agents are recommended for the decontamination of surfaces contaminated with this compound: 5% Sodium Hypochlorite solution and commercial disinfectants such as Virusolve+.
Using 5% Sodium Hypochlorite:
-
Preparation: If a commercial 5% sodium hypochlorite solution (household bleach) is not available, a solution can be prepared from a more concentrated stock. Ensure adequate ventilation and wear appropriate PPE.
-
Application: Liberally apply the 5% sodium hypochlorite solution to the spill area, ensuring complete coverage.
-
Contact Time: Allow a minimum contact time of 15-30 minutes.
-
Neutralization (if required): After the contact time, neutralize the bleach with a suitable agent like sodium thiosulfate, if required by local protocols.
-
Cleaning: Clean the area with a detergent solution and then rinse thoroughly with water.
-
Disposal: All materials used for cleaning the spill (absorbent pads, wipes, etc.) must be disposed of as cytotoxic waste.
Using Virusolve+:
Virusolve+ is a commercial disinfectant whose active ingredients are Bis (3-aminopropyl) dodecylamine and Didecyldimethyl ammonium Chloride.
-
Preparation: Prepare a 5% solution of Virusolve+ in water (1 part Virusolve+ to 19 parts water) for high-level disinfection.
-
Application: Apply the solution to the contaminated surface.
-
Contact Time: Allow a contact time of at least 5 minutes.
-
Cleaning: Wipe the surface clean. For stubborn deposits, a brush may be used.
-
Rinsing: Rinse the treated surface with clean water if required.
-
Disposal: All cleaning materials must be disposed of as cytotoxic waste.
Quantitative Data for Disposal
For clarity and easy reference, the key quantitative parameters for the disposal and decontamination of this compound are summarized in the table below.
| Parameter | Recommended Value/Procedure | Notes |
| Primary Disposal Method (Bulk) | High-Temperature Incineration | Ensures complete destruction of the cytotoxic agent. |
| Incineration Temperature | 800°C - 1200°C (1100°C commonly cited) | Adherence to these temperatures is critical for efficacy.[1][2][3][4] |
| Spill & Surface Decontamination | 5% Sodium Hypochlorite Solution | For cleaning spills and work surfaces. |
| Contact Time (Sodium Hypochlorite) | 15 - 30 minutes | Minimum time to ensure decontamination. |
| Spill & Surface Decontamination | 5% Virusolve+ Solution | An alternative commercial disinfectant. |
| Contact Time (Virusolve+) | Minimum 5 minutes | For high-level disinfection of surfaces. |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Disposal Workflow.
By implementing these procedures, laboratories can ensure the safe handling and disposal of this compound, protecting personnel and the environment. It is imperative to consult and adhere to all local, state, and federal regulations regarding hazardous waste management.
References
- 1. amityinternational.com [amityinternational.com]
- 2. Disinfectant Virusolve+, 2.5 litres, Amity International | Nexles United Kingdom [nexles.com]
- 3. Virusolve+ Sporicidal Disinfectant - Cairn Technology [cairntechnology.com]
- 4. Virusolve+® Sporicidal HLD Wipes | Amity Ltd | Disinfectant wipes, Endoscope reprocessing, hydrogen peroxide vapour, ENT scope decontamination, Sporicidal disinfectant [approvedbusiness.co.uk]
Personal protective equipment for handling Dacarbazine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal procedures for the handling of Dacarbazine hydrochloride. Adherence to these guidelines is critical to ensure personal safety and minimize environmental contamination. Dacarbazine is a hazardous drug that is classified as a carcinogen, mutagen, and reproductive toxicant.[1]
Personal Protective Equipment (PPE)
Proper selection and use of PPE are the primary defense against exposure to this compound. The following table summarizes the required equipment for various stages of handling.
| PPE Category | Specification | Rationale |
| Hand Protection | Double nitrile gloves or other compatible chemical-resistant gloves.[2] | Prevents skin contact with the hazardous drug. Double gloving provides an additional layer of protection. |
| Eye Protection | Chemical safety goggles or glasses.[2][3][4][5] | Protects eyes from splashes or aerosolized particles of the drug. |
| Body Protection | A protective lab coat or gown.[2][3] Sleeve covers are also recommended.[2] | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A respirator mask is recommended, especially when working outside a ventilated cabinet or during spill cleanup.[2] An N-99 respirator may be required if local ventilation controls are unavailable.[2] For excessive air contamination, a respirator with an appropriate protection factor (e.g., P3 filter) should be used.[4] | Minimizes the risk of inhaling hazardous drug particles. |
Operational and Disposal Plans
Engineering Controls:
-
All work with this compound should be conducted in a designated area, such as a Class II biological safety cabinet or a chemical fume hood, to minimize aerosol generation and exposure.[2][6]
-
Facilities must be equipped with an eyewash station and a safety shower.[3]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent pads.[2]
-
Reconstitution: When reconstituting the drug, use Luer-Lock syringes to prevent accidental disconnection and leakage.[7] Reconstitution should be performed in a designated containment area.[2][7]
-
Administration (in research settings): When administering to animals, they should be properly restrained or anesthetized. All needles should be disposed of in a sharps container without recapping or bending.[2]
-
Transportation: When moving Dacarbazine, vials should be placed in a secondary, sealed, and labeled non-breakable container.[2]
Spill Management:
-
Immediate Action: In case of a spill, the area must be cleaned immediately by trained personnel wearing appropriate PPE, including a gown, goggles, double gloves, and a respirator.[2]
-
Containment: Cover the spill with absorbent pads or granules to limit its spread.[2][7] Spills can also be treated with 5% sodium hypochlorite.[7]
-
Cleanup: Use a damp cloth or a filtered vacuum to clean up spills of dry solids to avoid dust generation.[4][8] The spill area should be thoroughly cleaned with a decontaminating agent followed by soap and water.[2]
-
Waste Disposal: All contaminated materials, including wipes and absorbent pads, must be disposed of as cytotoxic chemical waste in a properly labeled, sealed container.[2][4]
Disposal Plan:
-
Sharps: All needles and syringes used for handling Dacarbazine must be disposed of in a designated sharps container.[2]
-
Contaminated Materials: All items that have come into contact with Dacarbazine, including gloves, gowns, absorbent pads, and vials, are considered cytotoxic waste and must be disposed of in accordance with local, regional, and national regulations for hazardous waste.[1][2][4]
-
Decontamination: Non-porous materials like glassware can be decontaminated by soaking in an appropriate decontaminating solution for 24 hours before washing.[2]
Exposure Protocol
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.[2][3] Remove contaminated clothing.[3][8]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3]
-
Inhalation: Move the individual to fresh air immediately.[3]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.[3][5]
-
In all cases of exposure, seek immediate medical attention.[3]
References
- 1. medline.com [medline.com]
- 2. en-safety.tau.ac.il [en-safety.tau.ac.il]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Dacarbazine | C6H10N6O | CID 135398738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. labeling.pfizer.com [labeling.pfizer.com]
- 8. cdn.pfizer.com [cdn.pfizer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
